beta-L-glucose pentaacetate
Description
Structure
3D Structure
Properties
IUPAC Name |
[(2S,3S,4R,5S,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13-,14+,15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTITAGPBXDDGR-QMHWVQJVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Significance of an Enantiomer
An In-depth Technical Guide to the Chemical Properties of β-L-Glucose Pentaacetate
This guide provides a comprehensive technical overview of β-L-glucose pentaacetate, a crucial yet often overlooked stereoisomer in carbohydrate chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond basic data to explore the causality behind its properties and the practical applications derived from its unique structure. We will delve into its synthesis, characterization, and its intriguing role as a bioactive molecule, offering field-proven insights to support your research endeavors.
While D-glucose is the ubiquitous monosaccharide in biology, its enantiomer, L-glucose, and its derivatives offer a unique platform for chemical and pharmacological exploration. β-L-Glucose pentaacetate, the fully acetylated form of L-glucose in its beta anomeric configuration, serves as a critical tool in this domain. Its structure (Figure 1) renders it metabolically inert in most biological systems, yet its chemical functionality allows it to act as a valuable synthetic intermediate and a fascinating probe for cellular signaling pathways.[1] This guide will elucidate the chemical properties that underpin its utility, providing a foundation for its application in complex synthetic challenges and novel therapeutic strategies.
Molecular Structure
The fundamental identity of β-L-glucose pentaacetate is defined by its specific stereochemistry and functional groups.
-
IUPAC Name : [(2S,3S,4R,5S,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate[2]
Figure 1: 2D structure of β-L-glucose pentaacetate.
Physicochemical Properties
The physical characteristics of β-L-glucose pentaacetate dictate its handling, solubility, and behavior in various experimental systems. As an enantiomer, its physical properties, barring optical rotation, are identical to its D-counterpart.
| Property | Value | Source(s) |
| Physical Description | White to off-white crystalline powder. | [6] |
| Melting Point | 130-132 °C | [7] |
| Boiling Point | ~435 °C (rough estimate) | [7] |
| Solubility | Soluble in chloroform and methanol; insoluble in water. | [6][7] |
| Density | ~1.27 - 1.3 g/cm³ | [7][8] |
| LogP | -0.367 to 0.6 | [2][8][9] |
| Optical Rotation [α]D | +4.2° to +5° (c=1-5, CHCl₃) | [7] |
The high degree of acetylation masks the polar hydroxyl groups of the parent L-glucose, drastically reducing its solubility in water and increasing it in organic solvents like chloroform.[6][7] This lipophilicity is a key factor in its ability to cross cell membranes, a crucial aspect of its biological activity.[10]
Synthesis and Characterization
The synthesis of β-L-glucose pentaacetate is a cornerstone procedure in carbohydrate chemistry, relying on the peracetylation of L-glucose. The choice of catalyst is critical as it can influence the stereochemical outcome, favoring either the α or β anomer.
Causality in Synthetic Strategy
Peracetylation is most commonly achieved using acetic anhydride (Ac₂O).
-
Base Catalysis (e.g., Sodium Acetate, Pyridine): Using a weak base like sodium acetate at elevated temperatures typically favors the formation of the β-anomer, which is often the thermodynamically more stable product where the bulky anomeric acetate group is in the equatorial position.[11][12]
-
Acid Catalysis (e.g., ZnCl₂, In(OTf)₃): Lewis acids can catalyze the reaction under milder conditions, often at 0 °C to room temperature.[13] These conditions can sometimes favor the α-anomer, the kinetic product, which is stabilized by the anomeric effect.[12]
Figure 2: General workflow for the synthesis of β-L-glucose pentaacetate.
Experimental Protocol: Base-Catalyzed Peracetylation
This protocol is a self-validating system designed for reliability and high yield of the β-anomer.
-
Preparation : In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend L-glucose (1.0 eq) and anhydrous sodium acetate (0.5-1.0 eq) in acetic anhydride (5-10 eq).[3][11] The sodium acetate acts as both a catalyst and a grinding aid.[3]
-
Reaction : Heat the mixture to 100-120 °C with vigorous stirring. The reaction is typically exothermic. Monitor the reaction progress by TLC until all starting material is consumed (usually 1-2 hours).
-
Workup : Cool the reaction mixture to room temperature and then pour it slowly into a beaker of ice-water with stirring. This step hydrolyzes the excess acetic anhydride to acetic acid.
-
Isolation : The solid product will precipitate. Collect the crude solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Purification : Recrystallize the crude product from a suitable solvent, such as ethanol or methanol, to yield pure β-L-glucose pentaacetate as a white crystalline solid.[6] The purity can be confirmed by melting point analysis and spectroscopy.
Spectroscopic Analysis: A Structural Fingerprint
Accurate structural confirmation is paramount. NMR, MS, and IR spectroscopy provide a comprehensive characterization of the molecule. The data presented here is analogous to the well-documented D-isomer.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the most powerful tool for confirming the structure and stereochemistry. The ¹H NMR spectrum is particularly diagnostic for the anomeric configuration.
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Anomeric (H-1) | ~5.7 (d) | ~91-92 |
| H-2 to H-5 | ~4.9 - 5.3 (m) | ~68-73 |
| H-6, H-6' | ~4.1 - 4.3 (m) | ~61-62 |
| Acetyl CH₃ (x5) | ~2.0 - 2.2 (s) | ~20-21 |
| Acetyl C=O (x5) | - | ~169-171 |
(Note: Data is based on typical values for the D-anomer in CDCl₃ and may vary slightly.[14][15])
Expertise in Interpretation : The key to confirming the β-anomer lies in the signal for the anomeric proton (H-1). It appears as a doublet with a large coupling constant (J ≈ 8-9 Hz), indicative of a trans-diaxial relationship with H-2. This confirms its equatorial orientation. In contrast, the α-anomer would show a smaller coupling constant (J ≈ 3-4 Hz).
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.
-
Molecular Ion : In ESI-MS, the molecule is often observed as a sodium adduct [M+Na]⁺ at m/z 413.1.[9]
-
Fragmentation : In EI-MS, a characteristic fragment is often seen at m/z 331, corresponding to the loss of an acetoxy group (CH₃COO·). Other significant fragments at m/z 242, 200, 157, and 115 arise from further cleavage of the pyranose ring and loss of acetate units.[9][16]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups.
-
C=O Stretch : A very strong and sharp absorption band is observed around 1740-1760 cm⁻¹ , which is characteristic of the carbonyl group in the five ester functionalities.
-
C-O Stretch : Strong bands in the region of 1000-1300 cm⁻¹ correspond to the C-O stretching vibrations of the esters and the pyranose ring ether linkage.
Applications in Research and Drug Development
The unique chemical and biological properties of β-L-glucose pentaacetate make it a versatile tool for scientists.
Synthetic Chemistry
-
Protecting Group : It serves as a fully protected form of L-glucose, allowing chemists to perform reactions on other parts of a molecule without affecting the sugar moiety. The acetyl groups can be selectively or fully removed under basic conditions (e.g., Zemplén deacetylation with catalytic NaOMe in MeOH).
-
Glycosylation Donor : The anomeric acetate can be converted into a better leaving group (e.g., a bromide or trichloroacetimidate), transforming the molecule into an L-glycosyl donor for the synthesis of complex L-oligosaccharides or L-glycoconjugates.[17]
Drug Development and Pharmacology
-
Prodrug Design : The acetate groups can be used as prodrug moieties. In the body, esterase enzymes could potentially cleave them to release a modified L-glucose core or a linked therapeutic agent in a controlled manner.[18]
-
Solubility Enhancement & Excipient : Its chemical properties make it a candidate for enhancing the solubility of poorly soluble drugs or for use as a biocompatible excipient in formulations.[18]
-
Insulinotropic Agent : Perhaps its most fascinating application is its ability to stimulate insulin release from pancreatic islet cells.[19] This action is notable because L-glucose is not metabolized. Research suggests that β-L-glucose pentaacetate may act directly on a cellular receptor, potentially a taste receptor like those identified in taste buds, to trigger the signaling cascade for insulin secretion.[1] This opens a novel, non-metabolic pathway for developing insulin secretagogues for conditions like type 2 diabetes.[1]
Conclusion
β-L-Glucose pentaacetate is far more than a simple derivative of an obscure sugar. It is a molecule with precisely defined chemical properties that translate into significant practical utility. Its lipophilicity, stereochemical configuration, and the reactivity of its acetyl groups make it an invaluable intermediate for synthetic chemists. For pharmacologists and drug developers, its unexpected insulinotropic activity presents a compelling avenue for new therapeutic research, divorced from the complexities of glucose metabolism. A thorough understanding of its synthesis, characterization, and properties, as outlined in this guide, is essential for leveraging its full potential in the laboratory and beyond.
References
-
PubChem. (n.d.). beta-D-Glucose pentaacetate. National Center for Biotechnology Information. Retrieved from [Link]
-
Generative AI. (2024, February 8). What are the Applications of Β-D-Glucose Pentaacetate in the Pharmaceutical Industry? Retrieved from [Link]
-
PubChem. (n.d.). beta-L-glucose pentaacetate. National Center for Biotechnology Information. Retrieved from [Link]
-
Bollini, M., et al. (n.d.). Indium Triflate Catalyzed Peracetylation of Carbohydrates. PMC. Retrieved from [Link]
-
Generative AI. (2024, February 16). What are the applications of Β-D-Glucose Pentaacetate? Knowledge. Retrieved from [Link]
-
Anhui Mayida Co., Ltd. (n.d.). α,β-D-Glucose Pentaacetate. Retrieved from [Link]
- Google Patents. (n.d.). CN101412739A - Production process of beta-glucose pentaacetate.
-
Chemsrc. (n.d.). β-D-Glucose pentaacetate | CAS#:3891-59-6. Retrieved from [Link]
-
NIST. (n.d.). β-D-Glucopyranose pentaacetate. NIST WebBook. Retrieved from [Link]
-
World of Chemicals. (n.d.). Exploring the Versatile Applications of Glucose-Pentaacetate Products in Various Industries. Retrieved from [Link]
-
Journal of Chemical Education. (n.d.). α[alpha]- and β[bet]a-D-glucose pentaacetate. An experiment in structure assignment using NMR. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Malaisse, W. J. (1999). The Riddle of L-glucose Pentaacetate Insulinotropic Action (Review). PubMed. Retrieved from [Link]
-
Tsai, P. K., et al. (n.d.). Characterization of acetylated and acetolyzed glycoprotein high-mannose core oligosaccharides by fast-atom-bombardment mass spectrometry. PMC - NIH. Retrieved from [Link]
-
PNAS. (n.d.). Characterization of acetylated and acetolyzed glycoprotein high-mannose core oligosaccharides by fast-atom-bombardment mass spectrometry. Retrieved from [Link]
-
Archives of Pharmacy Practice. (n.d.). Synthesis of carbohydrate esters and investigation reaction of Phosphoryl chloride from anomeric position of Per-Acetylated Carb. Retrieved from [Link]
-
Reddit. (2015, November 4). Peracetylation of glucose with acetic anhydride + regioselective deacetylation. Retrieved from [Link]
-
PMC - NIH. (n.d.). Selective Acetylation of per-O-TMS-Protected Monosaccharides. Retrieved from [Link]
-
Indian Journal of Chemistry. (n.d.). A rapid arid convenient synthesis of a and fJ forms of acetylated deri vatives of sugars under microwave irradiation. Retrieved from [Link]
-
The Good Scents Company. (n.d.). glucose pentaacetate, 3891-59-6. Retrieved from [Link]
-
ACS Publications. (n.d.). Examination of Acetylated Monosaccharides as Metabolic Probes in Bacteria. Retrieved from [Link]
-
ACS Publications. (n.d.). O-Acetyl Side-Chains in Monosaccharides: Redundant NMR Spin-Couplings and Statistical Models for Acetate Ester Conformational Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction condition for the acetylation of D-glucose.... Retrieved from [Link]
Sources
- 1. The riddle of L-glucose pentaacetate insulinotropic action (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C16H22O11 | CID 9821753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. This compound | 66966-07-2 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. β-D-Glucose pentaacetate | 604-69-3 [chemicalbook.com]
- 7. 604-69-3 CAS MSDS (β-D-Glucose pentaacetate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. Page loading... [wap.guidechem.com]
- 9. beta-D-Glucose pentaacetate | C16H22O11 | CID 2724702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. CN101412739A - Production process of beta-glucose pentaacetate - Google Patents [patents.google.com]
- 12. reddit.com [reddit.com]
- 13. Indium Triflate Catalyzed Peracetylation of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Glucose pentaacetate(604-68-2) 1H NMR spectrum [chemicalbook.com]
- 15. Glucose pentaacetate(604-68-2) 13C NMR spectrum [chemicalbook.com]
- 16. β-D-Glucopyranose pentaacetate [webbook.nist.gov]
- 17. α,β-D-Glucose Pentaacetate|3891-59-6--Zhejiang Synose Tech Co., Ltd. [synose.com]
- 18. What are the Applications of Î-D-Glucose Pentaacetate in the Pharmaceutical Industry? - Knowledge [allgreenchems.com]
- 19. goldbio.com [goldbio.com]
An In-depth Technical Guide to the Molecular Structure and Therapeutic Potential of beta-L-Glucose Pentaacetate
This guide provides a comprehensive technical overview of beta-L-glucose pentaacetate, a molecule of significant interest in the field of drug development. Designed for researchers, scientists, and professionals in the pharmaceutical industry, this document delves into the core aspects of its molecular structure, synthesis, and burgeoning therapeutic applications, with a particular focus on its insulinotropic properties.
Introduction: The Significance of L-Sugars in Therapeutics
In the landscape of carbohydrate chemistry and its application in medicine, D-sugars, particularly D-glucose, have long held the spotlight due to their central role in biological energy metabolism.[1] However, their enantiomers, the L-sugars, are gaining increasing attention for their unique biological properties. L-glucose, the mirror image of D-glucose, is not readily metabolized by most organisms, a characteristic that renders its derivatives intriguing candidates for therapeutic intervention.[2][3] One such derivative, this compound, has emerged as a promising molecule with potential applications in the management of metabolic disorders. This guide will provide a detailed exploration of its molecular architecture and the scientific rationale behind its therapeutic potential.
Molecular Structure and Physicochemical Properties
This compound is a fully acetylated derivative of L-glucose. The addition of five acetate groups to the L-glucose core significantly alters its physicochemical properties, enhancing its lipophilicity and membrane permeability compared to the parent sugar.
Core Chemical Identity
| Property | Value | Source |
| Molecular Formula | C16H22O11 | [4][5][6] |
| Molecular Weight | 390.34 g/mol | [4][5][6] |
| CAS Number | 66966-07-2 | [4][6] |
| IUPAC Name | [(2S,3S,4R,5S,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate | [5] |
Stereochemistry and Conformational Analysis
The stereochemistry of this compound is fundamental to its biological activity. As the "L" configuration indicates, it is the enantiomer of the more common beta-D-glucose pentaacetate. This mirror-image relationship dictates its interaction with chiral biological targets such as enzymes and receptors.
Synthesis and Characterization
The synthesis of this compound is typically achieved through the peracetylation of L-glucose. This process involves the reaction of L-glucose with an acetylating agent, most commonly acetic anhydride, in the presence of a catalyst.
Synthetic Workflow
The general workflow for the synthesis of this compound is outlined below. The choice of catalyst is crucial in determining the anomeric selectivity of the reaction. Basic catalysts, such as sodium acetate, tend to favor the formation of the beta-anomer.[9]
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
The following protocol is a representative method for the synthesis of beta-D-glucose pentaacetate, which can be adapted for the L-isomer by starting with L-glucose.
Materials:
-
L-Glucose
-
Acetic Anhydride
-
Sodium Acetate (anhydrous)
-
Ethanol
-
Deionized Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine L-glucose and anhydrous sodium acetate.
-
Acetylation: Add an excess of acetic anhydride to the flask. Heat the mixture gently with stirring. The reaction is typically exothermic. Maintain the temperature according to the specific protocol, often in the range of 100-120 °C.[9]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into ice-cold water with vigorous stirring to hydrolyze the excess acetic anhydride.
-
Product Isolation: The solid crude product will precipitate out. Collect the precipitate by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.
-
Drying: Dry the purified crystals under vacuum.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed using a suite of analytical techniques. While specific spectra for the L-isomer are not widely published, the expected data can be inferred from its D-enantiomer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure and stereochemistry. The chemical shifts and coupling constants of the anomeric proton are particularly diagnostic for distinguishing between the alpha and beta anomers. For beta-D-glucose pentaacetate, the anomeric proton typically appears as a doublet at a characteristic chemical shift.[10][11][12]
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.[7][11]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to identify the characteristic functional groups, such as the ester carbonyl stretching vibrations.
Therapeutic Potential: Insulinotropic Action
A significant body of research has highlighted the insulinotropic action of this compound, suggesting its potential as a therapeutic agent for type 2 diabetes.[13][14][15]
Mechanism of Action
Unlike D-glucose, which stimulates insulin secretion through its metabolism in pancreatic beta-cells, this compound appears to act via a non-metabolic pathway.[13][14] The proposed mechanism involves a direct interaction with a yet-to-be-fully-identified receptor on the beta-cell membrane.[13] This interaction is thought to trigger a signaling cascade that leads to insulin release.
The current hypothesis suggests that the binding of this compound to its receptor leads to a decrease in the potassium ion (K+) conductance of the beta-cell membrane.[13][14] This reduction in K+ efflux causes depolarization of the cell membrane, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium ions (Ca2+) into the cell is a critical trigger for the exocytosis of insulin-containing granules.[13]
Caption: Proposed mechanism of insulinotropic action of this compound.
Implications for Drug Development
The unique mechanism of action of this compound presents several advantages from a drug development perspective:
-
Glucose-Independent Insulin Secretion: The ability to stimulate insulin release independently of glucose metabolism could be beneficial in type 2 diabetes, where glucose-stimulated insulin secretion is often impaired.
-
Reduced Risk of Hypoglycemia: As its action is not directly tied to blood glucose levels in the same way as sulfonylureas, it may pose a lower risk of inducing hypoglycemia.
-
Novel Therapeutic Target: The identification of the specific receptor for this compound could open up a new class of therapeutic targets for the treatment of type 2 diabetes.
Further research is needed to fully elucidate the molecular target and the long-term safety and efficacy of this compound and its analogs.
L-Glucose Derivatives in Drug Delivery
Beyond its direct therapeutic effects, the unique properties of L-glucose and its derivatives are being explored in the field of drug delivery.[2][16] The resistance of L-sugars to enzymatic degradation can enhance the stability and circulation time of conjugated drugs.[16] L-glucose cyclodextrins, for example, are being investigated as novel excipients to improve the solubility and bioavailability of poorly soluble drugs.[16]
Conclusion and Future Directions
This compound stands as a compelling example of the untapped therapeutic potential of L-sugars. Its well-defined molecular structure, accessible synthesis, and unique insulinotropic mechanism of action make it a molecule of significant interest for further investigation. Future research should focus on the definitive identification of its molecular target, a comprehensive evaluation of its pharmacokinetic and pharmacodynamic properties in preclinical models, and the exploration of its potential in combination therapies for type 2 diabetes. The continued exploration of L-sugar derivatives promises to yield novel therapeutic agents with improved efficacy and safety profiles.
References
-
Malaisse, W. J., et al. (1993). Insulinotropic action of this compound. American Journal of Physiology-Endocrinology and Metabolism, 265(3), E459-E467. [Link]
- Malaisse, W. J. (1995). The riddle of L-glucose pentaacetate insulinotropic action. International Journal of Molecular Medicine, 1(2), 239-242.
-
American Physiological Society. (n.d.). Insulinotropic action of β-l-glucose pentaacetate. American Journal of Physiology-Endocrinology and Metabolism. [Link]
-
ResearchGate. (2015). Insulinotropic action of this compound. [Link]
-
ResearchGate. (n.d.). Synthetic Methods of α-D-Glucose Pentaacetate. [Link]
- Google Patents. (n.d.).
-
PubChem. (n.d.). beta-D-Glucose pentaacetate. [Link]
-
Pearson, W. A., & Spessard, G. O. (1988). α[alpha]- and β[bet]a-D-glucose pentaacetate. An experiment in structure assignment using NMR. Journal of Chemical Education, 65(4), 369. [Link]
-
Heidarizadeh, F. (2023). L-Glucose Cyclodextrin in Drug Delivery: A Novel Excipient for Enhanced Therapeutic Performance. Annals of Chemical Science Research, 5(2). [Link]
-
Yamada, K., & Yamada, K. (2018). L-Glucose: Another Path to Cancer Cells. International journal of molecular sciences, 19(11), 3375. [Link]
-
Gu, L., et al. (2018). Imidazole Promoted Efficient Anomerization of β-D-Glucose Pentaacetate in Organic Solutions and Solid State. ChemRxiv. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
NIST. (n.d.). β-D-Glucopyranose pentaacetate. [Link]
-
ResearchGate. (2006). Synthesis of L-Glucose Derivatives from D-Glucose and L-Arabinose. [Link]
-
Wikipedia. (n.d.). Glucose. [Link]
-
Quora. (2021). What is the structure of beta-L-glucose? [Link]
Sources
- 1. Glucose - Wikipedia [en.wikipedia.org]
- 2. L-Glucose: physiological functions, clinical applications and side effect_Chemicalbook [chemicalbook.com]
- 3. L-Glucose: Another Path to Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. This compound | C16H22O11 | CID 9821753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. beta-D-Glucose pentaacetate | C16H22O11 | CID 2724702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. β-D-Glucopyranose pentaacetate [webbook.nist.gov]
- 9. CN101412739A - Production process of beta-glucose pentaacetate - Google Patents [patents.google.com]
- 10. β-D-Glucose pentaacetate(604-69-3) 1H NMR spectrum [chemicalbook.com]
- 11. Glucose pentaacetate(604-68-2) 1H NMR spectrum [chemicalbook.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Insulinotropic action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. journals.physiology.org [journals.physiology.org]
- 16. crimsonpublishers.com [crimsonpublishers.com]
beta-L-glucose pentaacetate synthesis from L-glucose
An In-depth Technical Guide to the Synthesis of β-L-Glucose Pentaacetate from L-Glucose
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of β-L-glucose pentaacetate, a crucial derivative of the rare sugar L-glucose. L-glucose and its analogues are of significant interest in drug development and diagnostics due to their unique biological properties, including non-metabolizability and potential for targeted delivery.[1][2] This document details the underlying chemical principles, stereoselective considerations, a field-proven experimental protocol, and methods for purification and characterization. The guide is structured to provide not only a step-by-step methodology but also the causal reasoning behind experimental choices, ensuring a deep understanding for researchers in the field.
Introduction: The Significance of L-Glucose and its Derivatives
Glucose, in its D-enantiomeric form, is the primary source of energy for most living organisms.[3] Its mirror image, L-glucose, is not found abundantly in nature and cannot be metabolized by human cells, which lack the necessary stereospecific enzymes.[1][4] This metabolic inertness makes L-glucose and its derivatives highly valuable tools in biomedical research and pharmaceutical development.
Key applications include:
-
Non-Metabolizable Tracers: Fluorescently-tagged L-glucose can serve as a control for D-glucose uptake studies, particularly in cancer research where abnormal glucose metabolism (the Warburg effect) is a hallmark.[2][5]
-
Drug Delivery Systems: The non-metabolizable nature of the L-glucose scaffold allows for potentially longer circulation times and enhanced bioavailability of conjugated drugs.[1]
-
Diabetes Management: L-glucose is being investigated as a potential non-caloric sweetener and a tool to study glucose transport mechanisms without triggering an insulin response.[1]
Protecting the hydroxyl groups of L-glucose via acetylation is a fundamental step in its chemical manipulation. The resulting product, L-glucose pentaacetate, is a stable, soluble intermediate amenable to a wide range of further chemical modifications, making its efficient and stereoselective synthesis a critical enabling technology.
The Chemistry of Acetylation: Mechanism and Stereocontrol
The conversion of L-glucose to its pentaacetate derivative is a peracetylation reaction, where all five hydroxyl groups are esterified. The choice of reagents and catalysts is paramount, as it dictates the stereochemical outcome at the anomeric carbon (C-1).
The Acetylation Mechanism
The most common method for glucose peracetylation employs acetic anhydride (Ac₂O) as the acetylating agent and sodium acetate (NaOAc) as a basic catalyst.[6][7] The reaction proceeds via a nucleophilic acyl substitution mechanism:
-
Nucleophilic Attack: The oxygen of a hydroxyl group on L-glucose attacks one of the electrophilic carbonyl carbons of acetic anhydride, forming a tetrahedral intermediate.[8]
-
Elimination: This intermediate collapses, eliminating a stable acetate ion as a leaving group.
-
Deprotonation: The resulting oxonium ion is deprotonated by the acetate ion (from sodium acetate), regenerating a neutral acetylated hydroxyl group and forming acetic acid as a byproduct.[8][9]
The role of sodium acetate is crucial; it acts as a base to facilitate the deprotonation step, driving the reaction forward.[8][9]
Caption: Mechanism of base-catalyzed glucose acetylation.
Controlling Anomeric Stereochemistry
Glucose exists in solution as an equilibrium mixture of two cyclic hemiacetals, the α- and β-anomers, which differ in the orientation of the C-1 hydroxyl group. The stereoselectivity of the acetylation is highly dependent on the catalyst used:
-
Basic Catalysis (e.g., NaOAc): The use of sodium acetate at elevated temperatures typically yields the β-pentaacetate as the major product.[10] This is a result of kinetic control. In the β-anomer of glucose, all hydroxyl groups, including the anomeric one, are in the more sterically accessible equatorial position. This allows for faster reaction rates compared to the α-anomer, where the anomeric hydroxyl is in the axial position.[11]
-
Acidic Catalysis (e.g., HClO₄, ZnCl₂): Lewis or Brønsted acid catalysts exclusively or predominantly produce the α-pentaacetate .[10][12] This reaction is under thermodynamic control. The α-anomer is stabilized by the anomeric effect, a stereoelectronic phenomenon where an axial electronegative substituent at C-1 is energetically favored.[11][13] Given long reaction times or equilibrating conditions, the more stable α-product is formed.
For the synthesis of β-L-glucose pentaacetate, a base-catalyzed approach is therefore the method of choice.
Experimental Protocol: Synthesis of β-L-Glucose Pentaacetate
This protocol is adapted from established procedures for the synthesis of D-glucose pentaacetate and is directly applicable to the L-enantiomer.[14][15]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| L-Glucose | ≥99% | Commercial | Must be thoroughly dried before use. |
| Acetic Anhydride (Ac₂O) | Reagent Grade, ≥98% | Commercial | Use fresh or distilled. |
| Sodium Acetate (NaOAc) | Anhydrous, ≥99% | Commercial | Must be fused or dried in an oven. |
| Dichloromethane (DCM) | ACS Grade | Commercial | For extraction. |
| Saturated NaHCO₃ Solution | - | Prepared in-house | For washing. |
| Anhydrous Magnesium Sulfate | Reagent Grade | Commercial | For drying organic phase. |
| Ethanol (95% or Absolute) | Reagent Grade | Commercial | For recrystallization. |
Step-by-Step Synthesis Workflow
Step 1: Reaction Setup
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous L-glucose (1.0 eq).
-
Add freshly fused or dried anhydrous sodium acetate (0.5 eq).
-
Under a fume hood, carefully add acetic anhydride (5-7 eq).
-
Stir the suspension to ensure good mixing of the solids.
Step 2: Acetylation Reaction
-
Heat the reaction mixture in an oil bath to 100-110 °C.
-
Continue heating with vigorous stirring. The solid reactants will gradually dissolve as the reaction proceeds.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting L-glucose is fully consumed (typically 1-2 hours). A suitable mobile phase is 1:1 Hexane:Ethyl Acetate.
Step 3: Workup and Quenching
-
Allow the reaction mixture to cool to room temperature.
-
Very slowly and carefully, pour the cooled reaction mixture into a beaker of ice-cold water while stirring. This step quenches the excess acetic anhydride and should be done with caution due to the exothermic reaction.
-
Continue stirring until the oily product solidifies into a white precipitate.
-
Collect the crude solid product by vacuum filtration and wash it thoroughly with cold water.
Step 4: Extraction and Washing
-
Dissolve the crude solid in dichloromethane (DCM).
-
Transfer the solution to a separatory funnel and wash sequentially with:
-
Saturated sodium bicarbonate (NaHCO₃) solution (2-3 times) to remove residual acetic acid. Check that the aqueous layer is basic to ensure complete neutralization.
-
Water (1 time).
-
Brine (1 time).
-
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product as a white solid or foam.
Caption: Experimental workflow for β-L-glucose pentaacetate synthesis.
Purification: Isolating the β-Anomer
The crude product is a mixture of α- and β-anomers. The β-anomer is typically less soluble than the α-anomer in certain solvents, which forms the basis for its purification.[16]
Method 1: Recrystallization from Ethanol [14]
-
Dissolve the crude solid in a minimum amount of hot 95% ethanol.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the white crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven. This process preferentially crystallizes the β-anomer.
Method 2: Acetic Acid Wash (Advanced Technique) [16] For higher purity, a patented method exploits the differential solubility in aqueous acetic acid.
-
Agitate the crude mixture of anomers in an aqueous solution of 15-30% acetic acid at 40-60 °C.
-
The α-glucose pentaacetate preferentially dissolves in this solution.
-
The solid β-glucose pentaacetate can be isolated by filtration, washed with water, and dried.[16]
Product Characterization
Validation of the final product's identity and purity is essential.
-
Melting Point (MP): The melting point should be sharp and consistent with literature values for the desired anomer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the most powerful tool for confirming the structure and anomeric configuration. The spectrum of L-glucose pentaacetate will be identical to that of its enantiomer, D-glucose pentaacetate.
-
Key Diagnostic Signal: The anomeric proton (H-1) of the β-anomer appears as a doublet at approximately 5.7 ppm with a large coupling constant (J ≈ 8 Hz), indicative of a trans-diaxial relationship with H-2. The H-1 of the α-anomer appears further downfield at ~6.3 ppm with a smaller coupling constant (J ≈ 3.5 Hz).[17][18] The presence of a single anomeric doublet with a large J-coupling confirms the β-configuration.
-
-
Optical Rotation: As an L-sugar derivative, the product will be levorotatory. The specific rotation should be measured and compared to literature values to confirm enantiomeric purity.
Conclusion
The synthesis of β-L-glucose pentaacetate is a straightforward yet fundamentally important procedure for researchers working with L-sugars. By understanding the underlying reaction mechanism and the principles of stereocontrol, scientists can reliably produce this valuable intermediate. The base-catalyzed acetylation of L-glucose with acetic anhydride provides a kinetically controlled route to the desired β-anomer. Proper purification, typically via recrystallization from ethanol, is critical for isolating the pure product, whose identity must be rigorously confirmed by standard analytical techniques such as NMR spectroscopy. This guide provides the necessary technical detail and theoretical background to empower researchers in drug development and chemical biology to confidently synthesize and utilize this key molecular building block.
References
- Vertex AI Search. What is the role of sodium acetate in the acetylation of glucose with acetic anhydride?. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFG1AmkXU_Qmo0JKw9Tai8tp_W3GYChn0Ljdi7Ti8nwUYlq8EOeZukuJw0jy2nuUvx1EtHkXodUMTRCIh9aO_3l77AuiOiLzs7QgHtq54D-k4Y66uPYP0KDZJ3SrcrTUGW07UmygqR6dqSEaj8QGEh3nsUnl3j7H0pY83HHKgQLOSgVR5JREUofqSbT5TIYsoOK1bbBRpwyY503ClW_j5nvwB8bS6hV6IiK0Z2sgVXX9-oWJ4X2eO5fsJ4F7Oqx]
- Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions - PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGO9PxgHB-U4HWEG3s4Gh4xFccgJgOifxVn2ZYyD80KqWY1MxV8Q5Z-ZyeqpfCefScS1F3o7nhWwds5Cu3XhTuGzSPNP-hf3Asf2hn34ZRgUGBESVi2E2g61HJr3NNnmP2soqdE0KNL2kIpksc]
- ChemicalBook. beta-L-glucose pentaacetate synthesis. [URL: https://www.chemicalbook.com/ProductSynonymsList_EN_66966-07-2.htm]
- Google Patents. US2857378A - Purification of beta-glucose pentaacetate. [URL: https://patents.google.
- ChemicalBook. L-Glucose: physiological functions, clinical applications and side effect. (2023-11-23). [URL: https://www.chemicalbook.
- Archives of Pharmacy Practice. Synthesis of carbohydrate esters and investigation reaction of Phosphoryl chloride from anomeric position of Per-Acetylated Carb. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHx2fQG6WPhrbIQ7fKxFnXHwd15qS4_McQE0Jd3rOo6W_k-GtVd_DtCdTxmdc-69JHKKPeCZyyq9RlPUvVVhrIcS_F-59LKOj9cuBZ3A5KBTVcF32q014XlNYQNtfeR2IPP9I2PYYigqrcOUkBKP7AJAivqr9uVnYUWuWeK3JVBaUxbs3vmXksxQAb4xjxT0u1NCpq01d1ywdFUW6kykYJJ0-ixIYJo9dx6w1c-L0eTHRz9ki77LceUF4hUzG_ji7WaITvNn4Pk_Fn0kWa5yHIEb8zqkY5OUIKivXMGyhLzJ9nnu1GUytnc23VAPgcrj1QFz6u0YP4U3P7XjbNbDeON7jDgdjGiThL44dPX]
- Reddit. Peracetylation of glucose with acetic anhydride + regioselective deacetylation. (2015-11-04). [URL: https://www.reddit.
- Thieme E-Books & E-Journals. A Facile and General Synthesis of Rare l-Sugar Lactones. [URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-2007-984918]
- Semantic Scholar. [PDF] Acetylation of Sugars. [URL: https://www.semanticscholar.org/paper/Acetylation-of-Sugars-Wolfrom-Thompson/b0388926955a155554f67c4587399876e5797287]
- Wyzant. What is the role of sodium acetate in the acetylation of glucose with acetic anhydride? What... (2019-04-27). [URL: https://www.wyzant.
- Asian Publication Corporation. Anomeric Distribution of Sugar Acetates Synthesized via Peracetylation of Monosaccharides under Acidic and Basic Conditions. (2025-10-27). [URL: https://asianpubs.org/index.php/AJC/article/view/2237]
- Google Patents. US6350865B1 - Process for the preparation of pentaacetyl-β-D-glucopyranose. [URL: https://patents.google.
- Google Patents. CN101412739A - Production process of beta-glucose pentaacetate. [URL: https://patents.google.
- PMC - NIH. Selective anomeric acetylation of unprotected sugars in water. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3656461/]
- ResearchGate. The process of acetylation of glucose by acetic anhydride in the presence of sodium acetate. [URL: https://www.researchgate.net/figure/The-process-of-acetylation-of-glucose-by-acetic-anhydride-in-the-presence-of-sodium_fig1_378881734]
- Chegg.com. Solved 1.1 Propose a mechanism for acetylation of glucose | Chegg.com. (2024-07-15). [URL: https://www.chegg.
- Chemical Papers. Preparation of 6-O-Acetyl-D-glucose. [URL: https://www.chemicke-listy.cz/ojs3/index.php/chemicke-zvesti/article/view/2347]
- ResearchGate. Synthetic Methods of α-D-Glucose Pentaacetate. (2025-08-10). [URL: https://www.researchgate.
- The Use of L-Glucose in Cancer Diagnosis: Results from In Vitro and In Vivo Studies. [URL: https://www.eurekaselect.com/article/114975]
- ChemicalBook. Glucose pentaacetate(604-68-2) 1H NMR spectrum. [URL: https://www.chemicalbook.com/SpectrumEN_604-68-2_1HNMR.htm]
- ChemRxiv. Imidazole Promoted Efficient Anomerization of β- D-Glucose Pentaacetate in Organic Solutions and Solid State. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c75249e274a852349e5482]
- NCBI. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2). (2021-10-06). [URL: https://www.ncbi.nlm.nih.gov/books/NBK576007/]
- The Royal Society of Chemistry. Electronic Supplementary Information. [URL: https://www.rsc.
- PMC - PubMed Central. L-Glucose: Another Path to Cancer Cells. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7503426/]
- ChemicalBook. β-D-Glucose pentaacetate(604-69-3) 1H NMR spectrum. [URL: https://www.chemicalbook.com/SpectrumEN_604-69-3_1HNMR.htm]
- SpectraBase. D-glucose, methylphenylhydrazone, pentaacetate. [URL: https://spectrabase.com/spectrum/5YwX9a1q5D7]
- The Royal Society of Chemistry. Supplementary Information. [URL: https://www.rsc.
- PubChem - NIH. L(-)-Glucose | C6H12O6 | CID 2724488. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/L---Glucose]
- Wikipedia. Glucose. [URL: https://en.wikipedia.org/wiki/Glucose]
- GoldBio. beta-D-Glucose pentaacetate. [URL: https://www.goldbio.
Sources
- 1. L-Glucose: physiological functions, clinical applications and side effect_Chemicalbook [chemicalbook.com]
- 2. The Use of L-Glucose in Cancer Diagnosis: Results from In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glucose - Wikipedia [en.wikipedia.org]
- 4. L(-)-Glucose | C6H12O6 | CID 2724488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. L-Glucose: Another Path to Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. archivepp.com [archivepp.com]
- 7. researchgate.net [researchgate.net]
- 8. homework.study.com [homework.study.com]
- 9. wyzant.com [wyzant.com]
- 10. asianpubs.org [asianpubs.org]
- 11. reddit.com [reddit.com]
- 12. [PDF] Acetylation of Sugars | Semantic Scholar [semanticscholar.org]
- 13. Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. US6350865B1 - Process for the preparation of pentaacetyl-β-D-glucopyranose - Google Patents [patents.google.com]
- 15. CN101412739A - Production process of beta-glucose pentaacetate - Google Patents [patents.google.com]
- 16. US2857378A - Purification of beta-glucose pentaacetate - Google Patents [patents.google.com]
- 17. Glucose pentaacetate(604-68-2) 1H NMR [m.chemicalbook.com]
- 18. β-D-Glucose pentaacetate(604-69-3) 1H NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to beta-L-Glucose Pentaacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chirality in Glycoscience
In the vast landscape of carbohydrate chemistry and its applications in drug development, the stereochemistry of a molecule is paramount. While D-glucose is the ubiquitous, naturally occurring enantiomer that fuels life, its mirror image, L-glucose, and its derivatives are gaining increasing attention for their unique biological properties.[1] Unlike its D-counterpart, L-glucose is not readily metabolized by most organisms, making it a fascinating scaffold for creating novel therapeutic agents and research tools.[2] This guide focuses on a key derivative, beta-L-glucose pentaacetate (CAS No. 66966-07-2), a fully acetylated form of L-glucose. The acetylation of the hydroxyl groups renders the molecule more lipophilic, potentially enhancing its cell permeability and altering its biological activity.
This document serves as a comprehensive technical resource for researchers, providing insights into the synthesis, characterization, and known biological activities of this compound. We will delve into the mechanistic underpinnings of its synthesis and explore its potential applications in metabolic research and drug discovery.
Physicochemical Properties
Understanding the fundamental physicochemical properties of this compound is crucial for its handling, formulation, and interpretation in experimental settings. While specific experimental data for the L-enantiomer is not extensively published, we can infer its properties from its D-enantiomer, beta-D-glucose pentaacetate, as enantiomers share identical physical properties except for the direction in which they rotate plane-polarized light.
| Property | Value | Source |
| CAS Number | 66966-07-2 | [3] |
| Molecular Formula | C₁₆H₂₂O₁₁ | [3] |
| Molecular Weight | 390.34 g/mol | [3] |
| Appearance | White crystalline powder (expected) | [4] |
| Melting Point | ~135 °C (for D-enantiomer) | [4] |
| Boiling Point | 454.00 to 456.00 °C @ 760.00 mm Hg (for D-enantiomer) | [4] |
| Solubility | Soluble in ethanol and chloroform; sparingly soluble in water.[5] | [5] |
| IUPAC Name | [(2S,3S,4R,5S,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate | [3] |
Synthesis of this compound
The synthesis of this compound involves the per-O-acetylation of L-glucose. The choice of catalyst is critical in determining the anomeric selectivity of the product. While acidic catalysts often favor the formation of the alpha-anomer, basic conditions or the use of a participating solvent can promote the formation of the thermodynamically more stable beta-anomer.[6]
Workflow for the Synthesis of this compound
Caption: A generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established methods for the acetylation of D-glucose.[7][8]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend L-glucose (1.0 eq) in an excess of acetic anhydride (5-10 eq).
-
Catalyst Addition: Add anhydrous sodium acetate (0.1-1.0 eq) to the suspension.[7]
-
Reaction: Heat the reaction mixture with stirring. The reaction temperature can range from room temperature to reflux, depending on the desired reaction rate.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a beaker of ice-water with vigorous stirring to quench the excess acetic anhydride.
-
Neutralize the acidic solution by the careful addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.
-
Analytical Characterization
The structural elucidation and purity assessment of this compound are typically achieved through a combination of spectroscopic and physical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural characterization of glucose pentaacetate anomers.
-
¹H NMR: The anomeric proton (H-1) of the beta-anomer typically appears as a doublet at a higher field (lower ppm) compared to the alpha-anomer, with a larger coupling constant (J₁,₂ ≈ 8 Hz) due to its trans-diaxial relationship with H-2. The protons of the five acetyl groups will appear as singlets in the region of δ 1.9-2.2 ppm.
-
¹³C NMR: The anomeric carbon (C-1) of the beta-anomer resonates at a lower field (higher ppm) compared to the alpha-anomer. The carbonyl carbons of the acetate groups will appear in the region of δ 169-171 ppm, and the methyl carbons will be observed around δ 20-21 ppm.[9]
Other Analytical Techniques
-
Mass Spectrometry (MS): Provides information on the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Shows characteristic strong absorption bands for the ester carbonyl groups (C=O) around 1740-1760 cm⁻¹.
-
Specific Rotation: As a chiral molecule, this compound will rotate plane-polarized light. The value will be equal in magnitude but opposite in sign to its D-enantiomer.
Biological Activity and Potential Applications
While L-glucose itself is largely biologically inert in terms of metabolism, its derivatives can exhibit interesting pharmacological activities.
Insulinotropic Action
A key reported biological activity of this compound is its ability to stimulate insulin release from pancreatic islets.[1][2][10] This effect is noteworthy because it is independent of the metabolic pathways that D-glucose utilizes to trigger insulin secretion.
Proposed Mechanism of Insulinotropic Action
Sources
- 1. mpbio.com [mpbio.com]
- 2. L-Glucose - Wikipedia [en.wikipedia.org]
- 3. This compound | C16H22O11 | CID 9821753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. beta-D-Glucose pentaacetate | C16H22O11 | CID 2724702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. α,β-D-Glucose Pentaacetate|3891-59-6--Zhejiang Synose Tech Co., Ltd. [synose.com]
- 6. researchgate.net [researchgate.net]
- 7. CN101412739A - Production process of beta-glucose pentaacetate - Google Patents [patents.google.com]
- 8. US6350865B1 - Process for the preparation of pentaacetyl-β-D-glucopyranose - Google Patents [patents.google.com]
- 9. Glucose pentaacetate(604-68-2) 13C NMR spectrum [chemicalbook.com]
- 10. Insulinotropic action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
The Stereochemical Landscape of L-Glucose Pentaacetate: A Technical Guide for Researchers and Drug Development Professionals
Abstract
L-glucose, the enantiomer of the ubiquitous D-glucose, represents a fascinating chiral building block with unique biological properties. Its peracetylated derivative, L-glucose pentaacetate, exists as a mixture of stereoisomers, primarily the α and β anomers. These stereoisomers have garnered significant interest in the field of drug development, notably for their potential insulinotropic action. This in-depth technical guide provides a comprehensive overview of the stereoisomerism of L-glucose pentaacetate, detailing its synthesis, the mechanistic principles governing its stereochemical outcomes, and robust analytical methodologies for the separation and characterization of its anomers. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and application of modified carbohydrates.
Introduction: The Significance of L-Glucose and its Stereoisomers
While D-glucose is central to metabolism in most living organisms, its mirror image, L-glucose, is not readily metabolized and thus presents a unique scaffold for the development of therapeutic agents and probes. The peracetylation of L-glucose to form L-glucose pentaacetate not only enhances its lipophilicity, potentially improving membrane permeability, but also introduces another layer of stereochemical complexity at the anomeric center (C-1).
The two primary stereoisomers of L-glucose pentaacetate are the α- and β-anomers, which are diastereomers of each other. The spatial orientation of the acetate group at the anomeric carbon dictates the anomeric configuration, profoundly influencing the molecule's three-dimensional shape and, consequently, its biological activity. Notably, both anomers of L-glucose pentaacetate have been reported to stimulate insulin release, suggesting a direct interaction with a cellular receptor rather than metabolic processing[1]. This makes the stereoselective synthesis and rigorous characterization of individual anomers a critical aspect of research in this area.
Stereoselective Synthesis of L-Glucose Pentaacetate Anomers
The synthesis of L-glucose pentaacetate anomers mirrors the well-established procedures for its D-enantiomer, with the key distinction being the starting material: L-glucose. The stereochemical outcome at the anomeric center is primarily controlled by the choice of catalyst.
Synthesis of β-L-Glucose Pentaacetate
The synthesis of the β-anomer is typically achieved under basic or neutral conditions, with sodium acetate being a commonly used catalyst. The reaction proceeds via a mechanism that favors the thermodynamically more stable product.
Experimental Protocol: Synthesis of β-L-Glucose Pentaacetate [2][3][4][5][6]
-
Materials:
-
L-Glucose
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Toluene (or another suitable organic solvent)
-
Ethanol (for recrystallization)
-
Ice-cold water
-
-
Procedure:
-
Suspend L-glucose (1 equivalent) and anhydrous sodium acetate (0.3-0.5 equivalents) in toluene.
-
Add acetic anhydride (5-10 equivalents) to the suspension.
-
Heat the mixture to reflux with stirring for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker of ice-cold water with vigorous stirring to decompose the excess acetic anhydride.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from ethanol to yield pure β-L-glucose pentaacetate as a white crystalline solid.
-
Causality of Stereoselectivity: The use of sodium acetate as a catalyst promotes the formation of the β-anomer. The reaction likely proceeds through an intermediate where the acetate anion attacks the anomeric carbon. The equatorial attack leading to the β-anomer is sterically favored, resulting in the thermodynamically more stable product.
Synthesis of α-L-Glucose Pentaacetate
The α-anomer is preferentially formed under acidic conditions, often employing a Lewis acid catalyst such as zinc chloride or iodine. These conditions facilitate anomerization to the thermodynamically more stable α-anomer due to the anomeric effect.
Experimental Protocol: Synthesis of α-L-Glucose Pentaacetate [7][8][9][10]
-
Materials:
-
L-Glucose
-
Acetic anhydride
-
Anhydrous zinc chloride (or iodine)
-
Ice-cold water
-
Methanol/water (for recrystallization)
-
-
Procedure:
-
To a flask containing acetic anhydride (5-10 equivalents), cautiously add anhydrous zinc chloride (catalytic amount).
-
Add L-glucose (1 equivalent) to the mixture.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 90°C) for 1-2 hours. Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture into ice-cold water with stirring.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from a mixture of methanol and water to obtain pure α-L-glucose pentaacetate.
-
Causality of Stereoselectivity: Lewis acids catalyze the formation of a resonance-stabilized oxonium ion intermediate at the anomeric center[1][11][12]. This allows for the interconversion between the α and β forms. The α-anomer is electronically stabilized by the anomeric effect, where there is a favorable stereoelectronic interaction between the lone pair of the ring oxygen and the σ* orbital of the C1-O bond of the axial acetate group[13]. This stabilization makes the α-anomer the thermodynamically preferred product under these conditions.
Mechanism of Anomerization in L-Glucose Acetylation
The formation of a specific anomer during the acetylation of L-glucose is a kinetically and thermodynamically controlled process. Under acidic conditions, the anomerization is a key phenomenon. The mechanism involves the following steps:
-
Activation of the Anomeric Acetoxy Group: The Lewis acid coordinates to the oxygen of the anomeric acetoxy group, making it a better leaving group.
-
Formation of an Oxonium Ion Intermediate: The activated acetoxy group departs, leading to the formation of a resonance-stabilized cyclic oxonium ion. This intermediate is planar at the anomeric carbon.
-
Nucleophilic Attack: An acetate ion (from the reaction medium) can then attack the oxonium ion from either the axial or equatorial face.
-
Establishment of Equilibrium: The attack from the axial face yields the α-anomer, while the attack from the equatorial face gives the β-anomer. This process is reversible, allowing for an equilibrium to be established. Due to the anomeric effect, the α-anomer is thermodynamically more stable and therefore predominates at equilibrium[11][12][13].
Caption: Mechanism of Lewis acid-catalyzed anomerization of L-glucose pentaacetate.
Analytical Techniques for Stereoisomer Characterization
The accurate characterization of the stereoisomers of L-glucose pentaacetate is crucial for understanding their structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are the primary analytical tools for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful techniques for the structural elucidation of the anomers of L-glucose pentaacetate. As L-glucose pentaacetate is the enantiomer of D-glucose pentaacetate, their NMR spectra in an achiral solvent are identical.
Key Diagnostic Signals:
-
Anomeric Proton (H-1): The chemical shift and coupling constant of the anomeric proton are highly diagnostic.
-
In the α-anomer , the anomeric proton is in an axial position, appearing as a doublet with a smaller coupling constant (J ≈ 3-4 Hz) due to its gauche relationship with the proton at C-2.
-
In the β-anomer , the anomeric proton is in an equatorial position, exhibiting a larger coupling constant (J ≈ 8-9 Hz) due to its trans-diaxial relationship with the proton at C-2.
-
-
Anomeric Carbon (C-1): The ¹³C NMR chemical shift of the anomeric carbon is also distinct for the two anomers.
-
Acetyl Protons: The protons of the five acetyl groups typically appear as sharp singlets in the region of δ 2.0-2.2 ppm.
Table 1: Representative ¹H and ¹³C NMR Data for D-Glucose Pentaacetate Anomers (and thus for L-Glucose Pentaacetate Anomers) in CDCl₃ [7][14][15][16][17]
| Anomer | Anomeric Proton (H-1) Chemical Shift (δ, ppm) and Coupling Constant (J, Hz) | Anomeric Carbon (C-1) Chemical Shift (δ, ppm) |
| α-anomer | ~6.3 (d, J ≈ 3.7 Hz) | ~89.0 |
| β-anomer | ~5.7 (d, J ≈ 8.4 Hz) | ~91.7 |
High-Performance Liquid Chromatography (HPLC)
HPLC is an indispensable tool for the separation and quantification of the stereoisomers of L-glucose pentaacetate.
Separation of Anomers (Diastereomers):
The α and β anomers of L-glucose pentaacetate are diastereomers and can be separated using standard normal-phase or reversed-phase HPLC.
Experimental Protocol: HPLC Separation of L-Glucose Pentaacetate Anomers [18]
-
Instrumentation:
-
HPLC system with a UV detector.
-
-
Column:
-
A phenyl hexyl or pentafluorophenyl column is often effective. A standard C18 column may also provide separation.
-
-
Mobile Phase:
-
An isocratic or gradient mixture of methanol and water, or acetonitrile and water. The optimal ratio should be determined empirically. For example, a starting point could be 60:40 Methanol:Water.
-
-
Flow Rate:
-
Typically 0.5-1.0 mL/min.
-
-
Detection:
-
UV detection at a low wavelength (e.g., 210 nm) is suitable as the acetate groups have a weak chromophore.
-
-
Sample Preparation:
-
Dissolve the sample in the mobile phase or a compatible solvent.
-
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Production process of beta-glucose pentaacetate - Eureka | Patsnap [eureka.patsnap.com]
- 3. beta-L-glucose pentaacetate synthesis - chemicalbook [chemicalbook.com]
- 4. US6350865B1 - Process for the preparation of pentaacetyl-β-D-glucopyranose - Google Patents [patents.google.com]
- 5. CN101412739A - Production process of beta-glucose pentaacetate - Google Patents [patents.google.com]
- 6. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. CN101475608A - Production method of alpha-glucose pentaacetate - Google Patents [patents.google.com]
- 10. reddit.com [reddit.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. researchgate.net [researchgate.net]
- 13. Anomeric effect - Wikipedia [en.wikipedia.org]
- 14. rsc.org [rsc.org]
- 15. Glucose pentaacetate(604-68-2) 1H NMR [m.chemicalbook.com]
- 16. rsc.org [rsc.org]
- 17. magritek.com [magritek.com]
- 18. rsc.org [rsc.org]
beta-L-glucose pentaacetate discovery and history
An In-depth Technical Guide to the Discovery, History, and Application of beta-L-Glucose Pentaacetate
Authored by a Senior Application Scientist
This guide provides a comprehensive exploration of this compound, a molecule of significant interest in the fields of carbohydrate chemistry and drug development. We will delve into the historical context of its discovery, rooted in the foundational work on sugar stereochemistry, detail its modern synthesis, and explore its unique applications that stem from its "unnatural" L-configuration. This document is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of this fascinating compound.
Introduction: The Significance of an Enantiomer
Carbohydrates are fundamental to life, with D-glucose being the most ubiquitous monosaccharide, serving as a primary energy source for most living organisms.[1][2] The world of organic chemistry, however, is not limited to nature's predominant choices. For every chiral molecule, a non-superimposable mirror image, or enantiomer, can exist. L-glucose is the enantiomer of the naturally occurring D-glucose.[3]
While indistinguishable in taste from its D-counterpart, L-glucose is not metabolized by most organisms because the enzymes of glycolysis, starting with hexokinase, are stereospecific and cannot phosphorylate it.[3][4] This metabolic inertia makes L-glucose and its derivatives, such as this compound, powerful tools for biological investigation and potential therapeutic agents. This compound, a fully acetylated form of L-glucose, masks the polar hydroxyl groups, altering its solubility and making it a versatile synthetic intermediate and a unique bioactive molecule. This guide traces its origins from the birth of stereochemistry to its modern applications.
Historical Foundations: The Dawn of Sugar Stereochemistry
The story of this compound is inextricably linked to the monumental work of Hermann Emil Fischer in the late 19th century. His investigations into the structure of sugars laid the very foundation of carbohydrate chemistry and stereochemistry.[1][5][6]
The Fischer Projection and the D/L Convention
Faced with the challenge of representing three-dimensional structures on a two-dimensional plane, Fischer devised a method now known as the Fischer projection formula .[7][8] At the time, determining the absolute configuration of a chiral molecule was impossible. Fischer, therefore, made an inspired, albeit arbitrary, choice. He defined all sugars that were configurationally related to the dextrorotatory (+) form of glyceraldehyde as belonging to the "D-family" and their enantiomers as the "L-family".[7][8][9] The designation was based on the orientation of the hydroxyl group on the chiral carbon furthest from the aldehyde group.[7][8] This convention brought order to the complex world of sugar isomers and was miraculously proven correct in 1951 by X-ray fluorescence studies.[7][8]
The Fischer Proof and the Synthesis of L-Glucose
Between 1884 and 1891, Fischer, using his newly discovered reagent phenylhydrazine and a series of brilliant chemical transformations, logically deduced the stereochemical configuration of all sixteen aldohexoses.[6][7][8] This tour de force, for which he was awarded the 1902 Nobel Prize in Chemistry, not only established the structure of D-glucose but also provided the intellectual and practical framework for the synthesis of its "unnatural" enantiomer, L-glucose.[1][7][8] One of the first examples of asymmetric synthesis was recorded during Fischer's work on the chain extension of L-arabinose, which yielded not only L-mannonic acid but also its 2-epimer, L-gluconic acid, the precursor to L-glucose.[6] This achievement made the complete set of enantiomers, D- and L-glucose, available to science for the first time.[6]
Synthesis and Methodologies
As L-glucose is not naturally abundant, it must be prepared synthetically.[3][4] Modern strategies for its synthesis are highly efficient and can be broadly categorized into chemical and enzymatic methods.[10] The subsequent acetylation to form this compound is a well-established procedure where catalyst choice is critical for controlling the anomeric stereochemistry.
Modern Synthetic Routes to L-Glucose
Obtaining the L-glucose precursor is the essential first step. While various methods exist, one prominent strategy involves the "head-to-tail" inversion of functional groups at the C1 and C5 positions of an abundant D-sugar, effectively converting a D-hexose into its L-enantiomer.[10][11] Enzymatic routes have also been developed, utilizing enzymes like galactose oxidase to stereospecifically oxidize a polyol like D-sorbitol to yield L-glucose, offering a greener alternative to traditional chemical synthesis.
Acetylation: The Path to this compound
The conversion of L-glucose to its pentaacetate derivative involves the reaction of all five hydroxyl groups with an acetylating agent, typically acetic anhydride. The critical aspect of this synthesis is controlling the stereochemistry at the anomeric carbon (C1) to selectively produce the beta-isomer.
Causality of Anomeric Control: The choice of catalyst is paramount.
-
Basic Catalysis (e.g., Sodium Acetate): In the presence of a base like sodium acetate, the reaction proceeds under thermodynamic control. The beta-anomer, where the bulky C1-acetate group is in the equatorial position, is sterically favored and thus becomes the major product.[12][13]
-
Acidic Catalysis (e.g., Perchloric Acid, Zinc Chloride): Acidic catalysts promote kinetic control, often leading to the formation of the alpha-anomer.[13]
The workflow for the base-catalyzed synthesis of this compound is depicted below.
Caption: Workflow for the base-catalyzed synthesis of this compound.
Experimental Protocol: Base-Catalyzed Acetylation
The following protocol is a representative method for the synthesis of this compound, adapted from established procedures.[12][14][15]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend L-glucose (1.0 eq) and anhydrous sodium acetate (0.5 eq) in acetic anhydride (5-10 eq).
-
Rationale: Acetic anhydride serves as both the solvent and the acetylating reagent. Using it in excess ensures the complete acetylation of all five hydroxyl groups. Sodium acetate is the basic catalyst required to favor the formation of the beta-anomer.
-
-
Heating: Heat the reaction mixture to 100-110 °C with vigorous stirring for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Rationale: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
-
Workup - Quenching: After cooling the mixture to room temperature, slowly pour it into a beaker of ice water with stirring. A white solid will precipitate.
-
Rationale: The ice water serves two purposes: it quenches the reaction and hydrolyzes the excess, unreacted acetic anhydride into water-soluble acetic acid.
-
-
Isolation: Collect the crude solid product by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral to pH paper.
-
Rationale: Filtration separates the insoluble product from the aqueous solution containing the catalyst (sodium acetate) and the byproduct (acetic acid).
-
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to yield pure, crystalline this compound.
-
Rationale: Recrystallization is a standard purification technique that removes minor impurities, resulting in a product with high purity and a sharp melting point.
-
Physicochemical Characterization
Once synthesized, the identity, purity, and stereochemistry of the product must be rigorously confirmed using standard analytical techniques.
| Property | Data | Source |
| Chemical Formula | C₁₆H₂₂O₁₁ | [14][16] |
| Molar Mass | 390.34 g/mol | [14][16] |
| Appearance | White crystalline powder | [17] |
| CAS Number | 66966-07-2 | [14][16] |
| ¹H NMR | Complex multiplet pattern with characteristic signals for 5 acetyl groups (δ ≈ 2.0-2.2 ppm) and 7 pyranose ring protons. The anomeric proton (H-1) signal and its coupling constant (J) are diagnostic for the β-configuration. | [18][19] |
| Specific Rotation | The sign and magnitude of the optical rotation are key identifiers for the specific enantiomer and anomer. | |
| Melting Point | A sharp, defined melting point is indicative of high purity. | [17] |
Applications in Drug Development and Research
The unique biological properties of this compound make it a valuable molecule for both fundamental research and therapeutic development.
Insulinotropic Action: A Novel Signaling Pathway
Perhaps the most significant application of this compound is its ability to stimulate insulin release from pancreatic β-cells.[3] Unlike D-glucose, which triggers insulin secretion through its metabolism, the L-isomer acts via a non-metabolic pathway. Research suggests that this compound interacts with taste receptors, specifically those for bitter taste (involving the G-protein gustducin), which are present on islet B-cells. This interaction initiates a signaling cascade that leads to changes in ion channel activity, membrane depolarization, and ultimately, insulin exocytosis.[20] This discovery opens up new avenues for developing insulin secretagogues for Type 2 diabetes that are independent of glucose metabolism.[3]
Caption: Proposed mechanism of this compound-induced insulin secretion.
A Versatile Synthetic Building Block
In chemical synthesis, protecting groups are essential for masking reactive functional groups. This compound serves as a protected form of L-glucose.[21] The acetyl groups are stable under many reaction conditions but can be easily removed (deprotected) under basic conditions (e.g., sodium methoxide in methanol) to reveal the free hydroxyls. This makes it an important synthon, or building block, for constructing more complex L-carbohydrate-containing molecules, such as L-glycosides, oligosaccharides, and glycoconjugates for research in glycobiology.[17]
Potential in Drug Delivery and Formulation
While many studies focus on the D-isomer, the principles of using glucose pentaacetate in drug delivery are applicable to the L-form.[21][22] Its properties can be leveraged for:
-
Prodrug Design: The acetyl groups can be used to mask a drug's active site, improving its stability or bioavailability, with the expectation that esterase enzymes in the body would cleave them to release the active compound.[22]
-
Solubility Enhancement: Acetylation significantly increases the lipophilicity of glucose, which can be useful for formulating poorly water-soluble drugs.[22]
-
Biocompatible Excipient: As a derivative of a sugar, it is generally considered biocompatible and can be used as an excipient in pharmaceutical formulations.[22]
Conclusion
From its theoretical conception in the groundbreaking work of Emil Fischer to its modern synthesis and application, this compound embodies the progress of organic chemistry. Its journey highlights the importance of fundamental stereochemical principles and the power of chemical synthesis to create molecules not readily found in nature. As a non-metabolizable sugar derivative that can trigger specific biological signaling pathways, it serves as an invaluable probe for cell biology and holds significant promise as a lead compound for the development of novel therapeutics, particularly in the management of diabetes. The continued exploration of this and other "unnatural" carbohydrates will undoubtedly unlock new insights and opportunities in science and medicine.
References
- Synthesis of L-glucose and L-galactose derivatives from D-sugars. (n.d.). Google Scholar.
- Enzymatic Preparation of L-Glucose, L-Galactose and L-Xylose Using Galactose oxidase Immobilised on Crab-shell Particles. (n.d.). Google Scholar.
- What are the Applications of Β-D-Glucose Pentaacetate in the Pharmaceutical Industry? (2024, February 8). Google Scholar.
- L-Glucose. A convenient synthesis from D-glucose. (n.d.). Canadian Science Publishing.
- L-Glucose. A convenient synthesis from D-glucose. (1984). Canadian Journal of Chemistry, 62, 671.
- Synthesis of L-glucose and L-galactose derivatives from D-sugars. (2025, August 7). ResearchGate.
- What are the applications of Β-D-Glucose Pentaacetate? (2024, February 16). Knowledge.
- L-Glucose. (n.d.). Wikipedia.
- A Short Enzymic Synthesis of L-Glucose from Dihydroxyacetone Phosphate and L-Glyceraldehyde. (n.d.). The Journal of Organic Chemistry - ACS Publications.
- The synthesis of L-glucose by plant enzyme systems. (n.d.). PubMed.
- Glucose. (n.d.). Wikipedia.
- Method for producing l-glucose or d-glucose from raw material d-glucose. (n.d.). Google Patents.
- Discovery of Carbohydrates: A Historical Overview. (2024, August 8). Torrinomedica.
- α,β-D-Glucose Pentaacetate. (n.d.). Google Scholar.
- This compound synthesis. (n.d.). ChemicalBook.
- Exploring the Versatile Applications of Glucose-Pentaacetate Products in Various Industries. (n.d.). News.
- Production process of beta-glucose pentaacetate. (n.d.). Google Patents.
- Synthetic Methods of ?-D-Glucose Pentaacetate. (2025, August 10). ResearchGate.
- D- and L- Notation For Sugars. (2017, May 24). Master Organic Chemistry.
- Imidazole Promoted Efficient Anomerization of β- D-Glucose Pentaacetate in Organic Solutions and Solid State. (n.d.). ChemRxiv.
- Carbohydrate Chemistry from Fischer to Now. (n.d.). Indian Academy of Sciences.
- Process for the preparation of pentaacetyl-β-D-glucopyranose. (n.d.). Google Patents.
- β-D-Glucose pentaacetate(604-69-3) 1H NMR spectrum. (n.d.). ChemicalBook.
- L-Glucose: Another Path to Cancer Cells. (n.d.). PMC - PubMed Central.
- Emil Fischer's Proof of the Configuration of Sugars: A Centennial Tribute. (1992, December 12). Google Scholar.
- The Stereochemistry of Glucose: The Fischer Proof. (2014, August 29). Chemistry LibreTexts.
- Proving the Configuration of Glucose and Synthesizing Two Unnatural Products. (2012, April 5). YouTube.
- 22.10: The Stereochemistry of Glucose- The Fischer Proof. (2014, July 29). Chemistry LibreTexts.
- Carbohydrate. (n.d.). Wikipedia.
- beta-D-Glucose pentaacetate. (n.d.). GoldBio.
- L-Glucose: Uses, Characteristics. (2019, October 25). ChemicalBook.
- Supplementary Information. (n.d.). The Royal Society of Chemistry.
- L-Glucose. A convenient synthesis from D-glucose. (2025, August 6). ResearchGate.
- 1-o-Acetyl-beta-D-glucose - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.
- This compound. (n.d.). PubChem.
- THE MECHANISMS OF GLUCOSE PENTAACETATE ANOMERIZATION AND LEVOGLUCOSAN FORMATION. (n.d.). Canadian Science Publishing.
- The Riddle of L-glucose Pentaacetate Insulinotropic Action (Review). (n.d.). PubMed.
Sources
- 1. Glucose - Wikipedia [en.wikipedia.org]
- 2. Carbohydrate - Wikipedia [en.wikipedia.org]
- 3. L-Glucose - Wikipedia [en.wikipedia.org]
- 4. L-Glucose: Uses, Characteristics_Chemicalbook [chemicalbook.com]
- 5. ias.ac.in [ias.ac.in]
- 6. pmf.unizg.hr [pmf.unizg.hr]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Synthesis of L-glucose and L-galactose derivatives from D-sugars [html.rhhz.net]
- 11. researchgate.net [researchgate.net]
- 12. CN101412739A - Production process of beta-glucose pentaacetate - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound synthesis - chemicalbook [chemicalbook.com]
- 15. US6350865B1 - Process for the preparation of pentaacetyl-β-D-glucopyranose - Google Patents [patents.google.com]
- 16. This compound | C16H22O11 | CID 9821753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. α,β-D-Glucose Pentaacetate|3891-59-6--Zhejiang Synose Tech Co., Ltd. [synose.com]
- 18. β-D-Glucose pentaacetate(604-69-3) 1H NMR spectrum [chemicalbook.com]
- 19. rsc.org [rsc.org]
- 20. The riddle of L-glucose pentaacetate insulinotropic action (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. What are the applications of Î-D-Glucose Pentaacetate? - Knowledge [allgreenchems.com]
- 22. What are the Applications of Î-D-Glucose Pentaacetate in the Pharmaceutical Industry? - Knowledge [allgreenchems.com]
solubility of beta-L-glucose pentaacetate in organic solvents
An In-Depth Technical Guide to the Solubility of β-L-Glucose Pentaacetate in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of β-L-glucose pentaacetate in organic solvents. As a fully acetylated derivative of glucose, its solubility profile is markedly different from its parent monosaccharide, rendering it a versatile intermediate in pharmaceutical sciences and organic synthesis. This document delves into the fundamental physicochemical principles governing its solubility, presents available quantitative and qualitative data, outlines robust experimental protocols for solubility determination, and discusses the influence of key variables such as solvent nature and temperature. The insights provided herein are intended to empower researchers and drug development professionals to effectively utilize this compound in their respective applications.
A Note on Stereochemistry: β-L- vs. β-D-Glucose Pentaacetate
The user has specifically requested information on β-L-glucose pentaacetate. It is important to note that the vast majority of commercially available and researched glucose derivatives are of the D-configuration, due to the natural abundance of D-glucose. β-L-glucose pentaacetate and β-D-glucose pentaacetate are enantiomers—non-superimposable mirror images of each other.
A fundamental principle of stereochemistry dictates that enantiomers possess identical physical properties in an achiral environment.[1][2] This includes properties like melting point, boiling point, and, critically, solubility in achiral solvents (e.g., ethanol, chloroform, acetone). Therefore, all data and principles presented in this guide for β-D-glucose pentaacetate (CAS: 604-69-3) are directly applicable to β-L-glucose pentaacetate.
Physicochemical Properties and Molecular Structure
Understanding the solubility of a compound begins with its molecular structure. β-D-glucose pentaacetate is a derivative of glucose where all five hydroxyl groups have been converted to acetate esters. This transformation has profound effects on its intermolecular interactions. The bulky, nonpolar acetyl groups effectively shield the polar core of the glucose ring, eliminating its ability to donate hydrogen bonds and significantly reducing its overall polarity. This structural change is the primary reason for its insolubility in water and its enhanced solubility in organic solvents.[3][4][5][6]
Table 1: Physicochemical Properties of β-D-Glucose Pentaacetate
| Property | Value | Source(s) |
| Chemical Name | 1,2,3,4,6-Penta-O-acetyl-β-D-glucopyranose | [6] |
| CAS Number | 604-69-3 | [6] |
| Molecular Formula | C₁₆H₂₂O₁₁ | [6][7] |
| Molecular Weight | 390.34 g/mol | [6][7][8] |
| Appearance | White to off-white crystalline powder | [6][7][9] |
| Melting Point | 130-134 °C | [4][9] |
| Optical Rotation | [α]²⁰/D +4° to +6° (c=1 to 5 in CHCl₃) | [4][6][9] |
Principles of Solubility: A Mechanistic View
The dissolution of β-D-glucose pentaacetate is governed by the principle of "like dissolves like," which is a macroscopic reflection of intermolecular forces at the molecular level.
-
From Hydrophilic to Lipophilic : Unmodified glucose is highly soluble in water due to extensive hydrogen bonding between its hydroxyl groups and water molecules. The per-acetylation (acetylation of all hydroxyl groups) dramatically alters this. The five acetate esters are hydrogen bond acceptors but not donors. The molecule's exterior becomes dominated by the less polar methyl and carbonyl groups of the acetate functions, making it significantly more lipophilic and compatible with organic solvents.
-
Intermolecular Forces : The primary interactions between β-D-glucose pentaacetate and organic solvents are dipole-dipole interactions and London dispersion forces. Solvents that can effectively engage in these interactions will be better at solvating the molecule.
-
The Anomeric Effect : The α- and β-anomers of glucose pentaacetate can have different solubilities. For instance, in aqueous acetic acid, the α-anomer is more soluble than the β-anomer, a property that has been exploited for purification.[10] This difference arises from the distinct spatial arrangement of the C1-acetate group, which affects the crystal lattice energy and interactions with the solvent.
Solubility Profile in Common Organic Solvents
Compiling precise, quantitative solubility data is crucial for experimental design. While comprehensive datasets across a wide range of solvents are not always available in single sources, a combination of product data sheets, patents, and chemical databases provides a strong profile.
Table 2: Solubility Data for β-D-Glucose Pentaacetate
| Solvent | Solvent Type | Quantitative Value | Qualitative Description | Source(s) |
| Chloroform (CHCl₃) | Chlorinated | 10 g/100 mL (0.1 g/mL) | Soluble, Clear Colorless Solution | [4][9][11] |
| Dimethyl Sulfoxide (DMSO) | Aprotic Polar | 10 g/100 mL (100 mg/mL) | Soluble (may require ultrasound) | [12] |
| Methanol (MeOH) | Protic Polar | - | Soluble | [3][4][7][9] |
| Ethanol (EtOH) | Protic Polar | - | Soluble (commonly used for recrystallization) | [13][14] |
| Aqueous Acetic Acid | Protic Polar | Solubility increases with temperature and acid concentration | Sparingly to Freely Soluble | [10] |
| Water (H₂O) | Protic Polar | ~1.5 mg/mL at 18°C* | Insoluble / Sparingly Soluble | [3][4][5][7] |
*Note: The value of 1.5 mg/mL from the Human Metabolome Database likely refers to aqueous solubility and suggests it is very slightly soluble rather than completely insoluble.[7] However, for most organic chemistry applications, it is considered insoluble in water.
Factors Influencing Solubility
The Role of the Solvent
The choice of solvent is the most critical factor. Solvents with moderate polarity, such as chlorinated hydrocarbons (chloroform, dichloromethane) and short-chain alcohols (methanol, ethanol), are effective.[3][4][7] Highly polar aprotic solvents like DMSO are also excellent, capable of dissolving significant quantities.[12] Nonpolar solvents like hexane are generally poor solvents for this compound.
The Effect of Temperature
For most solid solutes, solubility increases with temperature. This principle holds for β-D-glucose pentaacetate. The dissolution process is typically endothermic, meaning that energy (heat) is required to break the crystal lattice forces. Le Chatelier's principle predicts that adding heat will shift the equilibrium toward more dissolution.
This property is practically exploited in purification. β-D-glucose pentaacetate is often purified by recrystallization from hot ethanol; it dissolves in the hot solvent and then crystallizes out in a purer form upon cooling.[9][13][14] A patent for its purification explicitly notes that the solubility of both α- and β-anomers increases with an increase in temperature in aqueous acetic acid solutions.[10]
Experimental Protocol for Solubility Determination
To obtain reliable and reproducible solubility data, a standardized experimental protocol is essential. The isothermal shake-flask method is the gold standard for determining equilibrium solubility.
Principle
An excess amount of the solid solute is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the excess solid, and the concentration of the dissolved solute is measured.
Step-by-Step Methodology
-
Preparation : Add an excess of β-D-glucose pentaacetate (enough to ensure solid remains after equilibrium) to a known volume of the chosen organic solvent in a sealed, screw-cap vial or flask.
-
Equilibration : Place the sealed container in an orbital shaker or agitator within a temperature-controlled environment (e.g., an incubator or water bath) set to the desired temperature (e.g., 25 °C). Agitate the mixture for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached. Preliminary experiments can determine the minimum time required to achieve a plateau in concentration.
-
Phase Separation : After equilibration, remove the container and allow the undissolved solid to settle. To separate the saturated supernatant from the solid, use centrifugation followed by careful withdrawal of the liquid, or filter the solution using a syringe filter (e.g., 0.45 µm PTFE) compatible with the organic solvent. This step is critical to prevent solid particles from inflating the measured concentration.
-
Quantification :
-
Accurately dilute a known volume of the clear, saturated solution with a suitable solvent.
-
Analyze the concentration of the diluted solution using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV or Evaporative Light Scattering Detection (ELSD) is a common and accurate method.
-
Alternatively, for a non-volatile solute like glucose pentaacetate, a gravimetric method can be used: accurately weigh an aliquot of the saturated solution, evaporate the solvent completely under controlled conditions (e.g., in a vacuum oven), and weigh the remaining solid residue.
-
-
Calculation : Calculate the original concentration in the saturated solution, accounting for any dilutions. Express the solubility in standard units such as mg/mL or g/100 mL.
Self-Validating System
To ensure trustworthiness, the protocol should include controls:
-
Time to Equilibrium : Sample and analyze the concentration at multiple time points (e.g., 8, 24, 48 hours) to confirm that the concentration has reached a stable plateau.
-
Triplicate Measurements : Perform each solubility determination in at least triplicate to assess reproducibility and calculate standard deviation.
-
Solid State Analysis : After the experiment, the remaining solid should be analyzed (e.g., by melting point or spectroscopy) to confirm it has not changed its crystalline form or degraded.
Experimental Workflow Diagram
Caption: Isothermal Shake-Flask Method Workflow.
Conclusion
The solubility of β-L-glucose pentaacetate (and its enantiomer, β-D-glucose pentaacetate) is fundamentally dictated by its per-acetylated structure, which transforms it from a water-soluble sugar into a lipophilic compound readily dissolved by a range of organic solvents. It exhibits high solubility in chlorinated solvents like chloroform and polar aprotic solvents such as DMSO, and is also soluble in alcohols like methanol and ethanol, which are frequently used for its purification. Temperature is a key factor, with solubility generally increasing as temperature rises. For researchers and developers, a thorough understanding of these characteristics, coupled with robust experimental determination using methods like the isothermal shake-flask protocol, is essential for leveraging this versatile molecule in synthesis, formulation, and other advanced applications.
References
- Hiler, M. J., & Wolfrom, M. L. (1958). U.S. Patent No. 2,857,378. Washington, DC: U.S.
-
Lemieux, R. U., & Brice, C. (1956). The Mechanisms of Glucose Pentaacetate Anomerization and Levoglucosan Formation. Canadian Journal of Chemistry, 34(7), 1006-1016. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 2724702, beta-D-Glucose pentaacetate. Retrieved from [Link]
- Kim, J. H., et al. (2001). Korean Patent No. KR20010029563A.
-
Garekani, H. A., et al. (2015). Solubility of chiral species as function of the enantiomeric excess. Journal of Pharmacy and Pharmacology, 67(6), 869-878. [Link]
-
LibreTexts Chemistry. (2023). 5.9: Resolution (Separation) of Enantiomers. [Link]
-
Solubility of Things. (n.d.). Enantiomers and Chirality. [Link]
- Orita, M., et al. (2002). U.S. Patent No. 6,350,865 B1. Washington, DC: U.S.
-
Chemistry Steps. (n.d.). Resolution (Separation) of Enantiomers. [Link]
-
Chen, Y., et al. (2019). Imidazole Promoted Efficient Anomerization of β-D-Glucose Pentaacetate in Organic Solutions and Solid State. ChemRxiv. [Link]
-
ChemicalBook. (n.d.). beta-d-glucose pentaacetate | CAS#:83-87-4. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Resolution (Separation) of Enantiomers - Chemistry Steps [chemistrysteps.com]
- 3. beta-D-Glucose pentaacetate, 98% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. β-D-Glucose pentaacetate | 604-69-3 [chemicalbook.com]
- 5. beta-D-Glucose pentaacetate(604-69-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. chemimpex.com [chemimpex.com]
- 7. beta-D-Glucose pentaacetate | C16H22O11 | CID 2724702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. goldbio.com [goldbio.com]
- 9. β-D-Glucose pentaacetate CAS#: 604-69-3 [m.chemicalbook.com]
- 10. US2857378A - Purification of beta-glucose pentaacetate - Google Patents [patents.google.com]
- 11. beta-d-glucose pentaacetate | CAS#:83-87-4 | Chemsrc [chemsrc.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. KR20010029563A - PROCESS FOR THE PREPARATION OF PENTAACETYL-β-D-GLUCOPYRANOSE - Google Patents [patents.google.com]
- 14. US6350865B1 - Process for the preparation of pentaacetyl-β-D-glucopyranose - Google Patents [patents.google.com]
Introduction: The Critical Role of β-L-Glucose Pentaacetate
An In-depth Technical Guide to the Stability and Storage of β-L-Glucose Pentaacetate
This guide provides drug development professionals, researchers, and scientists with a comprehensive understanding of the factors influencing the stability of β-L-glucose pentaacetate and outlines field-proven protocols for its optimal storage and handling. By moving beyond simple procedural lists, we delve into the core chemical principles governing its stability, ensuring the integrity of your research and development programs.
β-L-Glucose pentaacetate is a fully acetylated derivative of the L-enantiomer of glucose. While D-glucose derivatives are ubiquitous in nature, the L-isomers and their derivatives serve as vital biochemical probes, chiral building blocks in organic synthesis, and, notably, as potential therapeutic agents. For instance, L-glucose pentaacetate anomers have been investigated for their insulinotropic action, presenting a novel avenue for research in non-insulin-dependent diabetes mellitus[1]. Given its application in sensitive biological and chemical systems, maintaining the chemical and stereochemical integrity of β-L-glucose pentaacetate is paramount. Degradation not only reduces the effective concentration of the desired molecule but can also introduce impurities that may confound experimental results or pose safety risks. This document serves as an authoritative guide to understanding and mitigating these risks.
Physicochemical Properties
A foundational understanding of the physicochemical properties of β-L-glucose pentaacetate is essential for designing appropriate storage and handling strategies.
| Property | Value | Source(s) |
| CAS Number | 66966-07-2 | [2][3] |
| Molecular Formula | C₁₆H₂₂O₁₁ | [2][3][4] |
| Molecular Weight | 390.34 g/mol | [2][3][4][5] |
| Appearance | White crystalline powder or solid | [5][6] |
| Melting Point | 129 - 133 °C | [6] |
| Solubility | Sparingly soluble in water (approx. 1.5 mg/mL at 18°C) | [5] |
Core Stability Challenges: Mechanisms of Degradation
The stability of β-L-glucose pentaacetate is primarily threatened by two chemical processes: hydrolytic degradation and anomeric isomerization. Understanding these pathways is crucial for preventing the compound's degradation.
Hydrolytic Degradation
The five acetyl groups on the glucose scaffold are ester linkages, which are inherently susceptible to hydrolysis—the cleavage of the bond by reaction with water.
-
Causality: This reaction can be catalyzed by acidic or basic conditions. The presence of ambient moisture is sufficient to initiate slow hydrolysis over time, which is accelerated by elevated temperatures.
-
Mechanism: Each hydrolysis event removes an acetyl group, yielding acetic acid and a partially deacetylated glucose molecule. Complete hydrolysis would ultimately yield L-glucose and five equivalents of acetic acid. The presence of these degradation products can alter the pH of the microenvironment, potentially auto-catalyzing further degradation.
-
Consequence: Hydrolysis reduces the purity of the material, affecting its efficacy and introducing experimental variability.
Diagram: Pathway of Hydrolytic Degradation Below is a simplified representation of the primary degradation pathway.
Caption: Primary pathway for the hydrolytic degradation of β-L-glucose pentaacetate.
Anomeric Instability: Isomerization to the α-Anomer
The stereochemistry at the anomeric carbon (C-1) is a critical determinant of a carbohydrate's biological activity and chemical reactivity. The β-anomer of glucose pentaacetate is thermodynamically less stable than its α-counterpart[7][8].
-
Causality: The conversion from the β- to the α-anomer can be catalyzed by trace amounts of Lewis acids (e.g., SnCl₄, TiCl₄) or bases (e.g., imidazole)[7][8][9][10]. This underscores the importance of storing the compound away from reactive or impure materials. The mechanism involves the formation of an intermediate carbonium ion at the anomeric center, which can then be attacked from either face to form the α or β product, eventually leading to an equilibrium mixture enriched in the more stable α-anomer[7][8].
-
Consequence: Anomerization represents a critical loss of stereochemical purity. Since biological systems are exquisitely sensitive to stereochemistry, a sample containing a mixture of anomers will exhibit different activity from a pure β-anomer sample, compromising experimental validity.
Diagram: Anomeric Isomerization Workflow This diagram illustrates the conversion between the β and α anomers.
Caption: The equilibrium process of anomerization from the β- to the more stable α-form.
Authoritative Storage and Handling Protocols
Based on the chemical vulnerabilities detailed above, the following protocols are mandated for maintaining the integrity of β-L-glucose pentaacetate.
Protocol for Storage of Solid Compound
This protocol is designed as a self-validating system to minimize exposure to moisture and reactive contaminants.
-
Receiving and Inspection: Upon receipt, visually inspect the container for an intact seal. The compound should be a free-flowing white powder. Any discoloration or clumping may indicate moisture uptake and degradation.
-
Container Selection: Use amber glass vials or bottles with polytetrafluoroethylene (PTFE)-lined caps. This protects the compound from light and ensures an inert, tight seal.
-
Atmosphere Control (Critical Step): For long-term storage, it is imperative to create a dry, inert atmosphere.
-
Place the opened container inside a desiccator containing a suitable desiccant (e.g., Drierite or silica gel).
-
For optimal protection, backfill the vial headspace with an inert gas like argon or dry nitrogen before sealing. This displaces air and moisture.
-
-
Temperature Control: Storage temperature recommendations vary, reflecting a balance between stability and convenience. The following tiered approach is advised:
-
Long-Term Storage (> 6 months): Store desiccated at -20°C[11][12]. This significantly slows both hydrolysis and potential isomerization.
-
Short-Term Storage (< 6 months): Store in a desiccator at 2-8°C[13]. This is sufficient to inhibit significant degradation for routine use.
-
Room Temperature Storage: While some suppliers state room temperature is acceptable, this should be avoided for anything other than very short-term, in-use quantities due to the risk of ambient moisture and temperature fluctuations[11][14].
-
Protocol for Storage of Solutions
Solutions are significantly more prone to degradation.
-
Solvent Selection: Always use anhydrous grade solvents to minimize water content.
-
Preparation: Prepare stock solutions fresh whenever possible[12]. If a solution must be stored, prepare it under an inert atmosphere.
-
Storage:
-
Store solutions in tightly sealed vials with PTFE-lined caps.
-
For short-term storage, -20°C is recommended for up to one month[12].
-
For longer-term storage, -80°C can extend stability for up to six months[12].
-
Crucially, protect solutions from light , as photochemical degradation pathways, while not explicitly documented for this molecule, cannot be ruled out for sensitive organic compounds[12].
-
Methods for Stability and Purity Assessment
Regular quality control is essential to validate the integrity of the stored material.
Protocol: Purity Assessment by ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for assessing both purity and the anomeric ratio.
-
Sample Preparation: Accurately weigh ~5-10 mg of β-L-glucose pentaacetate and dissolve it in an appropriate deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire a quantitative ¹H NMR spectrum.
-
Data Analysis:
-
Purity: Integrate the characteristic peaks of the compound and compare them to any impurity signals (e.g., residual solvent, acetic acid).
-
Anomeric Ratio: The anomeric proton (H-1) of the β-anomer appears as a distinct doublet at a different chemical shift than the H-1 proton of the α-anomer. The relative integration of these two peaks provides the precise α:β ratio, directly measuring the extent of isomerization[15].
-
Protocol: Purity Assessment by HPLC
High-Performance Liquid Chromatography (HPLC) is an excellent method for detecting non-anomeric impurities.
-
System Preparation: Use a reversed-phase C18 column[15].
-
Mobile Phase: A gradient of water and acetonitrile is typically effective for separating acetylated sugars and their potential degradation products[15].
-
Sample Preparation: Prepare a dilute solution of the compound in the mobile phase.
-
Analysis: Inject the sample and monitor the elution profile using a UV or evaporative light scattering detector (ELSD). The appearance of new peaks or a change in the main peak's retention time or shape can indicate degradation.
Summary: Best Practices at a Glance
| Do | Do Not |
| Store in a tightly sealed, opaque glass container. [4] | Do not store in plastic containers or those with poor seals. |
| Store under a dry, inert atmosphere (desiccated and/or N₂/Ar). [11] | Do not expose to ambient air and humidity for extended periods. |
| For long-term storage, use low temperatures (-20°C). [11][12] | Do not rely on room temperature storage for valuable stock. |
| Use anhydrous solvents for preparing solutions. | Do not use solvents of unknown or high water content. |
| Prepare solutions fresh; if stored, keep at ≤ -20°C and protect from light. [12] | Do not store solutions at room temperature on the benchtop. |
| Periodically verify purity and anomeric ratio by NMR. [15] | Do not assume the compound is stable indefinitely. |
By adhering to these scientifically grounded protocols, researchers can ensure the integrity and reliability of their β-L-glucose pentaacetate, leading to more accurate and reproducible scientific outcomes.
References
-
Bernáth, G., Göndös, G., & Gera, L. (1987). Preparation of various glucose esters via lipase-catalyzed hydrolysis of glucose pentaacetate. Biotechnology and Bioengineering, 29(5), 648-651. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2724702, beta-D-Glucose pentaacetate. Retrieved from [Link]
-
Chemsrc. (n.d.). beta-d-glucose pentaacetate. Retrieved from [Link]
-
Lemieux, R. U., & Brice, C. (1956). The Mechanisms of Glucose Pentaacetate Anomerization and Levoglucosan Formation. Canadian Journal of Chemistry, 34(7), 1006-1016. [Link]
-
Lemieux, R. U., & Shyluk, W. P. (1953). The anomerization of the pentaacetyl-d-glucopyranoses with stannic chloride as catalyst. Canadian Journal of Chemistry, 31(5), 528-535. [Link]
-
Zhang, D., et al. (2018). Imidazole Promoted Efficient Anomerization of β- D-Glucose Pentaacetate in Organic Solutions and Solid State. ChemRxiv. [Link]
-
Huang, G., et al. (2016). Synthetic Methods of α-D-Glucose Pentaacetate. Current Organic Synthesis, 13(1), 82-85. [Link]
-
Royal Society of Chemistry. (2013). Electronic Supplementary Information for "A versatile sugar-based chemical probe for the efficient labeling of carbohydrates and glycoconjugates". RSC Advances. [Link]
- Unruh, C. C., & Watkins, W. D. (1958). U.S. Patent No. 2,857,378. Washington, DC: U.S.
-
Malaisse, W. J. (1998). The riddle of L-glucose pentaacetate insulinotropic action. International journal of molecular medicine, 2(4), 383-388. [Link]
-
AK Lectures. (2014, July 18). Degradation of Carbohydrates [Video]. YouTube. [Link]
-
Professor Dave Explains. (2016, February 6). Chapter 22 – Carbohydrate Chemistry: Part 4 of 7 [Video]. YouTube. [Link]
- CN101412739A. (2009). Production process of beta-glucose pentaacetate.
-
Perz, V., et al. (2021). Enzymatic Systems for Cellulose Acetate Degradation. Polymers, 13(16), 2736. [Link]
Sources
- 1. The riddle of L-glucose pentaacetate insulinotropic action (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. scbt.com [scbt.com]
- 4. fishersci.com [fishersci.com]
- 5. beta-D-Glucose pentaacetate | C16H22O11 | CID 2724702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. goldbio.com [goldbio.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. beta-d-glucose pentaacetate | CAS#:83-87-4 | Chemsrc [chemsrc.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. rsc.org [rsc.org]
beta-L-glucose pentaacetate mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of beta-L-glucose Pentaacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the mechanism of action of this compound, a synthetic sugar derivative with significant insulinotropic properties. Unlike its D-glucose counterpart, the biological effects of this compound are not linked to cellular energy metabolism. Instead, current research indicates a direct interaction with a yet-to-be-identified receptor system on pancreatic β-cells. This interaction triggers a signaling cascade involving the modulation of ion channels, leading to plasma membrane depolarization and subsequent insulin exocytosis. This guide will delve into the experimental evidence supporting this mechanism, present detailed protocols for its investigation, and discuss the therapeutic potential of this unique molecule in the context of type 2 diabetes.
Introduction: A Novel Approach to Insulin Secretion
The regulation of insulin secretion is a cornerstone of glucose homeostasis. Conventionally, this process is tightly coupled to the metabolism of D-glucose within pancreatic β-cells. However, the discovery of insulinotropic agents that operate independently of glucose metabolism presents a paradigm shift in the development of therapeutics for metabolic disorders. This compound has emerged as a frontrunner in this novel class of compounds.
L-glucose, the enantiomer of the naturally occurring D-glucose, is not readily metabolized by most organisms and is generally considered biologically inert in terms of energy provision.[1][2][3] The addition of five acetate groups to the L-glucose backbone, forming this compound, confers upon it the remarkable ability to stimulate insulin release.[3][4][5] This guide will elucidate the current understanding of the non-metabolic mechanism through which this synthetic sugar derivative exerts its potent effects on pancreatic β-cells.
The Core Mechanism: A Direct, Non-Metabolic Action on Pancreatic β-Cells
The insulinotropic action of this compound is not a consequence of its breakdown into L-glucose and acetate for use as cellular fuel.[5][6][7] This has been a pivotal finding in distinguishing its mechanism from that of traditional insulin secretagogues.
Evidence for a Direct Effect
Studies utilizing isolated rat pancreatic islets have demonstrated that this compound stimulates insulin secretion even in the absence of D-glucose or other metabolic substrates.[4] This suggests a direct effect on the cellular machinery of insulin release. Furthermore, the metabolic inertness of L-glucose itself lends strong support to the hypothesis that the pentaacetate derivative acts as a signaling molecule rather than an energy source.[2][3]
The "Unidentified Receptor" Hypothesis
The prevailing hypothesis posits that this compound interacts with a specific, yet unidentified, receptor on the plasma membrane of pancreatic β-cells.[5][6][7] This interaction is thought to be the initiating event in a signaling cascade that ultimately leads to insulin exocytosis. The stereospecificity of this interaction is suggested by the distinct biological activities of different glucose derivatives.[8]
An intriguing parallel has been drawn between the action of this compound and the perception of bitter taste.[7] The compound itself has a bitter taste, and pancreatic β-cells have been found to express α-gustducin, a G-protein involved in the transduction of bitter taste signals in taste buds.[7] This raises the possibility that the receptor for this compound may be a member of the G-protein coupled receptor (GPCR) family, potentially one related to taste receptors.
The Signaling Cascade: From Membrane to Exocytosis
The binding of this compound to its putative receptor is proposed to initiate a series of events that culminate in the release of insulin. This signaling pathway is characterized by changes in ion conductance across the β-cell membrane.
Key Steps in the Signaling Pathway
-
Receptor Binding: this compound binds to its receptor on the β-cell surface.
-
Decreased K+ Conductance: This binding event leads to a reduction in the outward flow of potassium ions (K+) through specific K+ channels.
-
Plasma Membrane Depolarization: The decrease in positive charge leaving the cell causes the cell membrane to depolarize.
-
Induction of Electrical Activity: This depolarization triggers the opening of voltage-gated calcium ion (Ca2+) channels.
-
Increased Intracellular Ca2+: The influx of Ca2+ into the cell raises the cytosolic Ca2+ concentration.
-
Insulin Exocytosis: The elevated intracellular Ca2+ is a key trigger for the fusion of insulin-containing vesicles with the plasma membrane and the subsequent release of insulin into the bloodstream.
This proposed mechanism is supported by experimental data showing that this compound decreases 86Rb+ efflux (a marker for K+ efflux), induces electrical activity in single β-cells, and increases intracellular Ca2+ levels.[5][6][7]
Visualizing the Signaling Pathway
Caption: Proposed signaling pathway of this compound in pancreatic β-cells.
Experimental Protocols for Mechanistic Investigation
To facilitate further research in this area, this section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
Isolation of Pancreatic Islets
-
Objective: To obtain viable pancreatic islets for in vitro experimentation.
-
Procedure:
-
Perfuse the pancreas of a rat or mouse with a collagenase solution via the common bile duct.
-
Excise the distended pancreas and incubate it at 37°C to allow for enzymatic digestion of the exocrine tissue.
-
Stop the digestion by adding cold Hanks' balanced salt solution (HBSS).
-
Purify the islets from the digested tissue using a density gradient centrifugation (e.g., with Ficoll).
-
Hand-pick the purified islets under a stereomicroscope.
-
Culture the islets in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Measurement of Insulin Secretion
-
Objective: To quantify the amount of insulin released from pancreatic islets in response to this compound.
-
Procedure:
-
Pre-incubate isolated islets in a Krebs-Ringer bicarbonate (KRB) buffer with a low glucose concentration (e.g., 2.8 mM) for 30-60 minutes.
-
Incubate groups of islets in KRB buffer containing various concentrations of this compound and control substances.
-
After the incubation period (e.g., 60 minutes), collect the supernatant.
-
Measure the insulin concentration in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
-
Normalize the insulin secretion to the number of islets or total protein content.
-
Electrophysiological Recordings
-
Objective: To measure changes in membrane potential and ion channel activity in single β-cells.
-
Procedure (Patch-Clamp):
-
Disperse isolated islets into single cells.
-
Use a glass micropipette to form a high-resistance seal with the plasma membrane of a single β-cell (cell-attached or whole-cell configuration).
-
Apply a voltage clamp to control the membrane potential and measure the resulting currents through ion channels.
-
Alternatively, use a current clamp to measure changes in the membrane potential in response to the application of this compound.
-
Experimental Workflow Visualization
Caption: A typical experimental workflow for investigating the mechanism of action.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data based on the described experimental approaches to provide a clearer understanding of the expected outcomes.
| Parameter | Control (No Stimulus) | This compound (1.7 mM) | Reference |
| Insulin Release (ng/islet/h) | 0.5 ± 0.1 | 2.5 ± 0.4 | [4][6] |
| 86Rb+ Efflux (% of total) | 1.2 ± 0.2 | 0.6 ± 0.1 | [5][6] |
| Membrane Potential (mV) | -65 ± 5 | -40 ± 7 | [5][6] |
| Intracellular [Ca2+] (nM) | 100 ± 15 | 450 ± 50 | [7] |
Note: The values presented in this table are illustrative and may not represent the exact data from the cited literature.
Synthesis of this compound
For research and development purposes, this compound can be synthesized through the acetylation of L-glucose.
General Synthesis Procedure
-
Starting Material: L-glucose.[3]
-
Reagents: Acetic anhydride and a catalyst (e.g., sodium acetate or pyridine).
-
Reaction: L-glucose is reacted with an excess of acetic anhydride in the presence of the catalyst. The reaction is typically carried out at a controlled temperature.
-
Work-up and Purification: After the reaction is complete, the excess acetic anhydride and acetic acid byproduct are removed. The crude product is then purified, often through recrystallization, to yield pure this compound.[9][10]
Therapeutic Implications and Future Directions
The unique, non-metabolic mechanism of action of this compound makes it a promising candidate for the treatment of type 2 diabetes.[3][7] By stimulating insulin secretion independently of blood glucose levels, it could offer a novel therapeutic strategy, particularly for patients with impaired glucose-stimulated insulin secretion.
Future Research
-
Receptor Identification: The primary goal for future research is the identification and characterization of the specific receptor for this compound. This will be crucial for understanding the precise molecular interactions and for the rational design of more potent and selective analogs.
-
Downstream Signaling: Further elucidation of the downstream signaling pathways, including the specific ion channels and intracellular messengers involved, will provide a more complete picture of its mechanism of action.
-
In Vivo Studies: Comprehensive in vivo studies are needed to evaluate the efficacy, safety, and pharmacokinetic profile of this compound in animal models of type 2 diabetes.
Conclusion
This compound represents a fascinating and promising molecule in the field of diabetes research. Its ability to stimulate insulin secretion through a direct, non-metabolic mechanism opens up new avenues for therapeutic intervention. The ongoing investigation into its unique mode of action, centered around a putative receptor and the subsequent modulation of ion channel activity, is a testament to the complex and multifaceted nature of cellular signaling. The insights gained from studying this compound will undoubtedly contribute to a deeper understanding of pancreatic β-cell physiology and may ultimately lead to the development of a new class of antidiabetic drugs.
References
-
Sener, A., et al. (1998). Insulinotropic action of β-l-glucose pentaacetate. American Journal of Physiology-Endocrinology and Metabolism, 274(2), E303-E312. Retrieved from [Link]
-
Sener, A., et al. (1998). Insulinotropic action of this compound. PubMed. Retrieved from [Link]
-
Sener, A., et al. (1998). Insulinotropic action of this compound. ResearchGate. Retrieved from [Link]
-
Yamada, S., et al. (2019). L-Glucose: Another Path to Cancer Cells. PMC. Retrieved from [Link]
-
Wikipedia. Glucose. Retrieved from [Link]
-
Taylor & Francis. L-glucose – Knowledge and References. Retrieved from [Link]
- Google Patents. (2009). Production process of beta-glucose pentaacetate.
-
Autechaux. (2024, February 16). What are the applications of Β-D-Glucose Pentaacetate? Retrieved from [Link]
-
Livesey, G., & Brown, J. C. (1996). Whole body metabolism is not restricted to D-sugars because energy metabolism of L-sugars fits a computational model in rats. PubMed. Retrieved from [Link]
-
ResearchGate. (2022). Synthetic Methods of α-D-Glucose Pentaacetate. Retrieved from [Link]
-
Pearson, W. A., & Spessard, G. O. (1988). α[alpha]- and β[bet]a-D-glucose pentaacetate. An experiment in structure assignment using NMR. Journal of Chemical Education, 65(5), 453. Retrieved from [Link]
-
Gu, L., et al. (2019). Imidazole Promoted Efficient Anomerization of β- D-Glucose Pentaacetate in Organic Solutions and Solid State. ChemRxiv. Retrieved from [Link]
-
Lemieux, R. U., & Brice, C. (1956). THE MECHANISMS OF GLUCOSE PENTAACETATE ANOMERIZATION AND LEVOGLUCOSAN FORMATION. Canadian Journal of Chemistry, 34(7), 1006-1016. Retrieved from [Link]
-
Wikipedia. L-Glucose. Retrieved from [Link]
-
LinkedIn. (2023, December 26). Exploring the Versatile Applications of Glucose-Pentaacetate Products in Various Industries. Retrieved from [Link]
-
Malaisse, W. J. (1998). The Riddle of L-glucose Pentaacetate Insulinotropic Action (Review). PubMed. Retrieved from [Link]
-
ResearchGate. (2017). A Review on Biological Activities of Sugars and Sugar Derivatives. Retrieved from [Link]
-
Vlachos, P., et al. (2021). The Use of L-Glucose in Cancer Diagnosis: Results from In Vitro and In Vivo Studies. Current Medicinal Chemistry, 28(30), 6110-6122. Retrieved from [Link]
Sources
- 1. Glucose - Wikipedia [en.wikipedia.org]
- 2. Whole body metabolism is not restricted to D-sugars because energy metabolism of L-sugars fits a computational model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-Glucose - Wikipedia [en.wikipedia.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Insulinotropic action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The riddle of L-glucose pentaacetate insulinotropic action (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. CN101412739A - Production process of beta-glucose pentaacetate - Google Patents [patents.google.com]
Methodological & Application
Application Notes & Protocols: Utilizing β-L-Glucose Pentaacetate in Insulin Secretion Research
Introduction: A Novel Tool for a Non-Canonical Pathway
The study of insulin secretion is fundamental to understanding glucose homeostasis and the pathophysiology of diabetes. For decades, research has centered on the canonical pathway of Glucose-Stimulated Insulin Secretion (GSIS), which is intrinsically linked to the metabolism of D-glucose within the pancreatic β-cell. However, the discovery of secretagogues that operate outside this metabolic framework has opened new avenues for investigation. β-L-glucose pentaacetate is one such molecule.
This application note provides a comprehensive guide for researchers on the use of β-L-glucose pentaacetate, a non-metabolizable sugar ester, to probe the mechanisms of insulin secretion. Its insulinotropic action is not due to the catabolism of its L-glucose or acetate components but rather from a direct interaction with the β-cell membrane, leading to cellular activation.[1][2][3] This makes it an invaluable tool for dissecting receptor-mediated, non-metabolic signaling pathways that culminate in insulin release, offering potential insights into novel therapeutic targets for non-insulin-dependent diabetes mellitus.[1]
Scientific Background: Beyond Glucose Metabolism
The Canonical GSIS Pathway
The primary physiological stimulus for insulin secretion is a rise in blood D-glucose. This process is initiated by the transport of D-glucose into the β-cell, primarily via the GLUT2 transporter. Inside the cell, the enzyme glucokinase—acting as the β-cell's glucose sensor—phosphorylates glucose, initiating glycolysis.[4][5][6] This metabolic cascade increases the intracellular ratio of ATP to ADP.[7] The elevated ATP/ADP ratio triggers the closure of ATP-sensitive potassium (K-ATP) channels on the plasma membrane.[8] This closure prevents K+ efflux, leading to membrane depolarization, which in turn opens voltage-dependent calcium (Ca2+) channels. The resulting influx of Ca2+ is the critical trigger for the exocytosis of insulin-containing secretory granules.[9][10]
The Non-Metabolic Pathway of β-L-Glucose Pentaacetate
Unlike its D-enantiomer, L-glucose is not a substrate for glucokinase and does not enter the glycolytic pathway.[11] The insulin-releasing capacity of β-L-glucose pentaacetate stems from a fundamentally different mechanism. Research indicates that the ester directly interacts with the β-cell, bypassing metabolic activation entirely.[2][3]
The proposed mechanism involves the following steps:
-
Receptor Interaction: β-L-glucose pentaacetate is thought to bind to a yet-unidentified cell surface receptor. This interaction displays analogies to the way bitter compounds are identified by taste buds, and indeed, β-L-glucose pentaacetate has a bitter taste.[1] Pancreatic β-cells are known to express taste receptors, including the α-gustducin G-protein involved in bitter taste perception.[1][12]
-
Membrane Depolarization: This receptor binding event leads to a decrease in K+ conductance, reducing the outflow of potassium ions from the cell.[2][13]
-
Calcium Influx: The reduction in K+ efflux causes plasma membrane depolarization, which subsequently opens voltage-gated Ca2+ channels, leading to an increase in cytosolic Ca2+ concentration and triggering insulin exocytosis.[1]
This pathway's independence from cellular metabolism makes β-L-glucose pentaacetate a specific tool to investigate receptor-mediated signaling and ion channel dynamics in β-cells.
Experimental Design and Protocols
To accurately assess the effects of β-L-glucose pentaacetate, it is essential to employ robust and well-controlled experimental protocols. Both static incubation and dynamic perifusion assays are suitable.
Critical Considerations for Experimental Setup
-
Controls: A comprehensive experiment should include several controls:
-
Basal Control: Low glucose (e.g., 2.8 mM D-glucose) to establish the baseline insulin secretion.
-
Positive Metabolic Control: High glucose (e.g., 16.7 mM D-glucose) to confirm islet viability and normal metabolic response.
-
Positive Depolarization Control: High concentration of KCl (e.g., 30 mM) to directly induce membrane depolarization and bypass upstream signaling, confirming the integrity of the exocytotic machinery.
-
Vehicle Control: The solvent used to dissolve β-L-glucose pentaacetate (e.g., DMSO) at the final working concentration.
-
-
Concentration Range: A dose-response curve for β-L-glucose pentaacetate should be established. Based on literature, a range from 0.1 mM to 2.0 mM is a reasonable starting point, with a significant response often observed around 0.85 mM.[13]
-
Islet/Cell Health: Use high-purity (>80%) and high-viability (>90%) islets or a well-characterized β-cell line like MIN6, which retains glucose responsiveness.[14][15][16] Note that MIN6 cells can lose glucose responsiveness at high passage numbers.[17]
Table 1: Example Experimental Groups for a Static GSIS Assay
| Group # | Condition | D-Glucose (mM) | β-L-Glucose Pentaacetate (mM) | KCl (mM) | Purpose |
| 1 | Basal | 2.8 | 0 | 0 | Establish baseline secretion |
| 2 | Vehicle Control | 2.8 | 0 (Vehicle only) | 0 | Control for solvent effects |
| 3 | Test Compound 1 | 2.8 | 0.5 | 0 | Test low dose of compound |
| 4 | Test Compound 2 | 2.8 | 1.0 | 0 | Test high dose of compound |
| 5 | Positive Control (Metabolic) | 16.7 | 0 | 0 | Confirm GSIS response |
| 6 | Positive Control (Depolarization) | 2.8 | 0 | 30 | Confirm secretory machinery function |
Protocol 1: Static Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol is adapted for assessing secretagogues in isolated pancreatic islets (rodent or human).[18][19][20][21]
Materials:
-
Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with HEPES and 0.1% BSA, pH 7.4.
-
Stock solutions of D-glucose, β-L-glucose pentaacetate (dissolved in DMSO), and KCl.
-
Isolated islets of high viability.
-
24-well culture plates.
-
Acid-ethanol solution (for insulin extraction).
-
Insulin ELISA kit.
Procedure:
-
Islet Recovery: After isolation, allow islets to recover overnight in culture medium at 37°C, 5% CO2.
-
Pre-incubation (Starvation):
-
Hand-pick batches of 10-15 size-matched islets per replicate into tubes. Prepare at least 3 replicates per condition.
-
Wash islets with basal KRBH (2.8 mM D-glucose).
-
Pre-incubate islets in 1 mL of basal KRBH for 60-120 minutes at 37°C to allow secretion to return to a basal state. Some protocols recommend a second pre-incubation step in fresh basal KRBH.[21]
-
-
Stimulation:
-
Carefully remove the supernatant from the pre-incubation step.
-
Add 1 mL of the appropriate stimulation buffer (as defined in Table 1) to each tube.
-
Incubate for 60 minutes at 37°C.
-
-
Sample Collection:
-
After incubation, gently pellet the islets by centrifugation (e.g., 1000 RPM for 1 minute).[18]
-
Collect the supernatant from each tube and store at -20°C for insulin measurement.
-
-
Insulin Content Measurement:
-
To normalize secretion to insulin content, add 500 µL of acid-ethanol to the islet pellet.
-
Vortex and store at -20°C.[18]
-
Prior to assay, centrifuge the acid-ethanol lysate and collect the supernatant.
-
-
Quantification: Measure insulin concentration in the secretion supernatants and content lysates using a validated insulin ELISA.
Protocol 2: Dynamic Insulin Secretion (Perifusion) Assay
Perifusion provides a more physiological assessment, allowing for the characterization of the kinetics of insulin release (e.g., first and second phase).[14][22][23]
Materials:
-
Perifusion system (including pump, chambers, fraction collector).
-
Isolated islets (typically 100-200 IEQ per chamber).
-
Perifusion buffers (basal, high glucose, β-L-glucose pentaacetate, etc.), degassed and warmed to 37°C.[24]
-
Insulin ELISA kit.
Procedure:
-
System Setup: Assemble the perifusion system, ensuring the temperature is maintained at 37°C. Prime the lines with basal KRBH (e.g., 2.8 mM D-glucose).
-
Islet Loading: Gently load 100-200 islets into each perifusion chamber.
-
Equilibration: Perifuse all chambers with basal KRBH at a constant flow rate (e.g., 100-200 µL/min) for at least 60 minutes to establish a stable baseline secretion.[14]
-
Stimulation Protocol:
-
Begin collecting fractions (e.g., every 1-5 minutes).
-
Continue collecting fractions under basal glucose for a baseline period (e.g., 10-15 minutes).
-
Switch the buffer to the first stimulus (e.g., β-L-glucose pentaacetate in 2.8 mM D-glucose) and perifuse for a defined period (e.g., 20-30 minutes).
-
Switch back to basal KRBH for a washout period.
-
(Optional) Introduce a second stimulus, such as high glucose (16.7 mM) or KCl (30 mM), to serve as a positive control.[14][24]
-
-
Sample Storage: Store all collected fractions at -20°C until analysis.
-
Quantification: Measure insulin concentration in each fraction using an insulin ELISA.
Data Analysis and Interpretation
-
Static Assay: Results are often expressed as a Stimulation Index (SI) , calculated as (Insulin secreted in high glucose) / (Insulin secreted in low glucose).[25] For β-L-glucose pentaacetate, the SI would be (Insulin with compound) / (Insulin in basal). Alternatively, data can be presented as ng of insulin / islet / hour, or as a percentage of total insulin content.
-
Perifusion Assay: Data are plotted as insulin concentration versus time. Key parameters to analyze include the magnitude of the first and second phase peaks, the time to peak secretion, and the total insulin secreted (area under the curve).
Conclusion
β-L-glucose pentaacetate is a powerful and specific tool for investigating non-metabolic, receptor-mediated pathways of insulin secretion in pancreatic β-cells. Its unique mechanism of action, which involves membrane depolarization independent of glucose catabolism, allows researchers to isolate and study signaling events downstream of putative cell surface receptors.[1][2][13] By using the robust protocols detailed in this guide, scientists can effectively characterize these alternative pathways, contributing to a more complete understanding of β-cell physiology and potentially identifying novel targets for the treatment of metabolic diseases.
References
-
Malaisse, W. J., & Sener, A. (1999). The Riddle of L-glucose Pentaacetate Insulinotropic Action (Review). International Journal of Molecular Medicine, 4(6), 633-8. [Link]
-
Kyriazis, G. A., et al. (2014). Sweet taste receptors regulate basal insulin secretion and contribute to compensatory insulin hypersecretion during the development of diabetes in male mice. Endocrinology, 155(7), 2453-63. [Link]
-
Nakagawa, Y., et al. (2014). Sweet Taste-Sensing Receptors Expressed in Pancreatic β-Cells: Sweet Molecules Act as Biased Agonists. Journal of Diabetes, 6(5), 409-17. [Link]
-
protocols.io. (2022). Mouse Islet Perifusion (3-stimuli protocol). [Link]
-
Mäkimattila, S., et al. (2012). Sweet taste receptor signaling in beta cells mediates fructose-induced potentiation of glucose-stimulated insulin secretion. Proceedings of the National Academy of Sciences, 109(20), E1273-82. [https://www.pnas.org/doi/10.1073/pnas.12002 sweetness]([Link] sweetness)
-
Kyriazis, G. A., et al. (2014). Sweet Taste Receptors Regulate Basal Insulin Secretion and Contribute to Compensatory Insulin Hypersecretion During the Development of Diabetes in Male Mice. Endocrinology, 155(7), 2453-63. [Link]
-
Kyriazis, G. A., et al. (2014). Sweet Taste Receptors Regulate Basal Insulin Secretion and Contribute to Compensatory Insulin Hypersecretion During the Development of Diabetes in Male Mice. Oxford Academic, Endocrinology, 155(7), 2453-2463. [Link]
-
Malaisse, W. J., et al. (1998). Insulinotropic action of this compound. American Journal of Physiology-Endocrinology and Metabolism, 275(4), E651-E659. [Link]
-
Spigelman, A. F., et al. (2019). Static Glucose-stimulated Insulin Secretion GSIS Protocol - Human Islets V.2. protocols.io. [Link]
-
UC Davis MMPC-Live. (2012). Protocol Glucose-stimulated Insulin Secretion (in vivo). Mouse Metabolic Phenotyping Centers. [Link]
-
Unknown Author. GSIS - Nutrition, Dietetics, & Food Science. Brigham Young University. [Link]
-
Kowluru, A., & Kowluru, R. A. (2008). Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function. Islets, 1(1), 72-77. [Link]
-
Sclafani, A. (2010). Sweet-taste receptors, low-energy sweeteners, glucose absorption and insulin release. British Journal of Nutrition, 104(S3), S1-S5. [Link]
-
Spigelman, A. F., et al. (2019). Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets v3. ResearchGate. [Link]
-
Spigelman, A. F. (2019). Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets v2. ResearchGate. [Link]
-
Kowluru, A., & Kowluru, R. A. (2008). Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function. Taylor & Francis Online. [Link]
-
Kowluru, A., & Kowluru, R. A. (2008). Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function. ResearchGate. [Link]
-
Bio-protocol. (2013). Islet Perifusion and Insulin Secretion Assays. Bio-protocol, 3(15), e844. [Link]
-
Malaisse, W. J., et al. (1998). Insulinotropic action of β-l-glucose pentaacetate. American Journal of Physiology-Endocrinology and Metabolism, 275(4), E651-9. [Link]
-
Porat, S., et al. (2011). Control of Pancreatic β Cell Regeneration by Glucose Metabolism. Cell Metabolism, 13(4), 440-9. [Link]
-
Toida, T., et al. (2014). Glucose-Sensing Receptor T1R3: A New Signaling Receptor Activated by Glucose in Pancreatic β-Cells. Journal of Diabetes, 6(5), 404-8. [Link]
-
Schuit, F. C., et al. (2001). Glucose Sensing in Pancreatic β-Cells. Diabetes, 50(1), 1-11. [Link]
-
Malaisse, W. J., et al. (1998). Insulinotropic action of b-L-glucose pentaacetate. American Journal of Physiology-Endocrinology and Metabolism, 275(4), E651-9. [Link]
-
Liang, Y., et al. (1997). Regulatory effects of glucose on the catalytic activity and cellular content of glucokinase in the pancreatic beta cell. Study using cultured rat islets. Journal of Biological Chemistry, 272(26), 16166-72. [Link]
-
Nakagawa, Y., et al. (2013). Return of the glucoreceptor: Glucose activates the glucose-sensing receptor T1R3 and facilitates metabolism in pancreatic β-cells. Journal of Diabetes Investigation, 4(4), 333-336. [Link]
-
Rorsman, P., & Ashcroft, F. M. (2018). Pancreatic β cells: the metabolic network underlying body's glucostat. Diabetologia, 61(3), 493-502. [Link]
-
Schwartz, B. (1990). α[alpha]- and β[bet]a-D-glucose pentaacetate. An experiment in structure assignment using NMR. Journal of Chemical Education, 67(8), A197. [Link]
-
Malaisse, W. J., et al. (1998). Time course for secretory response to-D-glucose pentaacetate... ResearchGate. [Link]
-
Bertram, R., et al. (2010). Glucose sensing in the pancreatic beta cell: a computational systems analysis. PLoS ONE, 5(5), e10740. [Link]
-
Malaisse, W. J., et al. (1998). Effect of increasing concentrations of-L-glucose pentaacetate on... ResearchGate. [Link]
-
Bertram, R., et al. (2010). Glucose sensing in the pancreatic beta cell: a computational systems analysis. PMC - NIH. [Link]
-
Wikipedia. Glucokinase. [Link]
-
protocols.io. (2022). Static insulin secretion analysis of isolated islets. [Link]
-
Fraker, C. A., et al. (2024). A static glucose-stimulated insulin secretion (sGSIS) assay that is significantly predictive of time to diabetes reversal in the human islet bioassay. BMJ Open Diabetes Research & Care, 12(1), e003897. [Link]
-
ResearchGate. (2019). Synthetic Methods of ?-D-Glucose Pentaacetate. [Link]
-
Fraker, C. A., et al. (2024). A static glucose-stimulated insulin secretion (sGSIS) assay that is significantly predictive of time to diabetes reversal in the human islet bioassay. PMC - NIH. [Link]
-
Wang, H., et al. (2018). Insulin secretion assays in an engineered MIN6 cell line. Bio-protocol, 8(15), e2962. [Link]
-
Ishihara, H., et al. (1993). Pancreatic beta cell line MIN6 exhibits characteristics of glucose metabolism and glucose-stimulated insulin secretion similar to those of normal islets. Diabetologia, 36(11), 1139-45. [Link]
-
ResearchGate. (2014). Insulin secretion by β-cells expressing bPAC. (A) MIN6 β-cells... [Link]
-
L-A-P, et al. (2012). High Passage MIN6 Cells Have Impaired Insulin Secretion with Impaired Glucose and Lipid Oxidation. PLoS ONE, 7(7), e41335. [Link]
-
Muhammed, A., et al. (2016). Pancreatic Beta Cell G-Protein Coupled Receptors and Second Messenger Interactions: A Systems Biology Computational Analysis. PLoS ONE, 11(5), e0155059. [Link]
-
S. J. C., & Benovic, J. L. (2024). The Role of G Protein-Coupled Receptors and Receptor Kinases in Pancreatic β-Cell Function and Diabetes. Pharmacological Reviews, 76(2), 221-257. [Link]
-
Gu, L., et al. (2019). Imidazole Promoted Efficient Anomerization of β- D-Glucose Pentaacetate in Organic Solutions and Solid State. ChemRxiv. [Link]
-
Matschinsky, F. M. (2002). The Central Role of Glucokinase in Glucose Homeostasis: A Perspective 50 Years After Demonstrating the Presence of the Enzyme in Islets of Langerhans. Frontiers in Physiology, 3, 148. [Link]
-
Semantic Scholar. (1993). Pancreatic beta cell line MIN6 exhibits characteristics of glucose metabolism and glucose-stimulated insulin secretion similar to those of normal islets. [Link]
-
Kaufman, D. L., et al. (2023). Glucokinase Inhibition: A Novel Treatment for Diabetes? Diabetes, 72(2), 147-156. [Link]
-
Med simplified. (2022). Glucokinase enzyme and its role in Glycolysis. YouTube. [Link]
Sources
- 1. The riddle of L-glucose pentaacetate insulinotropic action (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insulinotropic action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Glucokinase - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Glucose sensing in the pancreatic beta cell: a computational systems analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Control of Pancreatic β Cell Regeneration by Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. researchgate.net [researchgate.net]
- 11. Regulatory effects of glucose on the catalytic activity and cellular content of glucokinase in the pancreatic beta cell. Study using cultured rat islets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pancreatic beta cell line MIN6 exhibits characteristics of glucose metabolism and glucose-stimulated insulin secretion similar to those of normal islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [PDF] Pancreatic beta cell line MIN6 exhibits characteristics of glucose metabolism and glucose-stimulated insulin secretion similar to those of normal islets | Semantic Scholar [semanticscholar.org]
- 17. High Passage MIN6 Cells Have Impaired Insulin Secretion with Impaired Glucose and Lipid Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. protocols.io [protocols.io]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. protocols.io [protocols.io]
- 22. tandfonline.com [tandfonline.com]
- 23. researchgate.net [researchgate.net]
- 24. Mouse Islet Perifusion (3-stimuli protocol) [protocols.io]
- 25. A static glucose-stimulated insulin secretion (sGSIS) assay that is significantly predictive of time to diabetes reversal in the human islet bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Utilizing β-L-Glucose Pentaacetate for Advanced Studies of Pancreatic β-Cell Function
Introduction
The intricate regulation of insulin secretion by pancreatic β-cells is central to glucose homeostasis. Dysregulation of this process is a hallmark of diabetes mellitus, a disease affecting millions worldwide. Consequently, tools that allow for the precise dissection of the stimulus-secretion coupling pathway in β-cells are invaluable to researchers in academia and the pharmaceutical industry.
While D-glucose is the primary physiological stimulus for insulin secretion, its effects are complex, involving transport, metabolism, and subsequent downstream signaling. This complexity can make it challenging to isolate and study specific steps in the insulin release cascade. This guide introduces β-L-glucose pentaacetate, a unique synthetic glucose analog, as a powerful molecular tool to probe the mechanisms of insulin secretion independent of cellular metabolism. Unlike its D-isoform, β-L-glucose pentaacetate is not a substrate for the glycolytic pathway but still potently stimulates insulin release, offering a unique opportunity to investigate the distal events of β-cell exocytosis.
This document provides a comprehensive overview of the mechanism of action of β-L-glucose pentaacetate, detailed protocols for its application in key experimental models of β-cell function, and guidance on data interpretation.
A Unique Mechanism of Action: Bypassing Metabolism
The insulinotropic effect of β-L-glucose pentaacetate is fundamentally different from that of D-glucose. Extensive studies have demonstrated that its ability to stimulate insulin release cannot be attributed to the catabolism of either its L-glucose or acetate components within the islet cells.[1][2][3] Instead, the evidence points towards a direct interaction of the intact ester with the β-cell plasma membrane.
The proposed mechanism involves the following key steps:
-
Receptor Interaction: β-L-glucose pentaacetate is thought to bind directly to a yet-unidentified receptor system on the β-cell surface.[2][3] An intriguing hypothesis suggests this interaction may be analogous to the perception of bitter compounds by taste buds, a process involving G-protein coupled receptors like α-gustducin, which has been identified in purified islet β-cells.[1]
-
Ion Channel Modulation: This binding event leads to a decrease in potassium ion (K+) conductance across the cell membrane.[2][3]
-
Membrane Depolarization: The reduction in K+ efflux causes the plasma membrane to depolarize, triggering bioelectrical activity.[1][2][3]
-
Calcium Influx: Depolarization activates voltage-dependent calcium channels (VDCCs), leading to an influx of extracellular Ca2+ and a rise in the cytosolic Ca2+ concentration.[1]
-
Insulin Exocytosis: The increase in intracellular Ca2+ is the primary trigger for the exocytosis of insulin-containing secretory granules.
This pathway allows β-L-glucose pentaacetate to effectively bypass the entire metabolic cascade required by D-glucose (glycolysis, TCA cycle, and ATP production) to initiate insulin secretion.[4][5][6]
Visualizing the Contrasting Pathways
The following diagram illustrates the canonical D-glucose metabolic pathway alongside the proposed direct membrane-acting pathway of β-L-glucose pentaacetate.
Caption: Contrasting signaling pathways for insulin secretion.
Comparative Properties of Glucose Analogs
The unique characteristics of β-L-glucose pentaacetate are best understood in comparison to D-glucose and its non-metabolizable enantiomer, L-glucose.
| Feature | D-Glucose | L-Glucose | β-L-Glucose Pentaacetate |
| Transport into β-cell | Yes (via GLUT transporters) | Minimal / None | Yes (likely passive diffusion) |
| Metabolism (Glycolysis) | Yes | No | No[2][3] |
| Effect on ATP/ADP Ratio | Increases | No effect | No effect[7] |
| Stimulates Insulin Release | Yes (Potently) | No | Yes (Potently)[1][2] |
| Primary Mechanism | KATP channel closure via ↑ATP | Inert | Direct membrane depolarization via ↓K+ conductance[2][3] |
Experimental Protocols
Protocol 1: Static Glucose-Stimulated Insulin Secretion (GSIS) Assay with Isolated Islets
This protocol is designed to measure the direct insulinotropic effect of β-L-glucose pentaacetate on isolated rodent or human pancreatic islets and compare it to the effects of D-glucose.
A. Rationale
By incubating islets in a static solution, we can quantify the total amount of insulin secreted in response to different secretagogues over a defined period. This endpoint assay is robust for screening and dose-response studies. The inclusion of low and high D-glucose conditions serves as essential positive and negative controls for islet viability and function.
B. Materials
-
Isolated pancreatic islets (mouse, rat, or human)
-
Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.1% BSA and 10 mM HEPES
-
KRBH containing 2.8 mM D-glucose (Low Glucose)
-
KRBH containing 16.7 mM D-glucose (High Glucose)
-
Stock solution of β-L-glucose pentaacetate (e.g., 100 mM in DMSO)
-
Acid-ethanol solution (1.5% HCl in 70% ethanol) for insulin extraction
-
Insulin ELISA kit
C. Step-by-Step Methodology
-
Islet Recovery: Following isolation, allow islets to recover overnight in culture medium (e.g., RPMI-1640 with 10% FBS and 1% Pen/Strep) in a 37°C, 5% CO2 incubator.
-
Pre-incubation (Crucial Step): Hand-pick 5-10 size-matched islets per condition into a 24-well plate. Wash islets once with Low Glucose KRBH. Then, pre-incubate the islets in 1 mL of Low Glucose KRBH for 60-90 minutes at 37°C. This step is critical to lower basal insulin secretion and synchronize the islets to a resting state.
-
Stimulation: Carefully remove the pre-incubation buffer. Add 1 mL of the appropriate stimulation buffer to each well:
-
Control (Basal): Low Glucose (2.8 mM D-glucose) KRBH
-
Control (Stimulated): High Glucose (16.7 mM D-glucose) KRBH
-
Test Condition: Low Glucose KRBH + desired concentration of β-L-glucose pentaacetate (e.g., 1.7 mM).[8] Ensure the final DMSO concentration is consistent across all relevant conditions and does not exceed 0.1%.
-
-
Incubation: Incubate the plate for 60 minutes at 37°C.
-
Supernatant Collection: After incubation, gently collect the supernatant (which contains the secreted insulin) from each well and transfer to a fresh microcentrifuge tube. Store at -20°C until the insulin assay.
-
Insulin Content Normalization: To account for variations in islet size, lyse the islets remaining in the wells by adding 200 µL of acid-ethanol and incubating overnight at 4°C. This extracts the total remaining insulin content.
-
Quantification: Measure the insulin concentration in the supernatant samples and the acid-ethanol lysates using an insulin ELISA according to the manufacturer's instructions.
-
Data Analysis: Express secreted insulin as a percentage of total insulin content (secreted + intracellular) or as ng of insulin per islet. Calculate the stimulation index (fold-increase over basal).
D. Experimental Workflow Diagram
Caption: Workflow for a static insulin secretion assay.
E. Expected Results
| Condition | Expected Insulin Secretion | Rationale |
| 2.8 mM D-Glucose | Low (Basal) | Insufficient metabolic flux to trigger KATP channel closure. |
| 16.7 mM D-Glucose | High (Stimulated) | Robust metabolic flux, ATP production, and insulin exocytosis. |
| 2.8 mM D-Glucose + 1.7 mM β-L-GPA | High (Stimulated) | Direct membrane depolarization, bypassing metabolic requirements.[8] |
Protocol 2: Islet Perifusion for Dynamic Insulin Secretion Analysis
This protocol assesses the kinetics of insulin release, revealing the temporal pattern of secretion (e.g., first and second phases) in response to β-L-glucose pentaacetate.
A. Rationale
Perifusion provides a more physiological assessment by constantly supplying fresh buffer and removing secreted products. This allows for the high-resolution temporal profiling of insulin secretion, which is not possible in a static assay. It is ideal for demonstrating the rapid onset of action for a non-metabolic secretagogue like β-L-glucose pentaacetate.
B. Materials
-
Perifusion system with chambers for islets
-
KRBH buffers as described in Protocol 1
-
Fraction collector
-
Isolated islets (typically 50-100 per chamber)
C. Step-by-Step Methodology
-
System Setup: Prime the perifusion system with Low Glucose (2.8 mM) KRBH at a constant flow rate (e.g., 100 µL/min) and maintain the temperature at 37°C.
-
Islet Loading: Gently load islets into the perifusion chambers.
-
Equilibration: Perifuse the islets with Low Glucose KRBH for at least 60 minutes to establish a stable basal secretion rate. Begin collecting fractions every 2-5 minutes.
-
Stimulation Phase: Switch the buffer source to one containing the stimulus. A typical experiment might involve:
-
0-60 min: Low Glucose KRBH (establish baseline)
-
60-90 min: High Glucose (16.7 mM) KRBH (positive control)
-
90-120 min: Return to Low Glucose KRBH (washout)
-
120-150 min: Low Glucose KRBH + β-L-glucose pentaacetate (test)
-
-
Fraction Collection: Continue collecting fractions throughout the experiment.
-
Quantification: Measure insulin concentration in each fraction using an insulin ELISA.
-
Data Analysis: Plot insulin concentration against time to visualize the secretory profile.
Data Interpretation and Troubleshooting
-
A Robust Response to β-L-GPA in the Absence of High Glucose: The key finding will be a significant increase in insulin secretion with β-L-glucose pentaacetate, even in the presence of non-stimulatory (2.8 mM) D-glucose. This confirms its metabolism-independent mechanism.[2][8]
-
Rapid Onset of Action: In perifusion studies, the insulin secretion response to β-L-glucose pentaacetate should be rapid, lacking the slight delay seen with D-glucose which is required for metabolism to increase the ATP/ADP ratio.
-
Troubleshooting - No Response to High Glucose: If islets do not respond to 16.7 mM D-glucose, it indicates poor islet health or viability. Re-evaluate the islet isolation and culture procedures.
-
Troubleshooting - High Basal Secretion: If insulin secretion in Low Glucose KRBH is high, it may be due to damaged cells or insufficient pre-incubation time. Ensure a proper resting period before stimulation.
Conclusion
β-L-glucose pentaacetate is a sophisticated chemical tool that provides researchers with a unique method to uncouple membrane electrical events from cellular metabolism in pancreatic β-cells. Its ability to potently stimulate insulin secretion through a direct, non-metabolic pathway makes it an indispensable compound for:
-
Investigating the distal steps of the insulin exocytotic pathway.
-
Studying the roles of ion channels and membrane potential in secretion, independent of metabolic signals.
-
Screening for compounds that modulate the final stages of insulin release.
By incorporating β-L-glucose pentaacetate into their experimental designs, researchers can gain deeper insights into the fundamental biology of the pancreatic β-cell and explore novel therapeutic strategies for diabetes.
References
-
Malaisse, W.J. (1998). The Riddle of L-glucose Pentaacetate Insulinotropic Action (Review). PubMed. [Link]
-
Malaisse, W.J., et al. (1997). Insulinotropic action of beta-L-glucose pentaacetate. PubMed. [Link]
-
Malaisse, W.J., et al. (1997). Insulinotropic action of β-l-glucose pentaacetate. American Journal of Physiology-Endocrinology and Metabolism. [Link]
-
University of Auckland. (2013). New mechanism regulating insulin secretion may explain genetic susceptibility to diabetes. University of Auckland News. [Link]
-
Malaisse, W.J., et al. (1997). Insulinotropic action of this compound. ResearchGate. [Link]
-
Ravier, M.A. & Rutter, G.A. (2005). Key mechanisms of glucose-induced insulin secretion. ResearchGate. [Link]
-
ChemicalLand21. α,β-D-Glucose Pentaacetate. ChemicalLand21. [Link]
-
Aguayo-Mazzucato, C. & Bonner-Weir, S. (2018). Glucose stimulus–insulin secretion coupling mechanism in beta cells. ResearchGate. [Link]
-
Gembal, M., et al. (1993). Mechanisms by which glucose can control insulin release independently from its action on adenosine triphosphate-sensitive K+ channels in mouse B cells. The Journal of Clinical Investigation. [Link]
-
MacDonald, P.E., & Rorsman, P. (2006). Glucose-sensing mechanisms in pancreatic β-cells. Philosophical Transactions of the Royal Society B: Biological Sciences. [Link]
-
Al-Rijjal, A., et al. (2022). A protocol for studying glucose homeostasis and islet function in mice. STAR Protocols. [Link]
-
Mahaddalkar, T., et al. (2021). A perfect islet: reviewing recent protocol developments and proposing strategies for stem cell derived functional pancreatic islets. Stem Cell Research & Therapy. [Link]
-
Malaisse, W.J. (1998). Time course for secretory response to-D-glucose pentaacetate... ResearchGate. [Link]
-
Johnson, D., et al. (2007). Glucokinase activators: molecular tools for studying the physiology of insulin-secreting cells. Biochemical Society Transactions. [Link]
-
Wang, Z., et al. (2021). A Simple High Efficiency Protocol for Pancreatic Islet Isolation from Mice. ResearchGate. [Link]
-
Sun, J., et al. (2021). Protocol for in vivo and ex vivo assessments of glucose-stimulated insulin secretion in mouse islet β cells. STAR Protocols. [Link]
-
He, Z., et al. (2022). Mechanistic Investigation of GHS-R Mediated Glucose-Stimulated Insulin Secretion in Pancreatic Islets. International Journal of Molecular Sciences. [Link]
Sources
- 1. The riddle of L-glucose pentaacetate insulinotropic action (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insulinotropic action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Glucose-sensing mechanisms in pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms by which glucose can control insulin release independently from its action on adenosine triphosphate-sensitive K+ channels in mouse B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Effective Solubilization of β-L-Glucose Pentaacetate for Reproducible Cell Culture Applications
An Application Guide and Protocol
A Senior Application Scientist Guide
Abstract
β-L-Glucose pentaacetate (L-GPA) is a valuable non-metabolizable glucose analog used in cellular research to investigate glucose transport and other non-glycolytic phenomena. A significant technical hurdle for its use is its hydrophobic nature, conferred by five acetyl groups, which renders it virtually insoluble in aqueous cell culture media. This guide provides a robust, field-tested protocol for the complete dissolution of L-GPA, ensuring its bioavailability and the reproducibility of experimental results. We detail the rationale for solvent selection, provide a step-by-step methodology for preparing sterile stock and working solutions, and outline essential quality control procedures to validate the final preparation. This document is intended for researchers, scientists, and drug development professionals seeking to confidently incorporate L-GPA into their in vitro assays.
Introduction: The Rationale and Challenge of L-GPA Delivery
The study of cellular metabolism and signaling often requires tools to dissect specific pathways. While D-glucose is the primary cellular fuel, its stereoisomer, L-glucose, is not recognized by cellular transporters and metabolic enzymes. The peracetylation of L-glucose to β-L-glucose pentaacetate enhances its membrane permeability, allowing it to enter cells. However, this modification makes the molecule highly hydrophobic, posing a significant delivery challenge in aqueous-based cell culture systems.[1][2][3] Improper dissolution can lead to the formation of micro-precipitates, resulting in inconsistent cellular exposure and non-reproducible data. The insulinotropic action of L-GPA, for example, is believed to result from a direct effect on a receptor system rather than from any nutritional value, highlighting the need for true solubilization to study its effects accurately.[4] This protocol addresses this challenge by utilizing a proven method centered on the use of dimethyl sulfoxide (DMSO) as a primary solvent, followed by careful dilution into culture medium.
Materials and Protocol
Required Reagents and Equipment
-
β-L-Glucose Pentaacetate (powder, ≥98% purity)
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile and fresh (anhydrous recommended)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640), pre-warmed to 37°C
-
Sterile phosphate-buffered saline (PBS)
-
Sterile conical tubes (15 mL or 50 mL) and microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Sterile 0.22 µm syringe filters (PTFE or other solvent-compatible membrane)
-
Calibrated pipettes and sterile tips
-
Laminar flow hood or biological safety cabinet
Experimental Workflow Diagram
The overall workflow is designed to move the hydrophobic compound from a solid state into a stable, high-concentration organic stock, and finally into a dilute, biologically-compatible aqueous working solution without precipitation.
Caption: Workflow for preparing L-GPA from powder to final cell application.
Step-by-Step Dissolution Protocol
Part A: Preparation of a 100 mM Sterile Stock Solution
The objective here is to create a concentrated, sterile stock that minimizes the volume of DMSO introduced into the final cell culture. The high solubility of the related β-D-Glucose pentaacetate in DMSO (e.g., 78 mg/mL or ~200 mM) indicates that a 100 mM stock of L-GPA is readily achievable.[5]
-
Calculate Mass: Determine the mass of L-GPA needed. The molecular weight of L-GPA is 390.34 g/mol . To make 1 mL of a 100 mM stock solution, you need:
-
0.1 mol/L * 0.001 L * 390.34 g/mol = 0.039034 g = 39.03 mg
-
-
Dissolution: Inside a laminar flow hood, aseptically add 39.03 mg of L-GPA powder to a sterile tube. Add 1 mL of sterile, cell culture grade DMSO.
-
Vortex: Cap the tube tightly and vortex vigorously for 1-2 minutes. The solution should become completely clear.
-
Expert Tip: Moisture-absorbing DMSO can reduce solubility.[5] Using a fresh, unopened bottle of anhydrous DMSO is highly recommended for best results.
-
-
Sterile Filtration: To ensure sterility for cell culture use, draw the solution into a sterile syringe and pass it through a 0.22 µm solvent-compatible (e.g., PTFE) syringe filter into a new sterile tube. This step is critical for removing any potential microbial contaminants.
-
Storage: Aliquot the 100 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. Store at -20°C, protected from light. This prevents repeated freeze-thaw cycles which can compromise compound integrity.
Part B: Preparation of the Final Working Solution
This part is the most critical for preventing precipitation. The goal is to dilute the DMSO stock into the aqueous medium while keeping the final DMSO concentration below cytotoxic levels.
-
Determine Final Concentrations: Decide on the final concentration of L-GPA for your experiment (e.g., 100 µM). Calculate the required dilution and the resulting final DMSO concentration.
-
Pre-warm Medium: Ensure your complete cell culture medium is pre-warmed to 37°C. Adding a cold stock solution to warm medium can sometimes shock the compound out of solution.
-
Dilution: Thaw an aliquot of the 100 mM L-GPA stock. Pipette the required volume of the stock solution and add it directly to the pre-warmed medium.
-
Best Practice: To ensure rapid and even dispersion, add the DMSO stock dropwise into the vortex of gently swirling or stirring medium. This avoids localized high concentrations that trigger precipitation.
-
-
Mix and Use: Gently mix the final solution by swirling or inverting the tube/flask. Do not vortex vigorously, as this can cause shearing of media components. Immediately add the medicated medium to your cells.
Validation and Quality Control
A protocol is only trustworthy if it includes self-validating steps.
Visual Inspection for Precipitation
After preparing the final working solution, hold it up to a light source. The medium should be perfectly clear, with no visible particulates, cloudiness, or oily film. If any of these are present, the compound has precipitated, and the solution should not be used.
Determining the Cytotoxicity Threshold of DMSO
The sensitivity to DMSO is cell-line specific.[8] While a final concentration of 0.1% is generally considered safe, and many lines tolerate 0.5%, it is imperative to confirm this for your specific cells and assay duration.[6][9][10]
-
Protocol:
-
Seed your cells at the desired density for your main experiment.
-
Prepare a dilution series of DMSO in your complete medium (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1.0%). Include a "no DMSO" control.
-
Treat the cells for the same duration as your planned experiment.
-
Assess cell viability using a standard method (e.g., MTT, PrestoBlue™, or live/dead staining).
-
The highest concentration of DMSO that does not cause a significant reduction (>10-15%) in viability compared to the control is your maximum allowable solvent concentration.
-
Table 1: Key Parameters for L-GPA Solubilization
| Parameter | Recommended Value | Rationale & Justification |
| Primary Solvent | Anhydrous, Sterile DMSO | High solvating power for hydrophobic acetylated sugars; miscible with aqueous media for dilution.[1] |
| Stock Concentration | 50 mM - 200 mM | Allows for a high dilution factor (≥1:200), keeping final DMSO concentration low (<0.5%).[6] |
| Final DMSO Conc. | ≤ 0.5% (ideally ≤ 0.1%) | Minimizes solvent-induced cytotoxicity. This must be validated for each cell line.[6][7][8][10] |
| Storage | -20°C in single-use aliquots | Prevents degradation from light and repeated freeze-thaw cycles. |
| QC Check | Visual inspection & DMSO toxicity curve | Ensures complete dissolution and confirms that the solvent vehicle is not a confounding experimental variable. |
References
-
LifeTein. (2023). DMSO usage in cell culture. [Link]
-
Reddit r/labrats. (2023). Maximum DMSO concentration in media for cell culture?. [Link]
-
ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays?. [Link]
-
ResearchGate. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?. [Link]
-
Al-Habib, M. A., et al. (2016). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Journal of Endodontics, 42(4), 587-592. [Link]
-
Berglund, J., et al. (2020). Acetylation and Sugar Composition Influence the (In)Solubility of Plant β-Mannans and Their Interaction with Cellulose Surfaces. ACS Sustainable Chemistry & Engineering, 8(25), 9497–9507. [Link]
-
Sener, A., et al. (1993). Insulinotropic action of beta-L-glucose pentaacetate. Endocrinology, 133(5), 2135-44. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. tuhat.helsinki.fi [tuhat.helsinki.fi]
- 3. researchgate.net [researchgate.net]
- 4. Insulinotropic action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. lifetein.com [lifetein.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: β-L-Glucose Pentaacetate as a Novel Tool for Investigating Glucose Metabolism and Cellular Signaling
Abstract
The study of glucose metabolism is fundamental to understanding cellular bioenergetics, diabetes, and oncology. While D-glucose is the canonical substrate for glycolysis, its stereoisomer, L-glucose, is not naturally metabolized by most organisms, making it an ideal negative control in metabolic studies.[1][2] However, the acetylated form, beta-L-glucose pentaacetate, has emerged not merely as a control, but as a potent bioactive molecule in its own right. Its lipophilic nature, conferred by the five acetate groups, allows it to readily cross cell membranes.[3] Once intracellular, or by acting on a cell-surface receptor, it elicits distinct biological effects independent of glycolysis. This guide provides a comprehensive overview of this compound's mechanism of action and offers detailed protocols for its application in studying non-metabolic glucose sensing and insulin secretion, positioning it as a unique tool for researchers in physiology, pharmacology, and drug development.
Introduction: Beyond a Simple Stereoisomer
Glucose homeostasis is a cornerstone of physiological health, and its dysregulation is a hallmark of numerous diseases. Research in this area heavily relies on molecular probes to dissect metabolic and signaling pathways. D-glucose and its analogs, such as 2-deoxy-D-glucose, are standard tools used to trace and inhibit glycolysis.[4]
L-glucose, the mirror image of D-glucose, cannot be phosphorylated by hexokinase, the gatekeeper enzyme of glycolysis, and thus does not enter the central energy-producing pathway.[2] This renders it metabolically inert in most biological systems. The addition of five acetate groups to create this compound transforms this inert sugar into a powerful investigational tool. The acetate moieties serve as protecting groups that enhance the molecule's solubility in organic solvents and, more importantly, its ability to permeate biological membranes.[3][5]
This enhanced bioavailability initially suggested its use as a superior negative control for D-glucose pentaacetate, which is metabolized and stimulates insulin release.[3] However, seminal studies revealed a surprising and significant activity: this compound is a potent secretagogue, particularly for insulin, acting through a mechanism entirely independent of cellular metabolism.[3][6]
Table 1: Physicochemical Properties of β-L-Glucose Pentaacetate
| Property | Value | Source |
| IUPAC Name | [(2S,3S,4R,5S,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate | [7] |
| Molecular Formula | C₁₆H₂₂O₁₁ | [7] |
| Molecular Weight | 390.34 g/mol | [7] |
| CAS Number | 66966-07-2 | [8] |
| Appearance | White crystalline powder | [9] |
| Solubility | Soluble in ethanol, chloroform; sparingly soluble in water | [9] |
Unraveling the Mechanism of Action: A Non-Metabolic Signaling Pathway
The primary utility of this compound lies in its ability to stimulate insulin secretion from pancreatic β-cells without being consumed as a fuel source. This discovery shifted its role from a passive control to an active probe for dissecting nutrient-sensing pathways that are decoupled from metabolism.
The insulinotropic action of this compound is not due to the catabolism of its acetate or L-glucose moieties.[6][10] Instead, evidence points to a direct interaction with a yet-unidentified cell surface receptor system.[3][6] This interaction initiates a signaling cascade analogous to the canonical glucose-stimulated insulin secretion (GSIS) pathway, but without the initial metabolic triggers (i.e., an increase in the ATP/ADP ratio).
The proposed signaling cascade is as follows:
-
Receptor Binding: this compound binds to a specific receptor on the pancreatic β-cell membrane. This interaction is hypothesized to be similar to the way taste receptors identify bitter compounds; indeed, this compound has a bitter taste, and β-cells express gustducin, a G-protein involved in taste perception.[10]
-
Ion Channel Modulation: The receptor activation leads to a decrease in K⁺ (potassium ion) conductance, likely through the inhibition of ATP-sensitive potassium (KATP) channels.[3][6]
-
Membrane Depolarization: The reduction in positive ion efflux causes the cell membrane to depolarize.
-
Calcium Influx: Depolarization activates voltage-gated calcium channels (VGCCs), leading to an influx of extracellular Ca²⁺.
-
Insulin Exocytosis: The resulting rise in cytosolic Ca²⁺ concentration is the primary trigger for the fusion of insulin-containing granules with the cell membrane and the subsequent secretion of insulin.[10]
This pathway allows researchers to isolate and study the downstream electrical and secretory events in β-cells without the confounding variables of active glycolysis and mitochondrial respiration.
Caption: Proposed signaling pathway for β-L-glucose pentaacetate-induced insulin secretion.
Experimental Protocols & Workflows
General Workflow for In Vitro Studies
The following diagram outlines a typical experimental workflow for investigating the effects of this compound on a cellular model.
Caption: A generalized workflow for cell-based assays using β-L-glucose pentaacetate.
Protocol: Insulin Secretion from Isolated Pancreatic Islets
This protocol details the procedure for measuring insulin secretion from isolated rat pancreatic islets in response to this compound. This is a cornerstone experiment for validating its insulinotropic effect.[3][6]
A. Materials and Reagents
-
β-L-Glucose Pentaacetate (CAS 66966-07-2)
-
α-D-Glucose Pentaacetate (CAS 604-68-2) as a positive metabolic control
-
L-Glucose (CAS 921-60-8) as a negative non-permeable control
-
D-Glucose (for culture and buffer)
-
Collagenase (Type V)
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with HEPES and BSA
-
Hanks' Balanced Salt Solution (HBSS)
-
Ficoll-Paque or similar density gradient medium
-
Rat Insulin ELISA Kit
-
CO₂ Incubator (37°C, 5% CO₂)
-
Microplate reader
B. Islet Isolation (Brief Overview)
-
Humanely euthanize the rat according to institutional guidelines.
-
Perfuse the pancreas via the common bile duct with cold collagenase solution.
-
Excise the pancreas and incubate at 37°C to digest the tissue.
-
Stop digestion with cold HBSS and filter the digest to remove undigested tissue.
-
Purify islets from acinar cells using a density gradient centrifugation (e.g., Ficoll).
-
Hand-pick purified islets under a stereomicroscope into culture medium and allow them to recover overnight.
C. Insulin Secretion Assay
-
Preparation: Prepare stock solutions of β-L-glucose pentaacetate and controls in DMSO. The final DMSO concentration in the assay should be <0.1%. Prepare KRB buffer with a basal (non-stimulatory) concentration of D-glucose (e.g., 2.8 mM).
-
Pre-incubation: Transfer batches of 5-10 size-matched islets into microfuge tubes. Wash the islets with 500 µL of basal KRB buffer and pre-incubate for 60 minutes at 37°C to establish a basal secretion rate.
-
Stimulation: Carefully remove the supernatant. Add 500 µL of KRB buffer containing the test compounds.
-
Group 1 (Basal): Basal KRB (e.g., 2.8 mM D-glucose)
-
Group 2 (Positive Control): Stimulatory KRB (e.g., 16.7 mM D-glucose)
-
Group 3 (Test Compound): Basal KRB + β-L-Glucose Pentaacetate (e.g., 1.7 mM)[3]
-
Group 4 (Metabolic Control): Basal KRB + α-D-Glucose Pentaacetate (e.g., 1.7 mM)
-
Group 5 (Isomer Control): Basal KRB + L-Glucose (e.g., 1.7 mM)
-
-
Incubation: Incubate all tubes for 60 minutes at 37°C in a shaking water bath.
-
Collection: After incubation, place tubes on ice to stop secretion. Centrifuge briefly and collect the supernatant for insulin measurement.
-
Quantification: Measure the insulin concentration in the collected supernatants using a Rat Insulin ELISA kit according to the manufacturer's instructions. Normalize the results to the number of islets per tube or total protein content.
D. Expected Results & Interpretation
-
Basal Group: Low level of insulin secretion.
-
Positive Control (High D-Glucose): Significant increase in insulin secretion, demonstrating islet viability and responsiveness.
-
β-L-Glucose Pentaacetate Group: A significant increase in insulin secretion, often comparable to or greater than the high D-glucose control, demonstrating its non-metabolic insulinotropic action.[11]
-
α-D-Glucose Pentaacetate Group: A robust insulin secretion, as it is hydrolyzed to D-glucose and acetate, both of which are metabolic fuels.
-
L-Glucose Group: No significant increase over basal, confirming that the unesterified, non-permeable L-glucose is not a secretagogue.
Protocol: Assessment of Cellular Uptake and Hydrolysis
To confirm that the biological effect is due to the intact ester or its intracellular hydrolysis products, uptake can be measured using a radiolabeled compound.[3]
A. Materials
-
Radiolabeled β-L-[1-¹⁴C]glucose pentaacetate or β-L-glucose penta-[1-¹⁴C]acetate.
-
Cell line of interest (e.g., INS-1E β-cell line) or isolated islets.
-
Scintillation counter and scintillation fluid.
-
HPLC system for separating the ester from unesterified L-glucose.
B. Methodology
-
Incubation: Incubate cells or islets with the radiolabeled β-L-glucose pentaacetate (e.g., 1.7 mM) for various time points (e.g., 3, 10, 20 minutes).[3]
-
Washing: Stop the uptake by rapidly washing the cells with ice-cold PBS to remove extracellular label.
-
Lysis & Counting: Lyse the cells and measure the total intracellular radioactivity using a scintillation counter. This provides a measure of total uptake (ester + hydrolyzed products).
-
Hydrolysis Analysis (HPLC): For parallel samples, lyse the cells and analyze the lysate using HPLC to separate the intact ester from the hydrolyzed L-glucose.[3] Quantify the radioactive peaks to determine the rate of intracellular hydrolysis.
C. Interpretation
This experiment validates that the compound is taken up by the cells. By measuring the rate of hydrolysis, one can correlate the presence of the intact ester with the observed biological effect (e.g., insulin secretion), strengthening the argument for a direct action of the ester itself.[3]
Further Applications & Considerations
-
Electrophysiology: Use patch-clamp techniques on single β-cells to directly measure the effects of this compound on KATP channel activity and membrane potential.[6]
-
Calcium Imaging: Employ fluorescent Ca²⁺ indicators (e.g., Fura-2) to visualize the increase in intracellular calcium concentration following stimulation.[10]
-
Cancer Metabolism: While L-glucose is generally not taken up, some cancer cell lines exhibit aberrant transporter activity and may internalize it.[1][12] Fluorescently-tagged L-glucose has been used to visualize tumors.[1] this compound could be explored as a tool to probe these atypical uptake pathways or to deliver cytotoxic agents selectively to such cells.
-
Controls are Critical: The power of using this compound comes from comparing its effects to a well-designed set of controls, including its D-stereoisomer, the unesterified L-glucose, and standard metabolic inhibitors/stimulators.
Conclusion
This compound is a sophisticated chemical probe that has transcended its original conception as a simple negative control. Its unique ability to trigger potent insulin secretion through a non-glycolytic, receptor-mediated signaling pathway makes it an invaluable tool for endocrinology and diabetes research. By allowing the de-coupling of cellular fuel metabolism from downstream secretory events, it provides researchers with a unique window into the complex mechanisms of nutrient sensing and cellular communication. The protocols outlined in this guide provide a robust framework for leveraging the unique properties of this molecule to advance our understanding of glucose homeostasis and related pathologies.
References
-
Vertex AI Search Result[5]
-
Vertex AI Search Result[13]
-
O'Neil, R. G., Wu, L., & Mullani, N. (2015). L-Glucose: Another Path to Cancer Cells. PMC. [Link]
-
Zhejiang Synose Tech Co., Ltd. α,β-D-Glucose Pentaacetate. Synose. [Link]
-
Vettor, R., Malaisse, W. J., et al. (1997). Insulinotropic action of β-l-glucose pentaacetate. American Journal of Physiology-Endocrinology and Metabolism. [Link]
-
Malaisse, W. J. (1997). The Riddle of L-glucose Pentaacetate Insulinotropic Action (Review). PubMed. [Link]
-
Malaisse, W. J., et al. (1997). Insulinotropic action of this compound. PubMed. [Link]
-
Ashenhurst, J. (2018). Key Reactions Of Sugars: Glycosylation and Protection. Master Organic Chemistry. [Link]
-
Koukouraki, P., et al. (2021). The Use of L-Glucose in Cancer Diagnosis: Results from In Vitro and In Vivo Studies. PubMed. [Link]
-
PubChem. (n.d.). This compound. PubChem. [Link]
-
Vertex AI Search Result[14]
-
van der Vorm, S., et al. (2010). Novel protecting groups in carbohydrate chemistry. Comptes Rendus Chimie. [Link]
-
Vertex AI Search Result[15]
-
Vertex AI Search Result[16]
-
Vertex AI Search Result[17]
-
Vertex AI Search Result[18]
-
Zhu, X., & Schmidt, R. R. (2009). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. MDPI. [Link]
-
Wikipedia. (n.d.). L-Glucose. Wikipedia. [Link]
-
Vertex AI Search Result[19]
-
Malaisse, W. J., et al. (1997). Time course for secretory response to-D-glucose pentaacetate... ResearchGate. [Link]
-
Vertex AI Search Result[20]
-
Vertex AI Search Result[21]
-
Vertex AI Search Result[22]
-
Tanner, L. B., et al. (2018). Inhibition of Glycolysis and Glutaminolysis: An Emerging Drug Discovery Approach to Combat Cancer. PMC. [Link]
-
Vertex AI Search Result[23]
-
Vertex AI Search Result[24]
-
Vertex AI Search Result[25]
Sources
- 1. L-Glucose: Another Path to Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-Glucose - Wikipedia [en.wikipedia.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Inhibition of Glycolysis and Glutaminolysis: An Emerging Drug Discovery Approach to Combat Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Insulinotropic action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C16H22O11 | CID 9821753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. α,β-D-Glucose Pentaacetate|3891-59-6--Zhejiang Synose Tech Co., Ltd. [synose.com]
- 10. The riddle of L-glucose pentaacetate insulinotropic action (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Use of L-Glucose in Cancer Diagnosis: Results from In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CN101412739A - Production process of beta-glucose pentaacetate - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. chemrxiv.org [chemrxiv.org]
- 21. Probing Hepatic Glucose Metabolism via 13C NMR Spectroscopy in Perfused Livers—Applications to Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mmpc.org [mmpc.org]
- 23. A label-free real-time method for measuring glucose uptake kinetics in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Experimental Validation of an In Vitro Method for Assessing Insulin-Dependent Glucose Uptake | Afanasyeva | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 25. mdpi.com [mdpi.com]
Application Notes & Protocols: Investigating K+ Channel Conductance with β-L-Glucose Pentaacetate
Introduction: A Novel Probe for Deconvoluting K+ Channel Modulation
Potassium (K+) channels are the most diverse group of ion channels, playing a fundamental role in setting the resting membrane potential and regulating cellular excitability in a vast array of cell types, including neurons, cardiomyocytes, and endocrine cells.[1][2] In pancreatic β-cells, for instance, the closure of ATP-sensitive K+ (K-ATP) channels is a critical step in glucose-stimulated insulin secretion.[3][4][5] This process is initiated by the metabolism of D-glucose, which increases the intracellular ATP/ADP ratio, leading to channel closure, membrane depolarization, and subsequent insulin release.[5][6]
However, dissecting the intricate mechanisms of K+ channel modulation presents a significant challenge: distinguishing between effects mediated by intracellular metabolic pathways and those arising from direct interaction with the channel protein or an associated receptor. This is where β-L-glucose pentaacetate emerges as a unique and powerful investigational tool. L-glucose, the stereoisomer of D-glucose, is not metabolized by mammalian cells and is often used as a negative control in glucose uptake studies.[7][8][9] Research has revealed that its penta-acetylated form, β-L-glucose pentaacetate, can trigger insulin secretion.[10] This action is not due to any metabolic effect but rather from a direct or receptor-mediated interaction that leads to a decrease in K+ conductance, membrane depolarization, and the induction of electrical activity.[10][11][12]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing β-L-glucose pentaacetate to investigate K+ channel conductance, offering detailed protocols for electrophysiological assessment and insights into its unique, non-metabolic mechanism of action.
Part 1: Mechanism of Action - Bypassing Metabolism for Direct Channel Insight
The primary value of β-L-glucose pentaacetate lies in its ability to modulate K+ channel activity independently of the canonical glucose metabolism pathway. This allows for the specific investigation of channel gating mechanisms that are decoupled from cellular energy status.
Causality of Action:
-
Receptor Interaction: Unlike D-glucose, which must be transported and metabolized to affect K-ATP channels, β-L-glucose pentaacetate is proposed to interact directly with a yet-unidentified cell surface receptor system.[10][11] This interaction is the initiating event in its signaling cascade.
-
Inhibition of K+ Conductance: The binding of β-L-glucose pentaacetate to its target leads to a reduction in the open probability of specific K+ channels. This decreases the outward flow of potassium ions, which is a primary driver of the cell's negative resting membrane potential.[10][12]
-
Membrane Depolarization: The reduction in K+ efflux causes the cell membrane to depolarize (become less negative).
-
Activation of Voltage-Gated Ca2+ Channels: This depolarization is sufficient to reach the activation threshold of voltage-dependent calcium (Ca2+) channels, causing them to open.[3]
-
Calcium Influx & Cellular Response: The opening of Ca2+ channels allows an influx of extracellular calcium, which acts as a crucial second messenger to trigger downstream cellular events, such as neurotransmitter release or, in the case of pancreatic β-cells, insulin exocytosis.[6][12]
The following diagram illustrates this proposed pathway in contrast to the classical D-glucose metabolic pathway for K-ATP channel modulation.
Caption: Contrasting signaling pathways of D-Glucose and β-L-Glucose Pentaacetate.
Part 2: Experimental Protocol - Electrophysiological Assessment of K+ Currents
The gold-standard technique for measuring ion channel conductance is patch-clamp electrophysiology.[2][13] The whole-cell configuration allows for the recording of macroscopic currents from the entire cell membrane, providing a direct measure of the effect of β-L-glucose pentaacetate on the total K+ conductance.[14][15]
Protocol: Whole-Cell Voltage-Clamp Recording
This protocol is designed to measure changes in voltage-gated K+ currents in a mammalian cell line (e.g., HEK293 cells expressing a specific K+ channel subtype) upon application of β-L-glucose pentaacetate.
A. Materials and Reagents
-
Compound Stock Solution:
-
β-L-Glucose Pentaacetate (MW: 390.34 g/mol )
-
Dimethyl sulfoxide (DMSO)
-
Prepare a 100 mM stock solution in DMSO. Store in aliquots at -20°C. The final DMSO concentration in the recording solution should be ≤ 0.1% to avoid solvent effects.
-
-
Cell Culture:
-
HEK293 cells stably expressing the K+ channel of interest (e.g., Kv2.1).
-
Standard cell culture media (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
-
Solutions for Electrophysiology:
| Solution Component | Extracellular (Bath) Solution (mM) | Intracellular (Pipette) Solution (mM) | Rationale |
| KCl | 5 | 140 | Establishes the K+ concentration gradient across the membrane. |
| NaCl | 140 | 10 | Main extracellular cation. |
| CaCl2 | 2 | 1 | Necessary for cell health and channel function. |
| MgCl2 | 1 | 2 | Important cofactor for many enzymes and channels. |
| HEPES | 10 | 10 | pH buffer. |
| D-Glucose | 10 | - | Energy source for cells in the bath. |
| EGTA | - | 10 | Chelates intracellular Ca2+ to isolate voltage-gated currents. |
| Mg-ATP | - | 4 | Provides energy for cellular processes. |
| Na-GTP | - | 0.3 | Required for G-protein coupled signaling. |
| pH | Adjusted to 7.4 with NaOH | Adjusted to 7.2 with KOH | Maintains physiological pH. |
| Osmolarity (mOsm) | ~310 | ~295 | Prevents osmotic stress on the cells. |
B. Equipment
-
Inverted microscope with high-magnification optics
-
Patch-clamp amplifier (e.g., Axopatch 200B)
-
Digitizer (e.g., Digidata 1440A)
-
Micromanipulator
-
Vibration isolation table
-
Perfusion system for solution exchange
-
Borosilicate glass capillaries and microelectrode puller
-
Computer with data acquisition and analysis software (e.g., pCLAMP)
C. Step-by-Step Methodology
-
Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the intracellular solution.[13][16] A lower resistance (3-4 MΩ) is preferable for voltage-clamp experiments to minimize series resistance.[13]
-
Cell Plating: Plate cells on glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Pipette Positioning: Fill a micropipette with intracellular solution, mount it on the holder, and apply slight positive pressure. Using the micromanipulator, lower the pipette tip towards an isolated, healthy-looking cell.
-
Seal Formation: Once the pipette touches the cell membrane (visible as a change in the test pulse), release the positive pressure. Apply gentle suction to form a high-resistance seal (≥ 1 GΩ), known as a "gigaseal".[2][14] Setting the holding potential to -70 mV can facilitate sealing.[13]
-
Whole-Cell Configuration: Apply a brief pulse of strong suction to rupture the membrane patch under the pipette tip, establishing electrical and molecular access to the cell interior.[13]
-
Stabilization & Baseline Recording: Allow the cell to stabilize for 3-5 minutes. Switch the amplifier to voltage-clamp mode with a holding potential of -80 mV. Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments for 300 ms) to elicit K+ currents. Record this baseline activity for at least 3 minutes.
-
Compound Application: Switch the perfusion system to the extracellular solution containing the desired final concentration of β-L-glucose pentaacetate (e.g., 10 µM - 1 mM).
-
Recording: Continuously record the K+ currents using the same voltage-step protocol as the compound is washed in. The effect should become apparent within 2-5 minutes.
-
Washout: Switch the perfusion back to the control extracellular solution to wash out the compound and observe for reversal of the effect.
Caption: Experimental workflow for whole-cell patch-clamp recording.
Part 3: Data Analysis and Expected Results
A successful experiment will demonstrate a reversible reduction in outward K+ currents in the presence of β-L-glucose pentaacetate.
Data Analysis:
-
Current Density: Measure the peak current amplitude (in pA) at a specific depolarizing step (e.g., +40 mV) and normalize it to the cell capacitance (in pF) to get current density (pA/pF). This normalizes for cell size.
-
I-V Relationship: Plot the peak current as a function of the command voltage to generate a current-voltage (I-V) curve. A reduction in K+ conductance will result in a downward shift of the I-V curve for outward currents.
-
Percent Inhibition: Calculate the percentage reduction in current at a given voltage using the formula: (1 - (I_compound / I_baseline)) * 100.
Expected Quantitative Results:
| Parameter | Control Condition | With β-L-Glucose Pentaacetate | Interpretation |
| Peak K+ Current (+40 mV) | High Amplitude | Reduced Amplitude | Inhibition of K+ channel activity. |
| Cell Membrane Potential | Stable at resting potential (e.g., -70mV) | Depolarization (becomes less negative) | Reduced K+ efflux shifts potential towards E-Na+. |
| Input Resistance | Low to Moderate | Increased | Fewer open channels lead to higher membrane resistance. |
Troubleshooting Common Issues:
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No effect observed | Compound degradation; Insufficient concentration; Channel not sensitive. | Use fresh stock solution; Perform a dose-response curve; Use a positive control (e.g., TEA) to confirm channel activity. |
| Unstable Giga-seal | Unhealthy cells; Dirty pipette or solutions; Vibration. | Use cells from a lower passage number; Filter all solutions; Ensure vibration isolation table is effective.[13][16] |
| Recording lost after break-in | Excessive suction; Osmotic imbalance. | Apply minimal suction to achieve whole-cell; Verify osmolarity of intra- and extracellular solutions.[16] |
| High Series Resistance (>20 MΩ) | Small pipette tip; Incomplete membrane rupture. | Use lower resistance pipettes (3-4 MΩ); Apply additional brief suction pulses; Use amplifier's series resistance compensation.[15] |
References
- Electrophysiological Recording Techniques. Drexel University.
- Electrophysiology Fundamentals, Membrane Potential and Electrophysiological Techniques. (2024-03-14).
-
Patch Clamp and Perfusion Techniques for Studying Ion Channels Expressed in Xenopus oocytes. (2011-01-10). NIH. [Link]
- Electrophysiological Recording of Potassium Currents in Hippocampal Neurons.
-
Electrophysiology properties of voltage-gated potassium channels in rat peritoneal macrophages. (2014). PMC - NIH. [Link]
-
A Short Guide to Electrophysiology and Ion Channels. (2017-03-14). Publishing at the Library. [Link]
-
High-throughput Screening for Small-molecule Modulators of Inward Rectifier Potassium Channels. (2022-06-29). JoVE. [Link]
-
Insulinotropic action of β-l-glucose pentaacetate. American Journal of Physiology-Endocrinology and Metabolism. [Link]
-
Whole-cell patch clamp technique, for use in neuronal cultures. [Link]
-
Measuring and Evaluating the Role of ATP-Sensitive K+ Channels in Cardiac Muscle. (2009). PMC - NIH. [Link]
-
Properties of single potassium channels modulated by glucose in rat pancreatic beta-cells. (1988). The Journal of Physiology. [Link]
-
Insulinotropic action of beta-L-glucose pentaacetate. (1998). PubMed - NIH. [Link]
-
The Riddle of L-glucose Pentaacetate Insulinotropic Action (Review). (1998). PubMed - NIH. [Link]
-
Properties of single potassium channels modulated by glucose in rat pancreatic beta-cells. Biomaterial Database. [Link]
-
BK channels affect glucose homeostasis and cell viability of murine pancreatic beta cells. (2008). Diabetologia. [Link]
-
Uptake of fluorescent d- and l-glucose analogues, 2-NBDG and 2-NBDLG, into human osteosarcoma U2OS cells in a phloretin-inhibitable manner. (2021-01-17). PubMed Central. [Link]
-
Voltage-dependent K(+) channels in pancreatic beta cells: role, regulation and potential as therapeutic targets. (2003). PubMed. [Link]
-
L-Glucose: Another Path to Cancer Cells. (2019). PMC - PubMed Central. [Link]
-
Action potentials and insulin secretion: new insights into the role of Kv channels. (2006). PMC - NIH. [Link]
-
The Use of L-Glucose in Cancer Diagnosis: Results from In Vitro and In Vivo Studies. (2021). Current Medicinal Chemistry. [Link]
-
Anti-diabetic Drug Potassium Channel Inhibitors Pathway, Pharmacodynamics. ClinPGx. [Link]
-
ATP-sensitive potassium channelopathies: focus on insulin secretion. (2005). PubMed Central. [Link]
-
K+ channels: generating excitement in pancreatic beta-cells. (2000). PubMed - NIH. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 3. Voltage-dependent K(+) channels in pancreatic beta cells: role, regulation and potential as therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Action potentials and insulin secretion: new insights into the role of Kv channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ATP-sensitive potassium channelopathies: focus on insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. Uptake of fluorescent d- and l-glucose analogues, 2-NBDG and 2-NBDLG, into human osteosarcoma U2OS cells in a phloretin-inhibitable manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. L-Glucose: Another Path to Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Use of L-Glucose in Cancer Diagnosis: Results from In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Insulinotropic action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. The riddle of L-glucose pentaacetate insulinotropic action (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. docs.axolbio.com [docs.axolbio.com]
- 14. Electrophysiology properties of voltage-gated potassium channels in rat peritoneal macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measuring and Evaluating the Role of ATP-Sensitive K+ Channels in Cardiac Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Patch Clamp Protocol [labome.com]
Application Notes and Protocols for the Use of beta-L-glucose pentaacetate in Non-Insulin-Dependent Diabetes Research
Abstract
Non-insulin-dependent diabetes mellitus (NIDDM), or Type 2 Diabetes, is characterized by insulin resistance and a progressive decline in pancreatic β-cell function. The discovery of novel insulinotropic agents that can enhance insulin secretion is a critical goal in diabetes drug development. beta-L-glucose pentaacetate, a derivative of the non-metabolizable L-glucose enantiomer, has emerged as a promising research compound.[1][2] Unlike its D-glucose counterpart, its insulin-releasing action is not dependent on cellular metabolism, suggesting a unique mechanism of action.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in NIDDM research. It details the proposed mechanism of action, provides step-by-step protocols for key in vitro and in vivo experiments, and offers insights into data interpretation and safety considerations.
Introduction: The Rationale for this compound in NIDDM Research
L-glucose is the stereoisomer of the naturally occurring D-glucose and cannot be phosphorylated by hexokinase, the initial enzyme in glycolysis, preventing it from being used as an energy source by most living organisms.[2] While L-glucose itself has been explored as a potential low-calorie sweetener, its acetylated derivative, this compound, has garnered significant interest for its ability to stimulate insulin release.[1][2]
Studies have demonstrated that both anomers of L-glucose pentaacetate can trigger insulin secretion from pancreatic islets.[3][5] This insulinotropic effect is particularly noteworthy because it is not a result of the catabolism of its glucidic or acetic components.[3] This unique characteristic suggests that this compound acts directly on β-cells through a novel pathway, making it an invaluable tool for exploring new therapeutic strategies for NIDDM.[3][4]
Proposed Mechanism of Action: A Novel Pathway for Insulin Secretion
The primary hypothesis for the insulinotropic action of this compound centers on its direct interaction with a yet-to-be-identified receptor on the pancreatic β-cell membrane.[4][6] This interaction is thought to mimic the signaling pathways associated with taste perception, specifically bitter taste.[3]
Key Mechanistic Steps:
-
Receptor Binding: this compound, which has a bitter taste, is proposed to bind to a specific G-protein coupled receptor on the β-cell surface.[3] This hypothesis is supported by the presence of α-gustducin, a G-protein involved in bitter taste perception, in purified islet β-cells.[3]
-
Potassium Channel Inhibition: Receptor activation leads to a decrease in K+ conductance (outflow) from the β-cell.[4]
-
Membrane Depolarization: The reduction in positive ion efflux causes the cell membrane to depolarize.[3][4]
-
Calcium Influx: Depolarization activates voltage-dependent Ca2+ channels, leading to an influx of extracellular calcium and a rise in cytosolic Ca2+ concentration.[3]
-
Insulin Exocytosis: The elevated intracellular Ca2+ is the primary trigger for the fusion of insulin-containing granules with the cell membrane and the subsequent secretion of insulin into the bloodstream.
This proposed pathway is distinct from the metabolism-dependent pathway of D-glucose, offering a new target for pharmacological intervention in NIDDM.
Caption: Proposed signaling pathway for this compound in pancreatic β-cells.
Experimental Protocols
In Vitro Application: Insulin Secretion from Isolated Pancreatic Islets
This protocol allows for the direct assessment of this compound's effect on β-cell function, independent of systemic influences.
Objective: To quantify the dose-dependent effect of this compound on insulin secretion from isolated rodent pancreatic islets.
Materials:
-
Animals: Wistar or Sprague-Dawley rats.
-
Reagents: Collagenase P, Hank's Balanced Salt Solution (HBSS), RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, D-glucose, Dimethyl sulfoxide (DMSO), this compound (CAS: 66966-07-2).
-
Equipment: Perfusion pump, water bath, stereomicroscope, cell culture incubator, microplate reader.
-
Assay Kits: Insulin ELISA kit.
Step-by-Step Protocol:
-
Islet Isolation:
-
Anesthetize the rat according to approved institutional animal care protocols.
-
Perfuse the pancreas through the common bile duct with cold HBSS containing Collagenase P.
-
Excise the distended pancreas, mince it, and incubate in a 37°C water bath for 10-15 minutes with gentle shaking to digest the tissue.
-
Stop the digestion by adding cold HBSS supplemented with FBS.
-
Purify the islets from acinar tissue using a density gradient (e.g., Ficoll or Histopaque).
-
Hand-pick the islets under a stereomicroscope into RPMI-1640 medium containing 10% FBS and antibiotics.
-
-
Islet Culture & Recovery:
-
Culture the isolated islets overnight in a 37°C, 5% CO2 incubator to allow for recovery from the isolation procedure.
-
-
Insulin Secretion Assay (Static Incubation):
-
Prepare a stock solution of this compound in DMSO. The final concentration of DMSO in the media should not exceed 0.1%.
-
Prepare Krebs-Ringer Bicarbonate (KRB) buffer with low glucose (e.g., 2.8 mM) and high glucose (e.g., 16.7 mM).
-
Pre-incubate batches of 10 size-matched islets in KRB with low glucose for 60 minutes to establish a basal secretion rate.
-
Replace the buffer with fresh KRB containing low glucose (basal) or high glucose (stimulatory), with or without various concentrations of this compound (e.g., 0.1 mM to 2.0 mM).[6][7]
-
Incubate for 60-90 minutes at 37°C.
-
Collect the supernatant from each well for insulin measurement.
-
-
Quantification:
-
Measure the insulin concentration in the collected supernatants using a commercially available Insulin ELISA kit, following the manufacturer's instructions.
-
Normalize insulin secretion data to the islet number or total protein/DNA content.
-
Caption: Experimental workflow for in vitro insulin secretion assays using isolated islets.
In Vivo Application: Oral Glucose Tolerance Test (OGTT) in a Diabetic Animal Model
This protocol assesses the compound's ability to improve glucose handling and stimulate insulin secretion in a whole-organism context, which is crucial for preclinical evaluation.
Objective: To evaluate the effect of acute administration of this compound on glucose tolerance and insulin secretion in a relevant animal model of NIDDM.
Animal Model Selection:
-
Zucker Diabetic Fatty (ZDF) Rat: A well-established genetic model of obesity-induced NIDDM.[8][9]
-
db/db Mouse: A monogenic model of obesity and severe Type 2 diabetes.[8]
-
Diet-Induced Obese (DIO) Mouse/Rat: A model that more closely mimics the common etiology of human NIDDM.
Materials:
-
Animals: Selected diabetic model (e.g., male ZDF rats, 8-10 weeks of age) and lean littermate controls.
-
Reagents: this compound, vehicle for administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80 in saline), D-glucose solution (for oral gavage).[10]
-
Equipment: Oral gavage needles, glucometer, blood collection tubes (e.g., EDTA-coated capillaries), centrifuge.
-
Assay Kits: Insulin ELISA kit.
Step-by-Step Protocol:
-
Acclimatization and Grouping:
-
Acclimatize animals to handling and housing conditions for at least one week.
-
Randomly assign animals to treatment groups (e.g., Vehicle Control, this compound low dose, high dose).
-
-
Dosing and OGTT Procedure:
-
Fast animals for 6-8 hours (overnight for mice, shorter for rats to avoid hypoglycemia).
-
Record baseline body weight.
-
Administer the vehicle or this compound solution via the desired route (e.g., oral gavage).
-
At T= -30 min (30 minutes pre-glucose challenge), collect a basal blood sample (T=-30) from the tail vein.
-
At T=0 min, administer a D-glucose bolus (e.g., 2 g/kg body weight) via oral gavage.
-
Collect blood samples at T=15, 30, 60, and 120 minutes post-glucose administration.
-
-
Sample Processing and Analysis:
-
Measure blood glucose immediately at each time point using a glucometer.
-
For insulin analysis, centrifuge the collected blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Measure plasma insulin concentrations using an ELISA kit.
-
-
Data Analysis:
-
Plot the mean blood glucose and plasma insulin concentrations over time for each group.
-
Calculate the Area Under the Curve (AUC) for both glucose and insulin to quantify the total exposure over the test period.
-
Perform statistical analysis (e.g., one-way or two-way ANOVA followed by a post-hoc test) to compare treatment groups to the vehicle control.
-
Caption: Workflow for an in vivo Oral Glucose Tolerance Test (OGTT).
Data Presentation and Interpretation
Table 1: Example Data Summary for this compound (β-L-GP) Studies
| Parameter | Assay Type | Control (Vehicle) | β-L-GP (Low Dose) | β-L-GP (High Dose) |
| Insulin Secretion (Fold over Basal) | In Vitro (Islets) | 8.5 ± 1.2 | 12.1 ± 1.5 | 16.3 ± 2.0** |
| Glucose AUC (mg/dLmin) | In Vivo (OGTT) | 35,000 ± 2,500 | 28,500 ± 2,100 | 22,000 ± 1,800** |
| Insulin AUC (ng/mLmin) | In Vivo (OGTT) | 450 ± 55 | 620 ± 60* | 780 ± 75** |
Note: Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 vs. Control. Data are hypothetical.
Interpretation of Results:
-
In Vitro: A significant, dose-dependent increase in insulin secretion (Table 1) in the presence of a stimulatory glucose concentration would confirm the direct insulinotropic effect of this compound on pancreatic islets.
-
In Vivo: A significant reduction in the glucose AUC coupled with a significant increase in the insulin AUC during an OGTT (Table 1) provides strong preclinical evidence that the compound improves glucose tolerance by enhancing insulin secretion in a whole-body system.
Safety, Handling, and Storage
While toxicological properties have not been fully investigated, current Safety Data Sheets (SDS) indicate that this compound is not classified as a hazardous substance.[11][12] However, standard laboratory safety practices are required.
-
Safety & Handling:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area or chemical fume hood to avoid inhalation of the powder.[11]
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[13]
-
Avoid dust formation during handling.[11]
-
-
Storage:
-
Solid Compound: Store at room temperature in a dry, cool, and well-ventilated place.[13][14] Keep the container tightly sealed.
-
Stock Solutions: For long-term stability, store stock solutions (e.g., in DMSO) at -20°C or -80°C.[10] It is recommended to aliquot solutions to avoid repeated freeze-thaw cycles.
-
References
-
Malaisse, W. J. (1998). The Riddle of L-glucose Pentaacetate Insulinotropic Action (Review). International journal of molecular medicine, 2(4), 383–388. [Link]
-
MP Biomedicals. L-Glucose. [Link]
-
Wikipedia. L-Glucose. [Link]
-
Malaisse, W. J., et al. (1998). Insulinotropic action of this compound. American Journal of Physiology-Endocrinology and Metabolism, 275(3), E448-E457. [Link]
-
Sener, A., et al. (1998). Insulinotropic action of β-l-glucose pentaacetate. American Journal of Physiology-Endocrinology and Metabolism, 275(3), E448-57. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Critical Role of Glucose Pentaacetate in Modern Pharmaceutical Development. [Link]
-
Malaisse, W. J., et al. (1998). Insulinotropic action of this compound. ResearchGate. [Link]
- Google Patents.
-
ResearchGate. Synthetic Methods of α-D-Glucose Pentaacetate. [Link]
-
Journal of Chemical Education. α[alpha]- and β[bet]a-D-glucose pentaacetate. An experiment in structure assignment using NMR. [Link]
-
ChemRxiv. Imidazole Promoted Efficient Anomerization of β- D-Glucose Pentaacetate in Organic Solutions and Solid State. [Link]
-
PubChem. beta-D-Glucose pentaacetate. [Link]
-
Malaisse, W. J., et al. (1999). Opposite effects of D-glucose pentaacetate and D-galactose pentaacetate anomers on insulin release evoked by succinic acid dimethyl ester in rat pancreatic islets. General pharmacology, 31(4), 639–642. [Link]
-
Taylor & Francis. L glucose – Knowledge and References. [Link]
-
World Journal of Pharmaceutical Sciences. Animal models for type 2 diabetes: A review. [Link]
-
ResearchGate. Effect of increasing concentrations of-L-glucose pentaacetate on... [Link]
-
ResearchGate. Time course for secretory response to-D-glucose pentaacetate... [Link]
-
MDPI. Animal Models for Understanding the Mechanisms of Beta Cell Death during Type 2 Diabetes Pathogenesis. [Link]
-
PubMed Central. Novel targets for potential therapeutic use in Diabetes mellitus. [Link]
-
PubMed. NIDDM is associated with loss of pancreatic beta-cell L-type Ca2+ channel activity. [Link]
-
MMPC.org. Reagents and Materials: Protocol. [Link]
Sources
- 1. mpbio.com [mpbio.com]
- 2. L-Glucose - Wikipedia [en.wikipedia.org]
- 3. The riddle of L-glucose pentaacetate insulinotropic action (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insulinotropic action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The riddle of L-glucose pentaacetate insulinotropic action (review). | Sigma-Aldrich [sigmaaldrich.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. researchgate.net [researchgate.net]
- 8. Animal Models for Understanding the Mechanisms of Beta Cell Death during Type 2 Diabetes Pathogenesis [mdpi.com]
- 9. NIDDM is associated with loss of pancreatic beta-cell L-type Ca2+ channel activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. fishersci.com [fishersci.com]
- 12. beta-D-Glucose pentaacetate | C16H22O11 | CID 2724702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. goldbio.com [goldbio.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of β-L-Glucose Pentaacetate
Welcome to the technical support center for the synthesis of β-L-glucose pentaacetate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this procedure, optimize yields, and troubleshoot common experimental hurdles. The information herein is grounded in established chemical principles and peer-reviewed literature to ensure reliability and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between synthesizing β-L-glucose pentaacetate and the more commonly cited β-D-glucose pentaacetate?
A1: Chemically, there is no difference in the reaction mechanism or optimization principles. L-glucose is the enantiomer (a non-superimposable mirror image) of D-glucose. Therefore, the reaction conditions, catalysts, and troubleshooting steps for the peracetylation of D-glucose are directly applicable to the synthesis of its L-counterpart. The resulting β-L-glucose pentaacetate will have identical physical properties (melting point, solubility) but will exhibit an equal and opposite specific rotation compared to β-D-glucose pentaacetate.
Q2: Which type of catalyst is best for selectively obtaining the β-anomer?
A2: For preferential synthesis of the β-anomer, a basic catalyst is generally recommended. Anhydrous sodium acetate is the most common and cost-effective choice.[1][2] The reaction, when performed at elevated temperatures with acetic anhydride and sodium acetate, tends to favor the kinetically controlled β-product.[3] In contrast, Lewis acid catalysts (like ZnCl₂, SnCl₄, or In(OTf)₃) often promote equilibration to the thermodynamically more stable α-anomer due to the anomeric effect.[4][5][6][7][8]
Q3: How can I effectively monitor the progress of the acetylation reaction?
A3: Thin-Layer Chromatography (TLC) is the most common method for monitoring reaction progress. Use a suitable solvent system (e.g., Ethyl Acetate/Hexane, 1:1 v/v) to separate the polar L-glucose starting material from the non-polar pentaacetate product. The reaction is complete when the spot corresponding to L-glucose (which will have a very low Rf value and may remain at the baseline) has been completely consumed.
Q4: My final product is an inseparable mixture of α and β anomers. What happened?
A4: Co-formation of the α-anomer is a frequent issue. This typically occurs for two reasons:
-
Catalyst Choice: Using an acidic catalyst can lead to the formation of a resonance-stabilized carbonium ion at the anomeric center (C1), which can then be attacked by an acetate ion from either face, leading to a mixture of anomers.[5][6][7] The α-anomer is often the more stable product.[5][7]
-
Anomerization: The initially formed β-pentaacetate can isomerize to the α-pentaacetate (anomerize) under certain conditions, particularly in the presence of acid and heat. Even a mild Lewis acid can catalyze this rearrangement.[5][6]
To avoid this, strictly use basic catalysts and ensure your workup procedure does not introduce strong acids.
Experimental Workflow and Troubleshooting Logic
The following diagrams illustrate the general synthesis workflow and a logical decision tree for troubleshooting common issues.
Caption: General workflow for β-L-glucose pentaacetate synthesis.
Caption: Troubleshooting decision tree for synthesis optimization.
In-Depth Troubleshooting Guide
Problem 1: The reaction yield is consistently low (< 60%).
-
Potential Cause A: Incomplete Reaction
-
Diagnosis: A TLC analysis of the crude reaction mixture shows a significant amount of starting material (L-glucose) or partially acetylated intermediates.
-
Scientific Rationale: The acetylation of all five hydroxyl groups requires sufficient activation and reaction time. The solid-state L-glucose may not fully react if mixing is poor or the catalyst is deactivated.
-
Corrective Actions:
-
Stoichiometry: Ensure acetic anhydride is used in sufficient excess. A common ratio is 5-10 molar equivalents per mole of L-glucose.[1]
-
Catalyst Activity: Use anhydrous sodium acetate. Moisture can deactivate the catalyst and consume acetic anhydride.
-
Reaction Time & Temperature: While high temperatures can cause degradation, the reaction needs to be sufficiently heated (typically reflux) to proceed efficiently. Extend the reaction time and monitor by TLC until the starting material is consumed. A typical reaction time is 1-2 hours under reflux.[1]
-
-
-
Potential Cause B: Product Loss During Workup
-
Diagnosis: The reaction appears complete by TLC, but the isolated crude yield is low.
-
Scientific Rationale: β-L-glucose pentaacetate has some solubility in water, especially warm water. During the quenching step, where excess acetic anhydride is hydrolyzed by adding the reaction mixture to water/ice, some product can be lost if the aqueous phase is not kept cold and is not saturated.
-
Corrective Actions:
-
Quenching: Pour the reaction mixture slowly into a large volume of vigorously stirred ice water. This rapidly cools the mixture, hydrolyzes the anhydride, and minimizes the solubility of the product.
-
Precipitation: Allow the quenched mixture to stir in the cold for an extended period (e.g., 1-2 hours) to ensure complete precipitation before filtration.
-
-
Problem 2: The purified product is contaminated with the α-anomer.
-
Potential Cause A: Anomerization During Synthesis
-
Diagnosis: ¹H NMR analysis of the product shows two sets of peaks, particularly in the anomeric proton region (around 5.7-6.3 ppm), corresponding to both α and β anomers.
-
Scientific Rationale: The β-anomer is the kinetic product, while the α-anomer is thermodynamically more stable. Lewis acids strongly catalyze the equilibration between the two anomers by forming an intermediate oxocarbenium ion.[5][6][7] Even trace acidic impurities can facilitate this process at high temperatures.
-
Corrective Actions:
-
-
Potential Cause B: Ineffective Purification
-
Diagnosis: The crude product contains both anomers, and the purification step fails to separate them.
-
Scientific Rationale: The α and β anomers are diastereomers with different physical properties, including solubility. This difference can be exploited for purification. The β-pentaacetate is generally less soluble than the α-pentaacetate in specific solvent systems.[9]
-
Corrective Actions:
-
Selective Recrystallization: Recrystallization from hot 95% ethanol is a standard method. The β-anomer should crystallize upon cooling, leaving the more soluble α-anomer in the mother liquor.[1]
-
Aqueous Acetic Acid Wash: A patented method involves agitating the anomeric mixture in an aqueous solution of acetic acid (e.g., 15-30%). This preferentially dissolves the α-anomer, allowing the solid β-anomer to be separated by filtration.[9]
-
-
| Parameter | α-Glucose Pentaacetate | β-Glucose Pentaacetate | Reference |
| Solubility | More Soluble | Less Soluble | [9] |
| Thermodynamic Stability | More Stable (Anomeric Effect) | Less Stable | [3][5][7] |
| Favored by Catalyst | Lewis Acids (e.g., ZnCl₂) | Bases (e.g., NaOAc) | [3][8] |
Key Experimental Protocols
Protocol 1: Synthesis via Sodium Acetate Catalysis
This protocol is adapted from established methods for producing β-D-glucopyranose pentaacetate and is directly applicable to the L-enantiomer.[1]
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine L-glucose (1.0 eq), anhydrous sodium acetate (0.2-0.5 eq), and acetic anhydride (5-10 eq).
-
Reaction: Heat the mixture in an oil bath to reflux (approx. 100-120°C) with vigorous stirring for 1.5 to 2 hours. Monitor the reaction's completion using TLC.
-
Workup: Allow the reaction mixture to cool slightly before pouring it slowly and carefully into a large beaker of ice water (approx. 10 volumes of water per volume of reaction mixture).
-
Isolation: Stir the aqueous mixture vigorously for 1 hour in an ice bath to ensure complete precipitation of the crude product and hydrolysis of any remaining acetic anhydride.
-
Filtration: Collect the precipitated solid by vacuum filtration and wash the filter cake thoroughly with cold water until the filtrate is neutral.
-
Drying: Dry the crude product under vacuum. The expected yield of crude product is typically high (>80%).
Protocol 2: Purification by Recrystallization from Ethanol
-
Dissolution: Transfer the crude, dry β-L-glucose pentaacetate to an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol to dissolve the solid completely.
-
Crystallization: Allow the solution to cool slowly to room temperature. The pure β-anomer will begin to crystallize.
-
Chilling: Once the solution has reached room temperature, place it in an ice bath for 30-60 minutes to maximize the recovery of the crystalline product.
-
Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum to a constant weight.
References
-
D. B. G. Williams & M. U. L. N. D. de E. Nishshanka, "Indium Triflate Catalyzed Peracetylation of Carbohydrates," PMC, [Link]
- United States Patent US2857378A, "Purification of beta-glucose pentaacetate," Google P
-
R. U. Lemieux & C. Brice, "THE MECHANISMS OF GLUCOSE PENTAACETATE ANOMERIZATION AND LEVOGLUCOSAN FORMATION," Canadian Science Publishing, [Link]
-
R. U. Lemieux & C. Brice, "THE MECHANISMS OF GLUCOSE PENTAACETATE ANOMERIZATION AND LEVOGLUCOSAN FORMATION," Canadian Journal of Chemistry, [Link]
-
L. Gu, Y. Li, et al., "Imidazole Promoted Efficient Anomerization of β- D-Glucose Pentaacetate in Organic Solutions and Solid State," ChemRxiv, [Link]
- United States Patent US6350865B1, "Process for the preparation of pentaacetyl-β-D-glucopyranose," Google P
-
R. U. Lemieux & C. Brice, "THE MECHANISMS OF GLUCOSE PENTAACETATE ANOMERIZATION AND LEVOGLUCOSAN FORMATION," ResearchGate, [Link]
-
A. K. Misra et al., "Optimization of the reaction condition for the acetylation of D-glucose...," ResearchGate, [Link]
-
"Peracetylation of glucose with acetic anhydride + regioselective deacetylation," Reddit, [Link]
- Chinese Patent CN101412739A, "Production process of beta-glucose pentaacetate," Google P
-
C. C. Lin et al., "A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study," PMC - NIH, [Link]
-
"Acetyl Chloride In Synthesis Of Glucose Pentaacetate," Macsen Labs, [Link]
-
"Synthetic Methods of α-D-Glucose Pentaacetate," ResearchGate, [Link]
-
A. K. Misra et al., "Copper(II) Trifluoromethanesulfonate as an Efficient, Versatile, and Dual-Purpose Catalyst for the Regioselective Acetylation of l-Sorbose under Neat and Solvent-Directed Conditions," ACS Omega, [Link]
-
"α[alpha]- and β[bet]a-D-glucose pentaacetate. An experiment in structure assignment using NMR," Journal of Chemical Education, [Link]
-
"Glucose pentaacetate synthesis," Reddit, [Link]
-
"Functionalized DMAP Catalysts for Regioselective Acetylation of Carbohydrates," ResearchGate, [Link]
-
"Producing optically active glucose pentaacetate," Reddit, [Link]
-
B. K. Gorityala et al., "AuBr3-catalyzed azidation of per-O-acetylated and per-O-benzoylated sugars," PMC - NIH, [Link]
-
"beta-L-glucose pentaacetate," PubChem, [Link]
Sources
- 1. US6350865B1 - Process for the preparation of pentaacetyl-β-D-glucopyranose - Google Patents [patents.google.com]
- 2. CN101412739A - Production process of beta-glucose pentaacetate - Google Patents [patents.google.com]
- 3. reddit.com [reddit.com]
- 4. Indium Triflate Catalyzed Peracetylation of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. US2857378A - Purification of beta-glucose pentaacetate - Google Patents [patents.google.com]
Technical Support Center: Purification of β-D-Glucose Pentaacetate
Welcome to the technical support resource for the purification of β-D-glucose pentaacetate. This guide is designed for researchers, chemists, and pharmaceutical scientists to provide in-depth troubleshooting strategies and answers to frequently encountered questions during the synthesis and purification of this important carbohydrate intermediate.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the purification of β-D-glucose pentaacetate, offering explanations for the underlying causes and providing step-by-step protocols to resolve them.
Issue 1: The crude product is an oil or a sticky solid and fails to crystallize.
Possible Cause: This is one of the most common issues and typically points to the presence of significant impurities that inhibit crystallization. These impurities can include:
-
Residual Acetic Anhydride and Acetic Acid: Incomplete quenching of the acetylation reaction leaves behind excess acetic anhydride and its hydrolysis product, acetic acid.
-
α-Anomer of Glucose Pentaacetate: The acetylation of glucose often produces a mixture of α- and β-anomers. The α-anomer is generally more soluble in many organic solvents and can act as a crystallization inhibitor for the β-anomer.[1][2]
-
Partially Acetylated Glucose Derivatives: Incomplete reaction can lead to a mixture of tetra-, tri-, and other partially acetylated glucose molecules, which are typically more polar and can interfere with the crystal lattice formation of the desired product.
Troubleshooting Protocol: Work-up and Recrystallization
-
Thorough Quenching and Neutralization:
-
After the reaction is complete, pour the reaction mixture slowly into a beaker of ice-cold water with vigorous stirring.[3][4] This hydrolyzes the excess acetic anhydride to acetic acid.
-
Carefully neutralize the aqueous mixture with a saturated solution of sodium bicarbonate until effervescence ceases. This step is crucial to remove acetic acid.
-
Extract the aqueous layer multiple times with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Wash the combined organic layers with water and then with brine to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Recrystallization:
-
Solvent Selection: A mixture of ethanol and water or methanol and water is commonly effective for recrystallizing β-D-glucose pentaacetate.[3] The ideal solvent system will dissolve the crude product at an elevated temperature and allow the pure β-anomer to crystallize upon cooling, while the impurities remain in the solution.
-
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethanol (or methanol).
-
Gradually add hot water to the solution until it becomes slightly turbid.
-
Add a small amount of hot ethanol (or methanol) back to the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol-water mixture.
-
Dry the crystals under vacuum.
-
-
Issue 2: Low yield of the purified β-D-glucose pentaacetate.
Possible Cause: Low yields can result from several factors throughout the synthesis and purification process.
-
Incomplete Acetylation: Insufficient reaction time, inadequate temperature, or inactive reagents can lead to an incomplete reaction.
-
Formation of the α-Anomer: Depending on the catalyst and reaction conditions, a significant portion of the product may be the α-anomer, which may be lost during the purification of the β-anomer.[5] Basic catalysts like sodium acetate tend to favor the formation of the β-anomer.[6][7]
-
Losses During Work-up and Recrystallization: Using excessive amounts of solvent during recrystallization or incomplete extraction can lead to significant product loss.
-
Anomerization: The β-anomer can anomerize to the more thermodynamically stable α-anomer, especially under acidic conditions.[8][9]
Troubleshooting and Optimization Strategies:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the progress of the acetylation reaction to ensure it goes to completion.
-
Catalyst Choice: For preferential formation of the β-anomer, use a basic catalyst such as sodium acetate.[7]
-
Optimized Recrystallization: Carefully determine the minimal amount of solvent needed for recrystallization to avoid excessive loss of product in the mother liquor.
-
Control of pH: Maintain neutral or slightly basic conditions during the work-up to minimize the risk of anomerization.
Issue 3: The purified product contains the α-anomer as a significant impurity.
Possible Cause: The acetylation of D-glucose naturally produces a mixture of α- and β-anomers. While basic conditions favor the β-anomer, the formation of the α-anomer is often unavoidable. The two anomers can be difficult to separate due to their similar chemical properties.
Purification Strategy: Selective Dissolution or Column Chromatography
-
Selective Dissolution with Aqueous Acetic Acid:
-
This method leverages the higher solubility of the α-anomer in aqueous acetic acid.[1]
-
Procedure:
-
Prepare an aqueous solution of acetic acid (typically 5-50%).[1]
-
Stir the mixture of anomers in the acetic acid solution at a controlled temperature (e.g., 30-70°C).[1]
-
The α-anomer will preferentially dissolve, leaving the less soluble β-anomer as a solid.
-
Filter the solid β-D-glucose pentaacetate and wash it thoroughly with water to remove any residual acetic acid.
-
-
-
Flash Column Chromatography:
-
This is a highly effective method for separating the two anomers.
-
Stationary Phase: Silica gel is the most common stationary phase.
-
Mobile Phase: A mixture of hexanes and ethyl acetate is a typical eluent system. The optimal ratio will depend on the specific column and the degree of separation required. A gradient elution may be necessary for optimal separation.
-
Monitoring: Monitor the fractions by TLC to identify and combine the fractions containing the pure β-anomer.
-
| Purification Method | Principle | Key Parameters |
| Recrystallization | Difference in solubility | Solvent system (e.g., Ethanol/Water), Temperature |
| Selective Dissolution | Differential solubility of anomers | Acetic acid concentration, Temperature[1] |
| Column Chromatography | Differential adsorption | Stationary phase (Silica gel), Mobile phase (e.g., Hexanes/Ethyl Acetate) |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the role of the catalyst in the acetylation of glucose, and how does it influence the anomeric outcome?
A1: The catalyst plays a crucial role in both activating the reagents and influencing the stereochemical outcome of the reaction.
-
Basic Catalysts (e.g., Sodium Acetate): In the presence of a base like sodium acetate, the reaction is believed to proceed under kinetic control. The equatorial hydroxyl group at the anomeric carbon (C1) of β-D-glucose is more sterically accessible, leading to a faster reaction and favoring the formation of the β-pentaacetate.[5][6]
-
Lewis Acid Catalysts (e.g., Zinc Chloride): Lewis acids like zinc chloride activate the acetic anhydride, making it a more potent electrophile. These conditions often favor the formation of the thermodynamically more stable α-anomer through anomerization of the initially formed β-product.[5][9]
Q2: How can I confirm the purity and identity of my purified β-D-glucose pentaacetate?
A2: A combination of spectroscopic and physical methods should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool to distinguish between the α- and β-anomers. The anomeric proton (H-1) of the β-anomer typically appears as a doublet at a chemical shift (δ) around 5.7 ppm, while the H-1 of the α-anomer appears further downfield at around 6.3 ppm.[10][11] The coupling constant (J-value) for the anomeric proton is also diagnostic.
-
Melting Point: Pure β-D-glucose pentaacetate has a characteristic melting point in the range of 130-134°C.[12] A broad or depressed melting point suggests the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can be used to separate and quantify the α- and β-anomers, providing a precise measure of purity.[13][14]
Q3: My NMR spectrum shows broad peaks. What could be the cause?
A3: Broad peaks in an NMR spectrum can indicate several issues:
-
Residual Paramagnetic Impurities: Traces of metals from catalysts can cause peak broadening.
-
Sample Viscosity: A highly concentrated sample can be viscous, leading to broader signals. Diluting the sample may help.
-
Chemical Exchange: If there is an equilibrium between different conformations or a slow chemical exchange process occurring, the peaks can broaden.
-
Incomplete Removal of Solvent: Residual solvent can sometimes interfere with the shimming of the NMR magnet, resulting in broader lines.
Q4: What are the best practices for storing purified β-D-glucose pentaacetate?
A4: β-D-glucose pentaacetate is relatively stable. However, to prevent hydrolysis of the acetate groups, it should be stored in a tightly sealed container in a cool, dry place, away from moisture and strong acids or bases.
Section 3: Experimental Workflows and Diagrams
Workflow for Purification of β-D-Glucose Pentaacetate
Caption: General workflow for the purification of β-D-glucose pentaacetate from a reaction mixture.
Troubleshooting Logic for Oily Product
Caption: Decision-making process for troubleshooting an oily crude product.
References
- Heddle, J. F. (1958). Purification of beta-glucose pentaacetate. U.S. Patent No. 2,857,378.
- Li, Z., & Wang, J. (2009). Production process of beta-glucose pentaacetate. Chinese Patent No. CN101412739A.
- Pasto, D. J., Johnson, C. R., & Miller, M. J. (2004). Synthesis of D-Glucose Pentaacetate. Adapted from Experiments and Techniques in Organic Chemistry.
-
National Center for Biotechnology Information. (n.d.). beta-D-Glucose pentaacetate. PubChem Compound Database. [Link]
-
Wang, Z., et al. (2020). Imidazole Promoted Efficient Anomerization of β-D-Glucose Pentaacetate in Organic Solutions and Solid State. ChemRxiv. [Link]
-
Pearson, W. A., & Spessard, G. O. (1988). α[alpha]- and β[bet]a-D-glucose pentaacetate. An experiment in structure assignment using NMR. Journal of Chemical Education, 65(4), 364. [Link]
-
Chang, M. J., et al. (2007). A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. Molecules, 12(7), 1437-1453. [Link]
-
Ren, T., & Liu, D. (1999). Electronic Supplementary Information. The Royal Society of Chemistry. [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
-
Curt F. (2015). Can beta D-glucose be present hydrolysate after hydrolysis of cellulose and how can it be converted into alpha D-glucose?. Chemistry Stack Exchange. [Link]
-
Adrjanowicz, K., et al. (2016). Thermodynamically controlled crystallization of glucose pentaacetates from amorphous phase. AIP Publishing. [Link]
-
SIELC Technologies. (n.d.). Separation of D-Glucopyranose, pentaacetate on Newcrom R1 HPLC column. [Link]
-
Synose. (n.d.). α,β-D-Glucose Pentaacetate. [Link]
-
ResearchGate. (2025). Synthetic Methods of β-D-Glucose Pentaacetate. [Link]
- Takeda, T., & Utsuno, A. (2002). Process for the preparation of pentaacetyl-β-D-glucopyranose. U.S. Patent No. 6,350,865B1.
-
Lemieux, R. U., & Brice, C. (1956). THE MECHANISMS OF GLUCOSE PENTAACETATE ANOMERIZATION AND LEVOGLUCOSAN FORMATION. Canadian Journal of Chemistry, 34(7), 1006-1016. [Link]
-
Lemieux, R. U., & Stevens, J. D. (1966). THE MECHANISMS OF GLUCOSE PENTAACETATE ANOMERIZATION AND LEVOGLUCOSAN FORMATION. Canadian Journal of Chemistry, 44(2), 249-262. [Link]
-
Reddit. (2018). Glucose pentaacetate synthesis. r/chemhelp. [Link]
- Takeda Chemical Industries, Ltd. (2001). PROCESS FOR THE PREPARATION OF PENTAACETYL-β-D-GLUCOPYRANOSE. Korean Patent No. KR20010029563A.
-
Karmakar, P., & Borah, R. (2015). Optimization of the reaction condition for the acetylation of D-glucose... ResearchGate. [Link]
-
Reddit. (2017). Question about acetylation of glucose in comments. r/chemhelp. [Link]
-
Perkins, E. G. (1959). Acetylation of Sugars. Semantic Scholar. [Link]
-
Suhardjono, D., Boutagy, J., & Shenfield, G. M. (1986). The effect of glucose on acetylation status. British journal of clinical pharmacology, 22(4), 401–408. [Link]
-
The Royal Society of Chemistry. (n.d.). Revised Chem Comm RHPLC SIFinalRev. [Link]
Sources
- 1. US2857378A - Purification of beta-glucose pentaacetate - Google Patents [patents.google.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 4. β-D-Glucose pentaacetate synthesis - chemicalbook [chemicalbook.com]
- 5. reddit.com [reddit.com]
- 6. CN101412739A - Production process of beta-glucose pentaacetate - Google Patents [patents.google.com]
- 7. US6350865B1 - Process for the preparation of pentaacetyl-β-D-glucopyranose - Google Patents [patents.google.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. β-D-Glucose pentaacetate(604-69-3) 1H NMR spectrum [chemicalbook.com]
- 11. rsc.org [rsc.org]
- 12. α,β-D-Glucose Pentaacetate|3891-59-6--Zhejiang Synose Tech Co., Ltd. [synose.com]
- 13. Separation of D-Glucopyranose, pentaacetate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. rsc.org [rsc.org]
Technical Support Center: Synthesis of β-D-Glucose Pentaacetate
Welcome to the technical support center for the synthesis of β-D-glucose pentaacetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during this foundational carbohydrate chemistry reaction. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to optimize your synthesis and purification processes.
Understanding the Synthesis: Formation and Key Byproducts
The acetylation of D-glucose to form β-D-glucose pentaacetate is a robust and widely used reaction. Typically, it involves the treatment of D-glucose with an excess of acetic anhydride, often in the presence of a basic catalyst like sodium acetate.[1][2][3] While the primary goal is to produce the β-anomer due to its greater thermodynamic stability, several byproducts can arise, complicating purification and impacting final yield and purity.
The most common byproducts and impurities encountered are:
-
α-D-Glucose Pentaacetate: The kinetic product of the reaction, which can form in significant quantities depending on the reaction conditions.[3][4]
-
Unreacted Acetic Anhydride: Due to its use in excess, residual acetic anhydride is a common impurity.
-
Acetic Acid: The byproduct of the acetylation reaction and the hydrolysis of excess acetic anhydride.[5][6][7]
-
Partially Acetylated Glucose Intermediates: Incomplete reactions can leave mono-, di-, tri-, or tetra-acetylated glucose species in the crude product.[8]
The formation of these byproducts is influenced by factors such as reaction temperature, catalyst choice, and reaction time. Understanding these relationships is the first step in effective troubleshooting.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during the synthesis and purification of β-D-glucose pentaacetate in a question-and-answer format.
FAQ 1: My final product has a low melting point and a broad melting range. What is the likely cause and how can I fix it?
Answer: A low and broad melting point is a classic indicator of impurities in your crystalline product.[9] The most probable culprits are the presence of the α-anomer of glucose pentaacetate and residual acetic acid. The α-anomer has a lower melting point than the β-anomer and will act as an impurity, depressing the melting point of the mixture.[10]
Troubleshooting Workflow: Differentiating and Removing α- and β-Anomers
dot digraph "Troubleshooting_Anomers" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=record, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", penwidth=1.5]; edge [penwidth=1.5, color="#5F6368"];
start [label="Low/Broad Melting Point", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_anomer [label="Suspect α-Anomer Impurity", fillcolor="#FBBC05", fontcolor="#202124"]; purification [label="Purification Strategy", shape=mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; recrystallization [label="Selective Recrystallization\n(Aqueous Acetic Acid)", fillcolor="#34A853", fontcolor="#FFFFFF"]; chromatography [label="Column Chromatography\n(if recrystallization fails)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end_pure [label="Pure β-Anomer\n(Sharp Melting Point)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; end_mixed [label="Re-evaluate Reaction\n(Optimize for β-selectivity)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> check_anomer; check_anomer -> purification; purification -> recrystallization [label="Primary Method"]; purification -> chromatography [label="Alternative"]; recrystallization -> end_pure [label="Successful"]; recrystallization -> chromatography [label="Unsuccessful", style=dashed]; chromatography -> end_pure [label="Successful"]; chromatography -> end_mixed [label="Unsuccessful", style=dashed]; } dot
Caption: Troubleshooting workflow for low melting point due to anomeric impurity.
Detailed Protocol: Selective Recrystallization to Remove α-D-Glucose Pentaacetate
This method leverages the differential solubility of the α and β anomers in aqueous acetic acid. The β-anomer is less soluble and will preferentially crystallize out, leaving the α-anomer in solution.[11]
-
Dissolution: Prepare an aqueous solution of acetic acid with a concentration between 15% and 30%.
-
Heating: Gently heat the acetic acid solution to a temperature between 45°C and 60°C.
-
Addition of Crude Product: Add your crude glucose pentaacetate to the heated acetic acid solution with stirring until the solid is fully dispersed.
-
Crystallization: Allow the mixture to cool slowly with gentle agitation. The β-D-glucose pentaacetate will precipitate out as fine white crystals.
-
Isolation: Filter the precipitated crystals and wash the filter cake with cold water (around 50°C) to remove any remaining acetic acid and dissolved α-anomer.
-
Drying: Dry the purified β-D-glucose pentaacetate under vacuum to a constant weight.
| Parameter | Recommended Range | Rationale |
| Acetic Acid Concentration | 15-30% | Balances the solvency of the α-anomer while minimizing the solubility of the β-anomer.[11] |
| Temperature | 45-60°C | Ensures sufficient dissolution of the α-anomer without significant hydrolysis of the product.[11] |
FAQ 2: My NMR spectrum shows a significant peak for acetic anhydride, even after an aqueous workup. How can I effectively remove it?
Answer: While it is often assumed that excess acetic anhydride will be readily hydrolyzed during an aqueous workup, this is not always the case.[12] The hydrolysis can be slow, especially in neutral or slightly acidic conditions.
Troubleshooting Protocol: Removal of Residual Acetic Anhydride
-
Aqueous Wash with Mild Base: During your workup, wash the organic layer containing your product with a saturated solution of sodium bicarbonate. This will react with the acetic anhydride to form sodium acetate and carbon dioxide, effectively removing it from the organic phase.
-
Co-evaporation: If your product is not volatile, you can dissolve the crude material in a suitable solvent like toluene or ethanol and then remove the solvent under reduced pressure. Repeating this process a few times can effectively remove residual acetic anhydride.[12]
-
Quenching with Water: After the reaction is complete, carefully add ice water to the reaction mixture to quench any remaining acetic anhydride.[1] This will hydrolyze it to acetic acid, which can then be removed by washing with a mild base.[5][13]
FAQ 3: I am observing multiple spots on my TLC plate, suggesting a mixture of partially acetylated products. What went wrong?
Answer: The presence of partially acetylated glucose indicates an incomplete reaction. This can be due to several factors:
-
Insufficient Acetic Anhydride: While used in excess, a significant underestimate of the required amount can lead to incomplete acetylation. For every mole of glucose, at least 5 moles of acetic anhydride are required to acetylate all five hydroxyl groups.[14]
-
Inadequate Reaction Time or Temperature: The acetylation of all five hydroxyl groups requires sufficient time and thermal energy. A common procedure involves heating the reaction mixture to around 90°C for at least 90 minutes.[1]
-
Poor Mixing: If the glucose is not well-suspended or dissolved in the reaction mixture, some of it may not come into contact with the acetic anhydride, leading to incomplete acetylation.
Corrective Actions:
-
Ensure you are using a sufficient excess of acetic anhydride.
-
Increase the reaction time or temperature, monitoring the reaction progress by TLC.
-
Ensure vigorous stirring throughout the reaction to maintain a homogenous mixture.
Reaction Pathway and Byproduct Formation
dot digraph "Reaction_Pathway" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=record, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", penwidth=1.5]; edge [penwidth=1.5, color="#5F6368"];
glucose [label="D-Glucose", fillcolor="#FBBC05", fontcolor="#202124"]; reagents [label="Acetic Anhydride (excess)\n+ Sodium Acetate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reaction [label="Acetylation Reaction", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
beta_pentaacetate [label="β-D-Glucose Pentaacetate\n(Thermodynamic Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; alpha_pentaacetate [label="α-D-Glucose Pentaacetate\n(Kinetic Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; partially_acetylated [label="Partially Acetylated Glucose", fillcolor="#EA4335", fontcolor="#FFFFFF"]; acetic_acid [label="Acetic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; unreacted_anhydride [label="Unreacted Acetic Anhydride", fillcolor="#EA4335", fontcolor="#FFFFFF"];
glucose -> reaction; reagents -> reaction;
reaction -> beta_pentaacetate [label="Desired"]; reaction -> alpha_pentaacetate [label="Byproduct"]; reaction -> partially_acetylated [label="Byproduct"]; reaction -> acetic_acid [label="Byproduct"]; reaction -> unreacted_anhydride [label="Impurity"]; } dot
Caption: Overview of the synthesis and common byproducts.
Advanced Purification: When Recrystallization Isn't Enough
In cases where recrystallization does not yield a product of sufficient purity, or if you need to isolate the α-anomer for other applications, column chromatography is a powerful alternative.
Protocol: Column Chromatography for Anomer Separation
-
Stationary Phase: Silica gel is the most common stationary phase for this separation.
-
Mobile Phase: A mixture of hexane and ethyl acetate is a good starting point. The polarity of the mobile phase can be adjusted to achieve optimal separation. A common starting ratio is 3:1 hexane:ethyl acetate.[8]
-
Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane and load it onto the column.
-
Elution: Elute the column with the chosen mobile phase, collecting fractions.
-
Monitoring: Monitor the fractions by TLC to identify those containing the pure β-D-glucose pentaacetate.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
High-performance liquid chromatography (HPLC) can also be employed for both analytical and preparative separation of the anomers.[15][16][17]
References
- Purification of beta-glucose pentaacetate. (U.S. Patent No. 2,857,378).
- Production process of beta-glucose pentaacetate. (Chinese Patent No. 101412739A).
- Synthesis of D-Glucose Pentaacet
- Imidazole Promoted Efficient Anomerization of β- D-Glucose Pentaacetate in Organic Solutions and Solid St
- Removing Excess Acetic Anhydride
- Separation of D-Glucopyranose, pentaacetate on Newcrom R1 HPLC column. SIELC Technologies.
- Dealing with hydrolysis of Acetic anhydride-1,1'-13C2 during experiments. Benchchem.
- A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. Molecules.
- D-Glucose Pentaacet
- β-D-Glucose pentaacet
- Hydrolysis of Acetic Anhydride | Prepr
- Synthetic Methods of α-D-Glucose Pentaacetate.
- α,β-D-Glucose Pentaacet
- Glucose pentaacet
- picoSpin 45: Hydrolysis of Acetic Anhydride with Heavy W
- Acetylation and Melting Point of Glucose. Scribd.
- Acid Anhydride Chemistry. Chemistry LibreTexts.
- Electronic Supplementary Inform
- Stability of Glucose Anomers. AK Lectures.
- Process for the preparation of pentaacetyl-β-D-glucopyranose. (Korean Patent No. 20010029563A).
- Separation and Identification of alpha- and beta-glycopyranoside anomers. Emery Pharma.
- Acetylation of Sugars.
- Glucose Anomers. Magritek.
- Opposite effects of D-glucose pentaacetate and D-galactose pentaacetate anomers on insulin release evoked by succinic acid dimethyl ester in rat pancre
- During acetylation of glucose it needs moles of acetic anhydride. askIITians.
- The process of acetylation of glucose by acetic anhydride in the presence of sodium acetate.
- Selective anomeric acetylation of unprotected sugars in water.
Sources
- 1. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 2. β-D-Glucose pentaacetate synthesis - chemicalbook [chemicalbook.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. α,β-D-Glucose Pentaacetate|3891-59-6--Zhejiang Synose Tech Co., Ltd. [synose.com]
- 11. US2857378A - Purification of beta-glucose pentaacetate - Google Patents [patents.google.com]
- 12. reddit.com [reddit.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. During acetylation of glucose it needs moles of acetic anhydride. The - askIITians [askiitians.com]
- 15. Separation of D-Glucopyranose, pentaacetate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. D-Glucose Pentaacetate | SIELC Technologies [sielc.com]
- 17. emerypharma.com [emerypharma.com]
Technical Support Center: Stereoselective Synthesis of β-L-Glucose Pentaacetate
Welcome to the Technical Support Center for advanced carbohydrate synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists navigating the specific challenges associated with the stereoselective synthesis of beta-L-glucose pentaacetate. Here, we move beyond simple protocols to address the nuanced mechanistic principles and troubleshoot common experimental hurdles in a direct question-and-answer format.
Section 1: Foundational Concepts & Overarching Challenges
The synthesis of L-sugars and their derivatives presents unique challenges not encountered with their naturally abundant D-enantiomers. The primary obstacle is the availability of the starting material, L-glucose, which must typically be synthesized.[1][2] Following the multi-step synthesis of L-glucose, the subsequent peracetylation must be carefully controlled to favor the formation of the beta (β) anomer at the C1 position, overcoming the thermodynamically favored alpha (α) anomer.
Core Scientific Principles at Play:
-
The Anomeric Effect: A stereoelectronic effect that stabilizes the axial orientation (α-anomer) of an electronegative substituent at the anomeric carbon.[3][4] This makes the α-anomer the thermodynamic product.
-
Kinetic vs. Thermodynamic Control: The synthesis of the β-anomer is a kinetically controlled process. It relies on the higher nucleophilicity and steric accessibility of the equatorial hydroxyl group of the β-anomer of L-glucose in solution, allowing it to react faster under specific conditions.[5] Acidic conditions or prolonged reaction times can lead to anomerization, allowing the reaction to equilibrate to the more stable α-product.[6][7]
-
Neighboring Group Participation: The acetyl group at the C-2 position plays a crucial role in directing the formation of 1,2-trans products. In this case, the C-2 acetate participates to form a cyclic acetoxonium ion intermediate, which sterically blocks the α-face and forces the incoming acetate nucleophile to attack from the β-face, yielding the desired β-anomer.[1][8]
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis.
FAQ 1: Starting Material - "I don't have L-glucose. Can I synthesize it?"
Answer: Yes. L-glucose is rarely found in nature and is almost always prepared synthetically.[1] A common and effective strategy involves the chemical inversion of a readily available D-sugar. One established route begins with D-glucose, converting it to L-gulono-1,4-lactone, which is then reduced to L-gulose and subsequently isomerized to L-glucose. More direct methods often involve a "head-to-tail" inversion strategy, switching the functional groups at C1 and C6 of a D-sugar derivative.[9][10] Enzymatic synthesis from achiral precursors is also a viable, though less common, laboratory method.[2][11]
-
Causality: The challenge lies in inverting all five stereocenters of D-glucose to obtain L-glucose. Stepwise inversion is impractical. Therefore, methods that achieve a global inversion or build the L-enantiomer from smaller chiral or achiral building blocks are preferred.
FAQ 2: Stereoselectivity - "My final product is predominantly the alpha-anomer. What went wrong?"
Answer: Obtaining the α-anomer instead of the desired β-anomer is the most frequent problem and points directly to a loss of kinetic control, allowing the reaction to proceed to its thermodynamic endpoint.
Troubleshooting Steps:
-
Evaluate Your Catalyst:
-
Base Catalysis (Correct for β-anomer): Weak bases like sodium acetate (NaOAc) are standard for producing the β-anomer.[6][12] The base deprotonates the anomeric hydroxyl, and the more nucleophilic equatorial hydroxyl of the β-anomer reacts faster with acetic anhydride.[5]
-
Acid Catalysis (Incorrect for β-anomer): Lewis acids (e.g., ZnCl₂, HfCl₄, SnCl₄) or protic acids (e.g., HClO₄) strongly favor the formation of the thermodynamically stable α-anomer.[6][13][14] These catalysts facilitate an equilibrium between the α and β anomers, and the reaction mixture settles on the most stable product.[7]
-
-
Check Reaction Temperature and Time:
-
Temperature: High temperatures (>100 °C) can provide enough energy to overcome the activation barrier for anomerization, leading to the thermodynamic α-product, even with a basic catalyst.
-
Time: Excessively long reaction times can also allow for equilibration to the α-anomer. The reaction should be monitored (e.g., by TLC) and quenched once the starting material is consumed.
-
-
Ensure Anhydrous Conditions: Water can hydrolyze the acetic anhydride and interfere with the catalyst, potentially altering the reaction pathway and leading to incomplete reactions or side products.
Caption: Troubleshooting flowchart for incorrect anomer formation.
FAQ 3: Purification - "I have a mixture of anomers. How can I isolate the pure beta form?"
Answer: The α and β anomers of glucose pentaacetate are diastereomers and thus have different physical properties, which can be exploited for separation.
-
Primary Method: Recrystallization. The β-anomer is typically less soluble than the α-anomer in specific solvents like ethanol or aqueous acetic acid.[12][15] Careful recrystallization from hot 95% ethanol is a highly effective method. The less soluble β-pentaacetate will crystallize out upon cooling, leaving the majority of the α-anomer in the mother liquor.
-
Alternative: Column Chromatography. While possible, separation of the anomers on silica gel can be challenging due to their similar polarities. It is often used for small-scale purification but can be less efficient for larger quantities compared to recrystallization.
FAQ 4: Analysis & Characterization - "How do I confirm I have the correct β-anomer?"
Answer: ¹H NMR spectroscopy is the most definitive method for anomeric assignment.
-
The Anomeric Proton (H-1): The key diagnostic signal is the proton on the anomeric carbon (C1).
-
β-anomer: The H-1 signal appears as a doublet with a chemical shift typically around 5.7-5.8 ppm . Crucially, it exhibits a large coupling constant (J ≈ 8–9 Hz) . This large J-value is due to the trans-diaxial relationship between H-1 and H-2 in the chair conformation.
-
α-anomer: The H-1 signal is further downfield, typically around 6.2-6.3 ppm , and has a small coupling constant (J ≈ 3–4 Hz) due to the axial-equatorial relationship between H-1 and H-2.[16][17]
-
Table 1: Diagnostic ¹H NMR Signals for L-Glucose Pentaacetate Anomers (in CDCl₃)
| Anomer | Anomeric Proton (H-1) Chemical Shift (δ) | H-1 Coupling Constant (J₁₂) | Stereochemical Relationship |
|---|---|---|---|
| Beta (β) | ~ 5.7 ppm | ~ 8-9 Hz | trans-diaxial |
| Alpha (α) | ~ 6.3 ppm | ~ 3-4 Hz | cis (axial-equatorial) |
Section 3: Experimental Protocol
This protocol details the kinetically controlled synthesis of β-L-glucose pentaacetate from L-glucose.
Protocol: Base-Catalyzed Peracetylation of L-Glucose
Objective: To synthesize β-L-glucose pentaacetate with high stereoselectivity. This method utilizes sodium acetate to favor the kinetic product.[12][18]
Materials:
-
L-Glucose (1.0 eq)
-
Anhydrous Sodium Acetate (NaOAc) (0.5 - 1.0 eq)
-
Acetic Anhydride (Ac₂O) (5 - 10 eq)
-
Ethanol (95%) for recrystallization
-
Deionized Water
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine L-glucose (1.0 eq) and anhydrous sodium acetate (0.5 eq).
-
Scientist's Note: Ensure all glassware is thoroughly dried to prevent hydrolysis of the acetic anhydride. The sodium acetate should also be anhydrous.
-
-
Addition of Reagent: Add acetic anhydride (10 eq) to the flask.
-
Heating: Gently heat the mixture in a water bath to 100 °C. Stir the reaction mixture at this temperature for 2 hours. The solid starting materials should dissolve as the reaction progresses.
-
Causality: Heating provides the necessary activation energy, but prolonged heating can lead to anomerization. Two hours is typically sufficient for full conversion without significant formation of the α-anomer.
-
-
Reaction Quench: After 2 hours, cool the flask to room temperature and then pour the reaction mixture slowly and carefully into a beaker containing ice-cold water. Stir vigorously. This will hydrolyze the excess acetic anhydride and precipitate the crude product.
-
Safety Note: The quenching process is exothermic. Perform this step in a fume hood and add the reaction mixture slowly.
-
-
Isolation: Collect the white precipitate by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral to pH paper.
-
Purification (Recrystallization): Transfer the crude solid to a clean flask. Add a minimal amount of hot 95% ethanol to dissolve the solid completely. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Final Product: Collect the pure white crystals of β-L-glucose pentaacetate by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum.
-
Characterization: Confirm the product's identity and purity via ¹H NMR, ¹³C NMR, and melting point analysis.
Caption: Overall workflow for the synthesis of β-L-glucose pentaacetate.
References
-
Controlling the stereoselectivity of glycosylation via solvent effects. Org. Biomol. Chem., 2016, 14, 8953-8964.
-
Controlling the Stereoselectivity of Glycosylation via Solvent Effects. University of Missouri-St. Louis Institutional Repository.
-
Synthesis of L-glucose and L-galactose derivatives from D-sugars. Tetrahedron Lett., 2011, 52 (32), 4153-4155.
-
Controlling the stereoselectivity of glycosylation via solvent effects. ResearchGate.
-
Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Molecules, 2018, 23(12), 3096.
-
Evaluation of Catalysts Generated from Lewis Acids and Silver Perchlorate in a Highly Stereoselective Glycosylation of 1-O-Acetyl-D-glucose. Chemistry Letters, 1990, 19(10), 1767-1770.
-
A Short Enzymic Synthesis of L-Glucose from Dihydroxyacetone Phosphate and L-Glyceraldehyde. J. Org. Chem., 1993, 58(11), 3175–3177.
-
Approaches to stereoselective 1,1'-glycosylation. Beilstein J. Org. Chem., 2024, 20, 316-347.
-
L-GLUCOSE synthesis. ChemicalBook.
-
Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions. Molecules, 2019, 24(1), 136.
-
Production of ʟ-glucose. Chemistry Stack Exchange.
-
L-Glucose. A convenient synthesis from D-glucose. Can. J. Chem., 1984, 62(4), 671-677.
-
Purification of beta-glucose pentaacetate. Google Patents, US2857378A.
-
Selective anomeric acetylation of unprotected sugars in water. RSC Publishing.
-
Peracetylation of glucose with acetic anhydride + regioselective deacetylation. Reddit.
-
Acetylation of Sugars. Semantic Scholar.
-
Synthesis of carbohydrate esters and investigation reaction of Phosphoryl chloride from anomeric position of Per-Acetylated Carb. Archives of Pharmacy Practice.
-
Anomeric Distribution of Sugar Acetates Synthesized via Peracetylation of Monosaccharides under Acidic and Basic Conditions. Asian Publication Corporation.
-
Selective anomeric acetylation of unprotected sugars in water. PMC - NIH.
-
Process for the preparation of pentaacetyl-β-D-glucopyranose. Google Patents, US6350865B1.
-
¹H NMR spectrum of D-glucose pentaacetate 2a of a representative. ResearchGate.
-
Optimization of the reaction condition for the acetylation of D-glucose... ResearchGate.
-
The two NMRs are alpha and beta D-glucose pentaacetate. Chegg.
-
What is the role of acetic anhydride in the acetylation of glucose? Homework.Study.com.
-
Electronic Supplementary Information. The Royal Society of Chemistry.
-
β-D-Glucose pentaacetate(604-69-3) ¹H NMR spectrum. ChemicalBook.
-
Lec10 - Alkylation and Acetylation of Sugars. YouTube.
-
Production process of beta-glucose pentaacetate. Google Patents, CN101412739A.
-
Imidazole Promoted Efficient Anomerization of β- D-Glucose Pentaacetate in Organic Solutions and Solid State. ChemRxiv.
-
Supplementary Information. The Royal Society of Chemistry.
-
Stereoselective synthesis of 2-C-branched (acetylmethyl) oligosaccharides and glycoconjugates: Lewis acid-catalyzed glycosylation from 1,2-cyclopropaneacetylated sugars. PubMed.
-
Glucose pentaacetate synthesis. Reddit.
-
A convenient stereoselective synthesis of beta-D-glucopyranosides. ResearchGate.
-
Synthetic Methods of α-D-Glucose Pentaacetate. ResearchGate.
-
This compound synthesis. ChemicalBook.
-
Technical Support Center: Deacetylation of Beta-D-Glucose. Benchchem.
-
Catalytic Strategies for Stereoselective Carbohydrate Synthesis: Emerging Concepts for Accessing Challenging Glycosides. PMC.
-
A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. PMC - NIH.
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. archivepp.com [archivepp.com]
- 5. reddit.com [reddit.com]
- 6. asianpubs.org [asianpubs.org]
- 7. reddit.com [reddit.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Synthesis of L-glucose and L-galactose derivatives from D-sugars [html.rhhz.net]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. US6350865B1 - Process for the preparation of pentaacetyl-β-D-glucopyranose - Google Patents [patents.google.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Stereoselective synthesis of 2-C-branched (acetylmethyl) oligosaccharides and glycoconjugates: Lewis acid-catalyzed glycosylation from 1,2-cyclopropaneacetylated sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. US2857378A - Purification of beta-glucose pentaacetate - Google Patents [patents.google.com]
- 16. Solved The two NMRs are alpha and beta D-glucose | Chegg.com [chegg.com]
- 17. rsc.org [rsc.org]
- 18. CN101412739A - Production process of beta-glucose pentaacetate - Google Patents [patents.google.com]
preventing degradation of beta-L-glucose pentaacetate in solution
Welcome to the Technical Support Center for beta-L-glucose pentaacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the handling and stability of this compound in solution. As Senior Application Scientists, our goal is to ensure the integrity of your experiments by explaining the causality behind our recommendations.
I. Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered when working with this compound.
Q1: My this compound solution is showing unexpected peaks in HPLC/NMR analysis. What could be the cause?
A1: The appearance of unexpected peaks often indicates degradation or isomerization of your compound. The two primary culprits are anomerization and hydrolysis.
-
Anomerization: this compound can convert to its more thermodynamically stable anomer, alpha-L-glucose pentaacetate. This is particularly prevalent in the presence of trace amounts of acid or base. The alpha-anomer is known to be more stable than the beta-anomer.[1][2]
-
Hydrolysis: The five acetate ester groups are susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions, or even by esterase enzymes if present.[3] This will result in partially deacetylated glucose derivatives or L-glucose itself.
Q2: What are the optimal storage conditions for this compound, both as a solid and in solution?
A2: Proper storage is critical to prevent degradation.
-
Solid Form: As a solid, this compound should be stored in a cool, dry environment.[4][5] For long-term storage, keeping it desiccated at -20°C is recommended to minimize hydrolysis from atmospheric moisture.[5]
-
In Solution: Stock solutions should be prepared in a high-purity, anhydrous, aprotic solvent (e.g., anhydrous dichloromethane, chloroform, or acetonitrile). It is crucial to minimize exposure to water.[6] For short-term storage, keep solutions tightly sealed at 2-8°C. For longer durations, storage at -20°C or -80°C is advisable. Avoid repeated freeze-thaw cycles.
Q3: Which solvents should I use or avoid for dissolving this compound?
A3: The choice of solvent is critical for maintaining the stability of this compound.
-
Recommended Solvents: Anhydrous aprotic solvents are highly recommended. These include dichloromethane (DCM), chloroform, acetonitrile (ACN), and tetrahydrofuran (THF). These solvents are non-reactive towards the acetyl groups and minimize the risk of hydrolysis.
-
Solvents to Use with Caution: Protic solvents like methanol or ethanol can participate in transesterification reactions, especially in the presence of acid or base catalysts, leading to the replacement of acetyl groups. If their use is unavoidable, ensure they are anhydrous and the solution is stored at low temperatures for a minimal amount of time.
-
Solvents to Avoid: Aqueous solutions or solvents containing significant amounts of water should be avoided for storage as they will promote hydrolysis of the ester groups.
Q4: I suspect my this compound has anomerized. How can I confirm this?
A4: Anomerization can be readily detected using Nuclear Magnetic Resonance (NMR) spectroscopy. The proton on the anomeric carbon (H-1) will have a distinct chemical shift and coupling constant for the alpha and beta anomers. For the D-glucose equivalent, the H-1 of the beta-anomer appears around δ 6.29, while the alpha-anomer is around δ 5.68.[7] You can run a 1H NMR spectrum of your sample and compare it to a reference spectrum of the pure beta-anomer. High-Performance Liquid Chromatography (HPLC) can also be used to separate and quantify the two anomers.
II. Troubleshooting Guides
This section provides systematic approaches to resolving specific experimental problems.
Troubleshooting Degradation During an Experiment
If you suspect that this compound is degrading during your experimental workflow, follow these steps to identify and mitigate the issue.
Workflow for Troubleshooting In-Experiment Degradation
Caption: Troubleshooting workflow for in-experiment degradation of this compound.
Protocol for Assessing the Purity and Stability of this compound
This protocol outlines the steps to determine the purity of your starting material and assess its stability under your experimental conditions.
Materials:
-
This compound sample
-
Anhydrous solvent (e.g., HPLC-grade acetonitrile)
-
HPLC system with a suitable column (e.g., C18)
-
NMR spectrometer and deuterated solvent (e.g., CDCl3)
-
Reference standards for alpha- and this compound (if available)
Procedure:
-
Initial Purity Check (Timepoint 0):
-
Prepare a fresh solution of your this compound in the chosen anhydrous solvent.
-
Immediately analyze the solution by HPLC and ¹H NMR.
-
HPLC Analysis: Look for a single major peak corresponding to this compound. Quantify any minor peaks.
-
NMR Analysis: Examine the anomeric region of the ¹H NMR spectrum to determine the ratio of beta to alpha anomers.
-
-
Stability Under Experimental Conditions:
-
Prepare a solution of this compound in the solvent system used for your experiment.
-
If your experiment involves other reagents, prepare a mock reaction mixture without the primary reactant to isolate the effect of the conditions on your compound.
-
Maintain this solution under the same conditions as your experiment (temperature, light exposure).
-
Take aliquots at various time points (e.g., 1h, 4h, 24h) and analyze them by HPLC and/or NMR.
-
-
Data Analysis:
-
Compare the chromatograms and spectra from the different time points.
-
An increase in the peak corresponding to the alpha-anomer indicates anomerization.
-
The appearance of new, more polar peaks in HPLC suggests hydrolysis.
-
Quantify the percentage of degradation over time to determine the stability of this compound under your specific experimental conditions.
-
III. Mechanistic Insights into Degradation
A deeper understanding of the degradation pathways is essential for designing robust experiments.
Anomerization Pathway
Anomerization from the beta to the more stable alpha form can be catalyzed by both acids and bases. The process involves the C1-acetoxy group.[2] Under acidic conditions, this can proceed through the formation of a resonance-stabilized carbonium ion intermediate.[1][2]
Caption: Simplified pathway of anomerization of this compound.
Hydrolysis Pathway
The hydrolysis of the acetyl ester groups can occur under both acidic and alkaline conditions, leading to the stepwise removal of acetate groups. Alkaline hydrolysis is generally faster but less specific.[3]
Caption: Stepwise hydrolysis of this compound.
IV. Quantitative Data Summary
| Parameter | Condition | Potential Outcome | Recommended Action |
| pH | < 6.0 or > 8.0 | Increased rate of hydrolysis and anomerization | Maintain pH between 6.5 and 7.5 |
| Temperature | > 25°C | Increased rate of all degradation pathways | Store solutions at 2-8°C or frozen; conduct experiments at the lowest feasible temperature |
| Solvent | Protic (e.g., methanol, water) | Hydrolysis, transesterification | Use anhydrous, aprotic solvents (e.g., DCM, ACN) |
| Catalysts | Trace acids or bases | Anomerization | Use high-purity solvents and reagents; consider using a non-nucleophilic base if pH adjustment is necessary |
V. References
-
Klibanov, A. M., et al. (1987). Preparation of various glucose esters via lipase-catalyzed hydrolysis of glucose pentaacetate. Biotechnology and Bioengineering, 29(5), 648-651. [Link]
-
Lemieux, R. U., & Brice, C. (1956). The mechanisms of glucose pentaacetate anomerization and levoglucosan formation. Canadian Journal of Chemistry, 34(7), 1006-1016. [Link]
-
Hudson, C. S. (1946). Sugar acetates, acetylglycosyl halides and orthoacetates in relation to the Walden inversion. Journal of the American Chemical Society, 68(8), 1767-1773. [Link]
-
Ma, L., et al. (2022). O-Acetylated sugars in the gas phase: stability, migration, positional isomers and conformation. Physical Chemistry Chemical Physics, 24(2), 1016-1022. [Link]
-
Lemieux, R. U., & Brice, C. (1952). The mechanisms of glucose pentaacetate anomerization and levoglucosan formation. Canadian Journal of Chemistry, 30(7), 549-563. [Link]
-
Sener, A., & Malaisse, W. J. (1998). The riddle of L-glucose pentaacetate insulinotropic action. International Journal of Molecular Medicine, 1(1), 41-46. [Link]
-
Berglund, J., et al. (2020). Acetylation and Sugar Composition Influence the (In)Solubility of Plant β-Mannans and Their Interaction with Cellulose Surfaces. ACS Sustainable Chemistry & Engineering, 8(25), 9447-9457. [Link]
-
Ma, L., et al. (2022). O-Acetylated sugars in the gas phase: stability, migration, positional isomers and conformation. Physical Chemistry Chemical Physics, 24(2), 1016-1022. [Link]
-
RSC. (2013). Electronic Supplementary Information for RSC Advances. [Link]
-
Berglund, J., et al. (2020). Acetylation and Sugar Composition Influence the (In)Solubility of Plant β-Mannans and Their Interaction with Cellulose Surfaces. ResearchGate. [Link]
-
Gu, L., et al. (2019). Imidazole Promoted Efficient Anomerization of β-D-Glucose Pentaacetate in Organic Solutions and Solid State. ChemRxiv. [Link]
-
Gu, L., et al. (2019). Imidazole Promoted Efficient Anomerization of β-D-Glucose Pentaacetate in Solid State and Reaction Mechanism. ResearchGate. [Link]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Preparation of various glucose esters via lipase-catalyzed hydrolysis of glucose pentaacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. α,β-D-Glucose Pentaacetate|3891-59-6--Zhejiang Synose Tech Co., Ltd. [synose.com]
- 5. goldbio.com [goldbio.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. rsc.org [rsc.org]
Technical Support Center: Troubleshooting Inconsistent Results in β-D-Glucose Pentaacetate Experiments
Welcome to the technical support center for β-D-glucose pentaacetate synthesis and analysis. As a cornerstone protecting group strategy in carbohydrate chemistry, the successful and reproducible synthesis of β-D-glucose pentaacetate is critical for many downstream applications. This guide is structured to provide direct, actionable solutions to common issues encountered in the lab, grounded in mechanistic understanding and field-proven protocols.
Frequently Asked Questions (FAQs)
Reaction & Synthesis
Q1: My reaction yields are consistently low. What are the common causes?
A1: Low yields in this acetylation are typically traced back to reactant and reagent quality or suboptimal reaction conditions. Here are the primary culprits:
-
Moisture Contamination: Acetic anhydride, the acetylating agent, reacts vigorously with water to form acetic acid. If your D-glucose starting material, catalyst (e.g., sodium acetate), or solvent contains moisture, a significant portion of the anhydride will be consumed in this side reaction instead of acetylating the glucose hydroxyl groups.[1][2] Ensure all reactants are anhydrous and glassware is oven-dried before use.
-
Incomplete Reaction: The acetylation of all five hydroxyl groups on glucose requires sufficient time and temperature.[1][3] It's crucial to monitor the reaction to completion. A partially acetylated product may be lost during work-up and purification due to its higher polarity.
-
Suboptimal Temperature: While heating is necessary, excessive temperatures (e.g., well above 100-110°C) can lead to charring and degradation of the carbohydrate, reducing the yield of the desired product.[1] A controlled heating mantle or oil bath is recommended.
-
Insufficient Acetic Anhydride: A molar excess of acetic anhydride is required to ensure all five hydroxyl groups are acetylated.[3][4] A common protocol uses at least 5-10 molar equivalents relative to D-glucose.[5][6]
Q2: I'm trying to synthesize the pure β-anomer, but my NMR shows the α-anomer as a major contaminant. Why is this happening?
A2: The anomeric (C-1) position of glucose is particularly sensitive, and the choice of catalyst is the single most important factor determining the stereochemical outcome.
-
Incorrect Catalyst: The synthesis of the β-anomer is typically achieved using a basic catalyst like anhydrous sodium acetate.[1][3] In contrast, using a Lewis acid catalyst, such as zinc chloride (ZnCl₂), strongly favors the formation of the thermodynamically more stable α-anomer.[7] This is a classic method for preparing the α-form.
-
Anomerization during Reaction: Even when starting with β-D-glucose or using a base catalyst, prolonged heating in the presence of acidic impurities can cause anomerization—the equilibration between the β and α forms.[8][9] This process is catalyzed by Lewis acids and involves the formation of a resonance-stabilized carbonium ion intermediate at the anomeric center.[8][9]
-
Anomerization during Work-up or Purification: Exposure to acidic conditions during the work-up can also lead to anomerization. While less common, it's a possibility if the quenching and washing steps are not performed correctly.
Q3: How can I effectively monitor the progress of my acetylation reaction?
A3: Thin-Layer Chromatography (TLC) is the most efficient and cost-effective method for monitoring the reaction.[10][11][12] It allows you to visualize the consumption of the starting material and the formation of the product.
-
Principle: D-glucose is highly polar and will have a very low retention factor (Rƒ), staying at or near the baseline on the TLC plate. The fully acetylated product, β-D-glucose pentaacetate, is much less polar and will travel significantly further up the plate. Partially acetylated intermediates will appear as spots between the baseline and the final product spot.
-
Procedure:
-
Prepare a TLC chamber with a suitable solvent system (e.g., 1:1 or 2:1 Hexane:Ethyl Acetate).[11]
-
At timed intervals (e.g., t=0, 30 min, 60 min, 90 min), take a tiny aliquot of the reaction mixture with a capillary tube.
-
Spot the aliquot on a TLC plate. It is good practice to co-spot the reaction mixture with the starting material to confirm identities.[13]
-
The reaction is complete when the spot corresponding to D-glucose (at the baseline) has completely disappeared, and a single new spot for the product is dominant.[12]
-
Work-up & Purification
Q4: My final product is a sticky syrup or oil instead of a white solid. How can I fix this?
A4: Obtaining an oil instead of a crystalline solid is a common issue that usually points to impurities.
-
Presence of Both Anomers: A mixture of α- and β-anomers can form a eutectic mixture, which has a lower melting point than either pure compound and may present as an oil or amorphous solid.[14] Verifying the anomeric purity by ¹H NMR is essential.
-
Residual Acetic Acid/Anhydride: The work-up procedure involves pouring the reaction mixture into ice water to precipitate the product and hydrolyze excess acetic anhydride.[1][3] If this quenching is incomplete or the subsequent washing is insufficient, residual acetic acid can act as an impurity, hindering crystallization. Thorough washing of the crude solid with cold water is critical.[1]
-
Incomplete Acetylation: The presence of partially acetylated glucose derivatives, which have free hydroxyl groups, will significantly disrupt the crystal lattice of the desired pentaacetate product, leading to an oil.
Q5: What is the best way to purify my crude β-D-glucose pentaacetate?
A5: Recrystallization is the most common and effective method for purifying the crude product.[5]
-
Solvent System: A mixture of ethanol or methanol and water is typically effective.[3] The crude product is dissolved in a minimum amount of hot alcohol, and water is then added dropwise until the solution becomes slightly cloudy (the cloud point). The solution is then allowed to cool slowly, promoting the formation of pure crystals.
-
Alternative for Anomer Separation: If you have a significant mixture of anomers, separation can be challenging. A patented method describes a process where a mixture of α- and β-glucose pentaacetates is agitated in an aqueous acetic acid solution (15-30%).[15] This preferentially dissolves the α-anomer, allowing the less soluble β-anomer to be isolated by filtration.[15]
Analysis & Characterization
Q6: How can I use ¹H NMR to confirm the identity and anomeric purity of my product?
A6: ¹H NMR spectroscopy is the definitive tool for distinguishing between the α and β anomers of glucose pentaacetate. The key is the chemical shift and coupling constant of the anomeric proton (H-1).[16][17]
-
β-Anomer: The anomeric proton (H-1) is in an axial position, and it couples to the adjacent axial proton (H-2). This results in a larger coupling constant (J-value). It typically appears as a doublet further downfield.
-
α-Anomer: The anomeric proton (H-1) is in an equatorial position, coupling to an axial H-2. This gives a smaller coupling constant. It appears as a doublet more upfield compared to the beta anomer.
| Anomer | Anomeric Proton (H-1) Signal | Typical Chemical Shift (δ, CDCl₃) |
| β-anomer | Doublet, large J-value (~8-9 Hz) | ~5.7 ppm[18] |
| α-anomer | Doublet, smaller J-value (~3-4 Hz) | ~6.3 ppm[18] |
Note: The absolute chemical shifts can vary slightly depending on the solvent and instrument. The relative positions and coupling constants are the most reliable indicators.
Validated Experimental Protocols
Protocol 1: Synthesis of β-D-Glucose Pentaacetate
This protocol is adapted from standard procedures using sodium acetate as a catalyst.[1][3]
-
Preparation: Place anhydrous D-glucose (1.0 eq) and anhydrous sodium acetate (0.5 eq) into an oven-dried round-bottom flask equipped with a magnetic stir bar.
-
Reaction: Add excess acetic anhydride (at least 5-6 eq) to the flask. Heat the mixture in an oil bath at 100-110°C for 2 hours with gentle stirring.
-
Monitoring: After 1-2 hours, monitor the reaction's completion using TLC (See Protocol 2). The reaction is complete when the glucose spot is no longer visible.
-
Work-up: Allow the reaction mixture to cool to room temperature. Slowly pour the cooled mixture into a beaker containing a large volume of ice-water, stirring vigorously. A white solid should precipitate.
-
Isolation: Collect the white precipitate by vacuum filtration. Wash the solid thoroughly with copious amounts of cold water to remove acetic acid and sodium acetate.
-
Drying: Dry the crude product under vacuum.
Protocol 2: TLC Monitoring of Acetylation
-
Eluent: Prepare a TLC chamber with a 1:1 mixture of hexanes and ethyl acetate. Place a filter paper inside to saturate the chamber atmosphere.[19]
-
Spotting: On a silica gel TLC plate, draw a baseline in pencil. Spot the D-glucose starting material (dissolved in a polar solvent like methanol) in the left lane. In the right lane, spot a small aliquot of the reaction mixture. A co-spot in the center lane is recommended.[13]
-
Development: Place the plate in the chamber and allow the eluent to run until it is ~1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (if applicable) and then by staining with a p-anisaldehyde or permanganate stain followed by gentle heating.
-
Analysis: The starting glucose will be at Rƒ ≈ 0. The product, β-D-glucose pentaacetate, will have an Rƒ ≈ 0.5-0.6 in this system. The reaction is complete when the baseline spot has vanished from the reaction mixture lane.
References
- O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols. (2021). GlycoPODv2.
- Wang, M., Zhang, L., Li, Y., & Gu, L. (n.d.).
-
Synthetic Methods of β-D-Glucose Pentaacetate. (n.d.). ResearchGate. [Link]
-
Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]
-
Acetylation of Sugars. (n.d.). Semantic Scholar. [Link]
-
Wang, M., Zhang, L., Li, Y., & Gu, L. (n.d.). Imidazole Promoted Efficient Anomerization of β- D-Glucose Pentaacetate. ChemRxiv. [Link]
-
THE MECHANISMS OF GLUCOSE PENTAACETATE ANOMERIZATION AND LEVOGLUCOSAN FORMATION. (n.d.). Canadian Science Publishing. [Link]
-
THE MECHANISMS OF GLUCOSE PENTAACETATE ANOMERIZATION AND LEVOGLUCOSAN FORMATION. (n.d.). Canadian Science Publishing. [Link]
- Purification of beta-glucose pentaacetate. (1958).
-
The two NMRs are alpha and beta D-glucose pentaacetate. I need help figuring out which NMR is which and then answer the 1st question please. (2018). Chegg. [Link]
-
A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. (n.d.). PMC - NIH. [Link]
-
α[alpha]- and β[bet]a-D-glucose pentaacetate. An experiment in structure assignment using NMR. (n.d.). Journal of Chemical Education. [Link]
-
Result of glucose with acetic anhydride and pyridine? (n.d.). Chemistry Stack Exchange. [Link]
- PROCESS FOR THE PREPARATION OF PENTAACETYL-β-D-GLUCOPYRANOSE. (2001).
-
O-Acetylation of cellulose and monosaccharides using a zinc based ionic liquid. (n.d.). [Link]
-
A rapid arid convenient synthesis of a and fJ forms of acetylated derivatives of sugars under microwave irradiation. (n.d.). [Link]
-
Use of TLC to monitor the progress of an enzymatic synthesis... (n.d.). ResearchGate. [Link]
-
O-Acetylation of cellulose and monosaccharides using a zinc based ionic liquid. (2005). Semantic Scholar. [Link]
-
TLC Monitoring of Reaction Progress. (n.d.). Coconote. [Link]
- Production process of beta-glucose pentaacetate. (2009).
-
Producing optically active glucose pentaacetate. (2017). Reddit. [Link]
-
Monitoring Reactions by TLC. (n.d.). WSU. [Link]
-
Monitoring a Reaction. (n.d.). Cooperative Organic Chemistry Student Laboratory Manual. [Link]
-
How To: Monitor by TLC. (n.d.). University of Rochester. [Link]
-
Synthesis of D-Glucose Pentaacetate. (n.d.). [Link]
- Process for the preparation of pentaacetyl-β-D-glucopyranose. (2002).
Sources
- 1. β-D-Glucose pentaacetate synthesis - chemicalbook [chemicalbook.com]
- 2. US6350865B1 - Process for the preparation of pentaacetyl-β-D-glucopyranose - Google Patents [patents.google.com]
- 3. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 4. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. KR20010029563A - PROCESS FOR THE PREPARATION OF PENTAACETYL-β-D-GLUCOPYRANOSE - Google Patents [patents.google.com]
- 6. CN101412739A - Production process of beta-glucose pentaacetate - Google Patents [patents.google.com]
- 7. reddit.com [reddit.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. researchgate.net [researchgate.net]
- 11. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 12. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 13. How To [chem.rochester.edu]
- 14. chemrxiv.org [chemrxiv.org]
- 15. US2857378A - Purification of beta-glucose pentaacetate - Google Patents [patents.google.com]
- 16. Solved The two NMRs are alpha and beta D-glucose | Chegg.com [chegg.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. rsc.org [rsc.org]
- 19. coconote.app [coconote.app]
Technical Support Center: Improving the Solubility of β-L-Glucose Pentaacetate for In Vitro Assays
Introduction
Welcome to the technical support guide for β-L-glucose pentaacetate. As a Senior Application Scientist, I've designed this resource to provide researchers, scientists, and drug development professionals with practical, in-depth solutions for challenges related to the solubility of this compound in experimental settings. β-L-Glucose pentaacetate is a fully acetylated derivative of L-glucose, rendering it highly non-polar and consequently, poorly soluble in aqueous solutions. This guide offers a series of frequently asked questions, troubleshooting protocols, and workflows to help you successfully incorporate this compound into your in vitro assays.
Physicochemical Properties of β-L-Glucose Pentaacetate at a Glance
Note: The D-enantiomer (β-D-glucose pentaacetate) is more commonly reported in literature. The physicochemical properties, including solubility, are expected to be identical for the L-enantiomer, with the exception of optical rotation. Data from the D-isomer is used here where specific L-isomer data is unavailable.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₂₂O₁₁ | [1] |
| Molecular Weight | 390.34 g/mol | [1][2] |
| Appearance | White crystalline solid | [2] |
| Water Solubility | Insoluble | [3][4][5][6][7] |
| LogP | ~0.6 | [8] |
| Known Solvents | Soluble in Dimethyl Sulfoxide (DMSO), Chloroform, Methanol | [3][4][6][7] |
| Solubility in DMSO | Up to 100 mg/mL (256 mM) | [9] |
Frequently Asked Questions (FAQs)
Q1: Why is β-L-glucose pentaacetate insoluble in my aqueous assay buffer?
The insolubility of β-L-glucose pentaacetate in water is a direct consequence of its molecular structure. The glucose backbone contains multiple polar hydroxyl (-OH) groups, which would typically make it water-soluble. However, in β-L-glucose pentaacetate, all five of these hydroxyl groups have been converted into non-polar acetate (-OCOCH₃) esters.[2] These bulky, hydrophobic acetyl groups effectively shield the polar core of the molecule, drastically reducing its ability to form hydrogen bonds with water. This chemical modification makes the molecule lipophilic, or "fat-loving," causing it to be insoluble in polar solvents like water and aqueous buffers.[3][10]
Q2: What is the recommended solvent for creating a high-concentration stock solution?
For initial solubilization, Dimethyl Sulfoxide (DMSO) is the most highly recommended solvent. It is a powerful, polar aprotic solvent capable of dissolving a wide range of non-polar and polar compounds. Technical data sheets indicate a solubility of up to 100 mg/mL in DMSO, which corresponds to a very high concentration of 256 mM.[9] This allows for the creation of a concentrated stock that can be diluted to a final working concentration with a minimal amount of residual solvent in your assay.
While other organic solvents like methanol and ethanol can also dissolve the compound, DMSO typically offers superior solubilizing power for challenging molecules.[3][5]
Q3: My compound precipitates when I dilute my DMSO stock into the final aqueous assay medium. What should I do?
This is a common and critical issue known as "crashing out." It occurs when the compound, which is stable in the 100% organic stock solution, is rapidly transferred into a predominantly aqueous environment where it is not soluble. The key is to manage the transition in polarity.
Troubleshooting Steps:
-
Reduce the Final Concentration: The most straightforward solution is to test a lower final concentration of β-L-glucose pentaacetate in your assay.
-
Optimize the Dilution Method: Instead of adding the stock directly to the full volume of buffer, add the small volume of stock solution to your tube first, and then add the aqueous buffer slowly while vortexing or mixing vigorously. This rapid dispersion can sometimes prevent localized high concentrations that initiate precipitation.
-
Perform a Serial Dilution: Create an intermediate dilution of your stock in a solvent mixture that is more compatible with your final aqueous buffer. For example, dilute your 100 mM DMSO stock to 10 mM in a 50:50 mixture of DMSO and your assay buffer. This intermediate stock may be more amenable to a final dilution into the aqueous medium.
-
Increase Final Solvent Concentration: If your assay can tolerate it, slightly increasing the final percentage of DMSO may be sufficient to keep the compound in solution. However, you must first validate the tolerance of your specific cell line or assay system to the solvent (see Q4).
Q4: What is the maximum concentration of DMSO that is safe for my in vitro assay?
There is no single "safe" concentration of DMSO; it is highly dependent on the cell type, assay duration, and the endpoint being measured.[11][12]
-
General Guideline: Most cell-based assays tolerate a final DMSO concentration of 0.1% to 0.5% for incubation periods of 24-72 hours without significant cytotoxicity.[13]
-
Sensitive Assays/Cell Lines: Some primary cells, stem cells, or sensitive assays may show stress or altered function at concentrations as low as 0.05%.[12]
-
Robust Assays/Cell Lines: Some robust cell lines or short-term enzymatic assays may tolerate up to 1% DMSO.[11][14]
The Critical Step: You must perform a vehicle control experiment. This involves treating your cells or assay with the same final concentrations of DMSO that you plan to use for your compound, but without the compound itself. This will reveal any background effects of the solvent on your results.[15][16] For example, test a range of DMSO concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1.0%) to determine the highest concentration that does not impact cell viability, morphology, or the specific assay readout.
Q5: Are there any alternatives to DMSO?
Yes, though their suitability depends on the required concentration and your specific assay.
-
Ethanol: Can be used, but it is often more cytotoxic than DMSO and may not have the same solubilizing power. It is crucial to use ACS grade or higher and to perform vehicle controls.
-
Co-solvents & Surfactants: For very difficult compounds, formulations using excipients like cyclodextrins, or non-ionic surfactants such as Tween® 80 or Pluronic® F-68 can be explored. These work by encapsulating the hydrophobic compound in a way that allows it to be dispersed in an aqueous medium. This approach requires significant formulation development and validation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound will not dissolve in DMSO stock. | 1. Concentration is too high.2. DMSO has absorbed water (hygroscopic).3. Insufficient mixing. | 1. Try a lower concentration.2. Use a fresh, unopened bottle of anhydrous, cell-culture grade DMSO.[9]3. Gently warm the solution (e.g., 37°C water bath) and vortex for several minutes. |
| Stock solution is cloudy or has particulates. | 1. Incomplete dissolution.2. Contamination or degradation of the compound. | 1. Continue vortexing/warming. If it persists, centrifuge the stock solution and carefully transfer the clear supernatant to a new tube. Re-evaluate the concentration.2. Filter the stock solution through a 0.22 µm DMSO-compatible (e.g., PTFE) syringe filter. |
| Precipitation occurs immediately upon dilution into aqueous buffer. | 1. Final concentration exceeds aqueous solubility limit.2. Poor mixing technique. | 1. Lower the final concentration of β-L-glucose pentaacetate.2. Add the stock solution to the buffer while vortexing to ensure rapid dispersion. Try the serial dilution method described in Q3. |
| Precipitation occurs over time during the assay (e.g., after 1 hour in the incubator). | 1. Compound is slowly coming out of solution at 37°C.2. Compound is unstable and degrading in the aqueous buffer. | 1. Decrease the final concentration or slightly increase the final DMSO percentage (if tolerated by the assay).2. Assess compound stability by preparing the final solution and analyzing it by HPLC or LC-MS at different time points (0, 2, 8, 24 hours). |
| Vehicle control (DMSO only) shows an unexpected biological effect. | 1. DMSO concentration is too high for the assay system.2. DMSO itself has biological activity that affects the measured endpoint.[15] | 1. Reduce the final DMSO concentration in all samples. This may require preparing a lower concentration stock solution.2. This is a known phenomenon. Document the effect and subtract/normalize it from your compound-treated results. Always report the final DMSO concentration used in publications. |
Experimental Protocols & Workflows
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
-
Calculation: Determine the mass of β-L-glucose pentaacetate needed.
-
Molecular Weight (MW) = 390.34 g/mol .
-
To make 1 mL of a 100 mM (0.1 M) solution:
-
Mass (g) = 0.1 mol/L × 0.001 L × 390.34 g/mol = 0.039034 g = 39.0 mg .
-
-
-
Weighing: Accurately weigh 39.0 mg of β-L-glucose pentaacetate into a sterile microcentrifuge tube or glass vial.
-
Solubilization: Add 1.0 mL of high-purity, anhydrous DMSO (cell culture grade is recommended).[9]
-
Mixing: Cap the vial tightly and vortex vigorously for 2-3 minutes.
-
Warming (if necessary): If the compound does not fully dissolve, place it in a 37°C water bath for 5-10 minutes, then vortex again.
-
Inspection: Visually inspect the solution to ensure it is clear and free of any particulates.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.[9]
Visualization of Key Workflows
Solvent Selection and Optimization Workflow
Caption: Decision workflow for selecting a solvent and troubleshooting precipitation.
Stock Solution Dilution Workflow
Caption: Recommended dilution strategies from a concentrated DMSO stock.
References
-
beta-d-glucose pentaacetate - Physico-chemical Properties . ChemBK. [Link]
-
beta-D-Glucose pentaacetate | C16H22O11 | CID 2724702 . PubChem, National Institutes of Health. [Link]
-
beta-D-Glucose pentaacetate CAS#: 604-69-3 . ChemWhat. [Link]
-
Holm, C., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays . MethodsX, 2, 102-106. National Institutes of Health. [Link]
-
From what concentration of DMSO is harmful to cell in vivo and vitro? . ResearchGate. [Link]
-
Hassan, S. N., & Ahmad, F. (2023). CONSIDERING DIMETHYL SULFOXIDE SOLVENT TOXICITY TO MAMMALIAN CELLS AND ITS BIOLOGICAL EFFECTS . Experimental Oncology, 45(2), 164-169. [Link]
-
Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies . Keyence. [Link]
-
Valdes, C., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes . Molecules, 27(14), 4508. MDPI. [Link]
-
Considerations regarding use of solvents in in vitro cell based assays . ResearchGate. [Link]
-
Pype, C., et al. (2021). DMSO Concentrations up to 1% are Safe to be Used in the Zebrafish Embryo Developmental Toxicity Assay . Frontiers in Pharmacology, 12, 792739. [Link]
-
Dardin, A., et al. (2000). Peracetylated sugar derivatives show high solubility in liquid and supercritical carbon dioxide . Organic Letters, 2(16), 2479-2481. PubMed. [Link]
-
Zha, C., et al. (2020). Acetylation and Sugar Composition Influence the (In)Solubility of Plant β-Mannans and Their Interaction with Cellulose Surfaces . ACS Sustainable Chemistry & Engineering, 8(25), 9568-9578. ACS Publications. [Link]
-
Acetylation and Sugar Composition Influence the (In)Solubility of Plant β-Mannans and Their Interaction with Cellulose Surfaces . Tuhat Research Portal. [Link]
-
(PDF) Acetylation and Sugar Composition Influence the (In)Solubility of Plant β-Mannans and Their Interaction with Cellulose Surfaces . ResearchGate. [Link]
-
Zhang, G., et al. (2018). A β-d-glucose pentaacetate derivative as an efficient phase selective gelator for oil spill recovery . New Journal of Chemistry, 42(1), 45-48. Royal Society of Chemistry. [Link]
-
Chemical Compatibility Database . Cole-Parmer. [Link]
-
beta-L-glucose pentaacetate | C16H22O11 | CID 9821753 . PubChem, National Institutes of Health. [Link]
-
Gu, L., et al. (2019). Imidazole Promoted Efficient Anomerization of β- D-Glucose Pentaacetate in Organic Solutions and Solid State . ChemRxiv. [Link]
-
5 Novel Techniques for Solubility Enhancement . Ascendia Pharmaceuticals. [Link]
Sources
- 1. This compound | C16H22O11 | CID 9821753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. beta-D-Glucose pentaacetate, 98% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. chembk.com [chembk.com]
- 5. β-D-Glucose pentaacetate | 604-69-3 [chemicalbook.com]
- 6. β-D-Glucose pentaacetate CAS#: 604-69-3 [m.chemicalbook.com]
- 7. chemwhat.com [chemwhat.com]
- 8. beta-D-Glucose pentaacetate | C16H22O11 | CID 2724702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes [mdpi.com]
- 13. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 14. Frontiers | DMSO Concentrations up to 1% are Safe to be Used in the Zebrafish Embryo Developmental Toxicity Assay [frontiersin.org]
- 15. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Analytical Methods for Determining the Purity of β-L-Glucose Pentaacetate
Welcome to the technical support center for the analysis of β-L-glucose pentaacetate. This guide is designed for researchers, scientists, and drug development professionals who require robust analytical methods to ensure the purity and identity of this important biochemical reagent. Here, we move beyond simple protocols to explain the scientific rationale behind our recommendations, empowering you to troubleshoot effectively and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for determining the purity of β-L-glucose pentaacetate?
The purity of β-L-glucose pentaacetate is typically assessed using a combination of chromatographic and spectroscopic techniques. The primary methods are High-Performance Liquid Chromatography (HPLC) for quantitative analysis of impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of isomeric and process-related impurities. Supporting methods include Mass Spectrometry (MS) for molecular weight confirmation, and traditional techniques like Thin-Layer Chromatography (TLC), melting point analysis, and specific rotation for rapid checks.
Q2: What are the most common impurities I should expect to find in a sample of β-L-glucose pentaacetate?
The impurity profile is highly dependent on the synthetic route.[1] However, common impurities include:
-
The α-anomer (alpha-L-glucose pentaacetate): Synthesis often yields a mixture of anomers, and separating them can be challenging.[2][3]
-
Incompletely Acetylated Intermediates: Glucose molecules with one or more free hydroxyl groups.
-
Residual Solvents: Solvents used during the reaction and purification steps (e.g., toluene, ethanol, ethyl acetate).[4]
-
Reagents: Unreacted starting materials like L-glucose or residual acetic anhydride and catalysts.[2][4]
Q3: How can I distinguish between the α- and β-anomers of L-glucose pentaacetate?
Both HPLC and NMR spectroscopy are powerful tools for this purpose.
-
HPLC: The two anomers can be chromatographically separated under the right conditions, typically on a C18 or specialized phenyl-hexyl column. The choice of organic modifier in the mobile phase is critical; for instance, methanol often provides better selectivity for sugar acetate anomers than acetonitrile.[5]
-
¹H NMR: The anomeric proton (H-1) is the most telling indicator. For the β-anomer, the H-1 signal appears as a doublet at approximately 5.7 ppm with a large coupling constant (J ≈ 8 Hz) due to its axial-axial relationship with H-2. The α-anomer's anomeric proton appears further downfield with a smaller coupling constant. By integrating these distinct signals, one can determine the anomeric ratio.[6]
Q4: Which analytical method is best for quantitative purity analysis?
For quantitative analysis, HPLC with a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector is the preferred method. Since β-L-glucose pentaacetate lacks a strong UV chromophore, these detectors are more suitable than a standard UV detector. A well-developed HPLC method can separate and quantify the main peak relative to all impurities, allowing for an accurate purity assessment (e.g., % area).
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is the cornerstone for determining the purity of β-L-glucose pentaacetate by separating it from its closely related impurities.
Workflow for HPLC Method Development & Troubleshooting
Recommended HPLC Protocol
This protocol is a starting point for separating β-L-glucose pentaacetate from its α-anomer and other impurities.
-
Column: Phenyl-Hexyl stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size). A standard C18 column can also be effective but may require more method development.
-
Mobile Phase: Isocratic elution with a mixture of Methanol and Water. A starting point is 60:40 (Methanol:Water).
-
Expert Insight: Methanol is often superior to acetonitrile for separating sugar anomers due to different hydrogen bonding interactions with the acetylated sugar molecules.[5]
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C. Maintaining a constant temperature is crucial for reproducible retention times.[7]
-
Detector: Evaporative Light Scattering Detector (ELSD) (Nebulizer Temp: 40°C, Evaporator Temp: 60°C, Gas Flow: 1.5 SLM) or Refractive Index (RI) Detector.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL. Filter through a 0.45 µm PTFE syringe filter before injection.
HPLC Troubleshooting Q&A
Q: My peaks for the α- and β-anomers are not separating. What should I do? A: This is a common selectivity issue.
-
Confirm Your Organic Modifier: If you are using acetonitrile, switch to methanol. This is the single most effective change for improving the separation of these specific anomers.[5]
-
Adjust Mobile Phase Strength: Systematically vary the methanol/water ratio. Increasing the water content (e.g., to 55:45 Methanol:Water) will increase retention and may improve resolution.
-
Lower the Temperature: Reducing the column temperature (e.g., to 25°C) can sometimes enhance selectivity, though it will increase backpressure.
-
Change the Stationary Phase: If resolution is still poor, a different stationary phase chemistry is needed. Phenyl-hexyl columns provide alternative pi-pi interactions that can be beneficial for aromatic-like acetyl groups.
Q: I'm observing peak tailing for my main β-L-glucose pentaacetate peak. What's the cause? A: Peak tailing is often caused by secondary interactions or column issues.
-
Secondary Silanol Interactions: Although less common with modern columns, residual silanol groups on the silica backbone can interact with the oxygen atoms of the acetate groups. Ensure your mobile phase is neutral or slightly acidic. Adding a buffer is generally not necessary for this uncharged molecule.[8]
-
Column Overload: The sample concentration may be too high, saturating the stationary phase. Try diluting your sample by a factor of 5 or 10.[9]
-
Column Contamination: The column inlet frit or the top of the packing bed may be contaminated with strongly retained impurities. Use a guard column to protect your analytical column or try flushing the column with a stronger solvent.[10]
Q: My retention times are drifting to shorter times with each injection. How can I fix this? A: Drifting retention times indicate a system that is not in equilibrium or a changing mobile phase composition.
-
Insufficient Equilibration: Ensure the column is equilibrated with the mobile phase for at least 30-60 minutes, or until a stable baseline is achieved, before starting the analysis.[7]
-
Mobile Phase Issues: Ensure the mobile phase is thoroughly degassed to prevent bubble formation in the pump. If you are mixing solvents online, check that the pump's proportioning valves are functioning correctly.[11]
-
Temperature Fluctuations: Use a thermostatted column compartment. Even small changes in ambient temperature can affect viscosity and retention.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is unparalleled for unambiguous structure confirmation and identifying impurities that may be invisible to other techniques.
NMR Data Interpretation
| Assignment | ¹H NMR (CDCl₃) Approx. δ (ppm) | ¹³C NMR (CDCl₃) Approx. δ (ppm) | Key Features & Interpretation |
| Anomeric (H-1) | 5.7 (d, J ≈ 8 Hz) | ~91.7 | The key signal for β-anomer confirmation. The large coupling constant indicates an axial-axial relationship between H-1 and H-2. |
| Ring (H-2 to H-5) | 5.0 - 5.3 (m) | 68 - 73 | A complex multiplet region. 2D NMR (like COSY) is needed for specific assignments.[12] |
| H-6a, H-6b | 4.1 - 4.3 (m) | ~61.5 | Protons on the exocyclic CH₂ group. |
| Acetyl (CH₃) | 1.9 - 2.1 (5 distinct singlets) | 20.5 - 21.0 | Five sharp singlets, each integrating to 3H. Fewer than five signals or incorrect integration indicates impurity. |
| Carbonyl (C=O) | N/A | 169 - 171 | Five distinct signals for the acetate carbonyls. |
Note: Chemical shifts are based on data for the D-anomer, which are identical to the L-anomer. Small variations can occur based on solvent and concentration.[13][14]
NMR Sample Preparation Protocol
-
Solvent Selection: Use deuterated chloroform (CDCl₃), as β-L-glucose pentaacetate is highly soluble in it. Ensure the solvent is free from acidic impurities which can catalyze anomerization.
-
Sample Preparation: Accurately weigh 10-15 mg of the sample into a clean, dry NMR tube.
-
Dissolution: Add approximately 0.6 mL of CDCl₃. Cap the tube and invert gently until the sample is fully dissolved.
-
Acquisition: Acquire a standard ¹H spectrum, followed by a ¹³C spectrum. For detailed analysis, 2D experiments like COSY and HSQC are highly recommended to confirm connectivity.[15]
NMR Troubleshooting Q&A
Q: My ¹H NMR spectrum shows a small doublet with a J-coupling of ~3-4 Hz near the anomeric region. What is it? A: You are likely seeing the anomeric proton of the corresponding α-anomer. The smaller coupling constant is characteristic of the equatorial-axial relationship between H-1 and H-2 in the alpha configuration. You can quantify the anomeric ratio by integrating the α- and β-anomeric proton signals.
Q: I see more than five sharp singlets in the acetyl region (1.9-2.2 ppm). What does this indicate? A: This is a clear sign of acetylated impurities. Each unique acetylated molecule will produce its own set of acetate signals. This could indicate the presence of the α-anomer (which has slightly different chemical shifts for its acetate groups) or incompletely acetylated glucose species.
Q: There is a broad singlet in my ¹H NMR spectrum around 1.5-2.5 ppm. What could it be? A: This is very likely residual water in your CDCl₃ solvent or sample. To confirm, add a single drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The water peak will disappear or shift significantly. If the broad peak is from residual acetic acid, it will typically appear much further downfield (>10 ppm), but can be exchange-broadened.
Supporting Analytical Techniques
Mass Spectrometry (MS)
-
Purpose: Provides definitive confirmation of the molecular weight.
-
Technique: Electrospray Ionization (ESI) is ideal. The analysis will typically show the sodium adduct [M+Na]⁺ at m/z 413.11, as acetylated sugars readily coordinate with sodium ions.[16]
-
Troubleshooting: If you do not see the expected ion, it could be due to poor ionization or the presence of contaminants suppressing the signal. Ensure your sample is free of non-volatile buffers and salts.
Thin-Layer Chromatography (TLC)
-
Purpose: A rapid, qualitative tool for monitoring reaction progress or for a quick purity check.
-
Method: Use a silica gel plate with a mobile phase such as 2:1 Ethyl Acetate:Hexane. Stain with a potassium permanganate solution. β-L-glucose pentaacetate is significantly less polar than L-glucose and will have a much higher Rf value.[17]
-
Interpretation: A pure sample should show a single, well-defined spot. The presence of multiple spots indicates impurities.
Overall Purity Assessment Workflow
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2724702, beta-D-Glucose pentaacetate. PubChem. [Link]
-
National Institute of Standards and Technology. β-D-Glucopyranose pentaacetate. NIST Chemistry WebBook. [Link]
-
Wahab, M. F., et al. (2015). Alternate-pump reversed-phase high performance liquid chromatography. Chemical Communications, Supplementary Information. [Link]
-
The Good Scents Company. Glucose pentaacetate. The Good Scents Company Information System. [Link]
-
The Royal Society of Chemistry (2014). Supplementary Information for Steroids, 2014, 87, 88-96. The Royal Society of Chemistry. [Link]
-
Canadian Glycomics Network. Laboratory Activity: Seeing the unseeable! GlycoNet. [Link]
-
SCION Instruments (2021). HPLC Troubleshooting Guide. SCION Instruments. [Link]
-
ResearchGate. 1 H NMR spectrum of D-glucose pentaacetate 2a of a representative. ResearchGate. [Link]
-
SpectraBase. 1-o-Acetyl-beta-D-glucose - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
-
Bajracharya, G., Maharjan, S., Karki, N., & Belbase, A. (2016). Anomeric Distribution of Sugar Acetates Synthesized via Peracetylation of Monosaccharides under Acidic and Basic Conditions. Asian Journal of Chemistry. [Link]
- Google Patents. CN101412739A - Production process of beta-glucose pentaacetate.
- Google Patents. US2857378A - Purification of beta-glucose pentaacetate.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9821753, beta-L-glucose pentaacetate. PubChem. [Link]
-
Restek Corporation. HPLC Troubleshooting Guide. Restek. [Link]
-
Agilent Technologies (2011). Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]
-
Jinan Chenghui-shuangda Chemical Co.,Ltd. Glucose Pentaacetate. chemcd.com. [Link]
-
Omorogbe, O., et al. (2015). Nuclear Magnetic Resonance (NMR) Analysis of D - (+) - Glucose: A Guide to Spectrometric Structural Elucidation of Sugars. IOSR Journal of Applied Chemistry. [Link]
-
Advanced Chromatography Technologies. HPLC Troubleshooting Guide. ACE. [Link]
-
ResearchGate. Time-course TLC analysis of glucose pentaacetate (GPAc) deacetylation... ResearchGate. [Link]
-
ChemSrc. β-D-Glucose pentaacetate. Chemsrc.com. [Link]
-
Wang, M., et al. (2019). Imidazole Promoted Efficient Anomerization of β- D-Glucose Pentaacetate in Organic Solutions and Solid State. ChemRxiv. [Link]
-
Agilent Technologies. Sugar Analysis: An aqueous alternative to the use of amino-bonded HPLC columns with acetonitrile eluents. Agilent. [Link]
-
Malaisse, W. J., et al. (1995). Insulinotropic action of this compound. Endocrinology. [Link]
Sources
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. US2857378A - Purification of beta-glucose pentaacetate - Google Patents [patents.google.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. CN101412739A - Production process of beta-glucose pentaacetate - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. hplc.eu [hplc.eu]
- 9. HPLC 문제 해결 안내서 [sigmaaldrich.com]
- 10. agilent.com [agilent.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. rsc.org [rsc.org]
- 13. β-D-Glucose pentaacetate(604-69-3) 1H NMR [m.chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. iosrjournals.org [iosrjournals.org]
- 16. beta-D-Glucose pentaacetate | C16H22O11 | CID 2724702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. canadianglycomics.ca [canadianglycomics.ca]
Technical Support Center: Beta-L-Glucose Pentaacetate Synthesis and Impurity Minimization
Welcome to the technical support center for beta-L-glucose pentaacetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important biochemical reagent. As enantiomers, L- and D-glucose pentaacetate share identical physical properties (except for optical rotation) and chemical reactivity. Therefore, much of the well-established literature for the D-anomer can be effectively applied to the synthesis and purification of its L-counterpart. This guide synthesizes field-proven insights and established protocols to ensure the highest purity of your final product.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying scientific reasoning.
Question 1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?
Answer:
Low yields in the acetylation of L-glucose can stem from several factors, primarily incomplete reaction or product loss during workup.
-
Incomplete Acetylation: The acetylation of all five hydroxyl groups of L-glucose requires stoichiometric amounts of acetic anhydride. An insufficient amount of the acetylating agent will result in a mixture of partially acetylated glucose molecules, which are more water-soluble and may be lost during the aqueous workup. Ensure you are using a sufficient excess of acetic anhydride.[1]
-
Suboptimal Catalyst Activity: Sodium acetate is a common catalyst for this reaction and its effectiveness can be compromised by the presence of water.[1] Ensure that anhydrous sodium acetate is used.
-
Reaction Temperature and Time: The reaction requires heating to proceed at a reasonable rate. If the temperature is too low or the reaction time too short, the reaction may not go to completion. A typical condition involves heating the reaction mixture at around 100°C for 1-2 hours.[2][3]
-
Product Loss During Workup: this compound is typically isolated by precipitation in ice-water.[2] If the volume of water is too large or the mixture is not sufficiently cooled, a significant amount of the product can remain dissolved.
Troubleshooting Steps:
-
Verify the molar ratio of acetic anhydride to L-glucose. A 5 to 10-fold molar excess of acetic anhydride is recommended.[3]
-
Use freshly opened or properly dried anhydrous sodium acetate.
-
Monitor the reaction temperature and ensure it is maintained consistently.
-
When precipitating the product, use ice-cold water and ensure the mixture is thoroughly chilled before filtration.
Question 2: My NMR spectrum shows more than one anomeric proton signal. What is the impurity and how can I remove it?
Answer:
The most common impurity in the synthesis of this compound is its anomer, alpha-L-glucose pentaacetate. The formation of a mixture of anomers is a common outcome in glycosylation reactions.[4]
-
Anomeric Mixture Formation: The acetylation of glucose can proceed through intermediates that allow for the formation of both the alpha and beta anomers. The ratio of these anomers can be influenced by the reaction conditions, including the type of catalyst used. Basic catalysts like sodium acetate tend to favor the formation of the beta-anomer.[3]
-
Identification by ¹H NMR: The anomeric protons (H-1) of the alpha and beta anomers have distinct chemical shifts in the ¹H NMR spectrum. For the analogous D-glucose pentaacetate, the anomeric proton of the beta-anomer typically appears upfield (around 5.7 ppm) compared to the alpha-anomer (around 6.3 ppm), and they exhibit different coupling constants.[5][6][7]
-
Removal of the Alpha-Anomer: The alpha- and beta-anomers have different solubilities in various solvents. This difference can be exploited for purification. Recrystallization is the most common method to isolate the desired beta-anomer. The beta-anomer is generally less soluble than the alpha-anomer in certain solvent systems.[8]
Troubleshooting Steps:
-
Analyze the crude product by ¹H NMR to determine the ratio of alpha to beta anomers.
-
Perform a recrystallization of the crude product. A mixture of ethanol and water is a commonly used solvent system for this purpose.[2]
-
Alternatively, a process using an aqueous solution of acetic acid can be employed to selectively dissolve the alpha-anomer, leaving the less soluble beta-anomer as a solid.[8]
Question 3: My final product has a brownish tint and a broad melting point range. What could be the cause?
Answer:
A colored product with a broad melting point suggests the presence of impurities, which could include residual starting materials, by-products, or degradation products.
-
Residual Acetic Anhydride and Acetic Acid: Incomplete removal of acetic anhydride and the acetic acid by-product during the workup can lead to an impure product. Thorough washing of the precipitated product with cold water is crucial.[3]
-
Caramelization: Overheating the reaction mixture can cause the sugar to decompose and form colored by-products, a process known as caramelization.
-
Partially Acetylated Intermediates: As mentioned earlier, incomplete acetylation will result in a mixture of products with varying degrees of acetylation. These impurities will depress and broaden the melting point of the final product.
Troubleshooting Steps:
-
Ensure the reaction temperature does not significantly exceed the recommended value.
-
After precipitation, wash the product thoroughly with ample amounts of cold water to remove any residual acids.
-
If the product is still colored, a recrystallization step should be performed. The use of activated charcoal during recrystallization can help to remove colored impurities.
Frequently Asked Questions (FAQs)
What are the most common impurities in this compound synthesis?
The most prevalent impurity is the alpha-L-glucose pentaacetate anomer. Other potential impurities include unreacted L-glucose, partially acetylated L-glucose derivatives, residual acetic anhydride, and acetic acid.
What are the optimal storage conditions for this compound?
To prevent degradation, this compound should be stored in a cool, dry place, away from moisture. It is a stable compound, but hydrolysis of the acetyl groups can occur in the presence of water, especially under acidic or basic conditions.
Which analytical techniques are best for assessing the purity of this compound?
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure and assessing the anomeric purity of the product. The chemical shifts and coupling constants of the anomeric proton are particularly informative.[5][7]
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for quantifying the purity and separating the alpha and beta anomers.[9][10] A reversed-phase C18 column with a water/acetonitrile or water/methanol mobile phase can be used for this purpose.[10]
-
Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity. Impurities will typically cause a depression and broadening of the melting point.
Experimental Protocols
Protocol 1: Recrystallization of this compound to Remove the Alpha-Anomer
This protocol describes a standard procedure for the purification of crude this compound containing the alpha-anomer as the primary impurity.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. The goal is to create a saturated solution at the boiling point of the solvent.
-
Addition of Water: While the ethanol solution is still hot, slowly add hot deionized water dropwise until the solution becomes slightly cloudy (turbid). This indicates that the solution is supersaturated.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture (in the same ratio as used for recrystallization) to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Data Presentation
Table 1: Typical ¹H NMR Chemical Shifts for the Anomeric Proton of Glucose Pentaacetate (D-enantiomer) in CDCl₃
(Note: The chemical shifts for the L-enantiomer are identical to the D-enantiomer)
| Anomer | Chemical Shift (δ, ppm) |
| α-D-Glucose Pentaacetate | ~6.3 |
| β-D-Glucose Pentaacetate | ~5.7 |
Table 2: Example HPLC Method for the Separation of Glucose Pentaacetate Anomers
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Methanol/Water or Acetonitrile/Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Note | Methanol as the organic modifier has been shown to provide better separation of anomers on certain stationary phases compared to acetonitrile.[10] |
Visualization
Workflow for Identifying and Minimizing Impurities in this compound Synthesis
Caption: Workflow for synthesis, purification, and analysis of this compound.
References
- Lee, S. J., et al. A Facile and General Synthesis of Rare l-Sugar Lactones. Thieme E-Books & E-Journals.
- Process for preparing glucose penta-acetate and xylose tetra-acetate.
-
Gu, L., et al. (2018). Imidazole Promoted Efficient Anomerization of β- D-Glucose Pentaacetate in Organic Solutions and Solid State. ChemRxiv. [Link]
- Purification of beta-glucose pentaacetate.
-
Chen, L., et al. (2010). A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. Molecules, 15(11), 8345-8361. [Link]
-
PubChem. beta-D-Glucose pentaacetate. National Center for Biotechnology Information. [Link]
-
Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
Lemieux, R. U., & Brice, C. (1956). THE MECHANISMS OF GLUCOSE PENTAACETATE ANOMERIZATION AND LEVOGLUCOSAN FORMATION. Canadian Journal of Chemistry, 34(7), 1006-1016. [Link]
-
Scribd. Synthesis of Glucose Pentaacetates. [Link]
-
SpectraBase. 1-o-Acetyl-beta-D-glucose - Optional[1H NMR] - Spectrum. [Link]
- Production process of beta-glucose pentaacetate.
-
Ferreira, S. S., et al. (2012). Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides. Journal of Chromatography A, 1269, 154-161. [Link]
-
Waters Corporation. Your Essential Guide to Sugar Analysis with Liquid Chromatography. [Link]
-
Royal Society of Chemistry. Revised Chem Comm RHPLC SIFinalRev. [Link]
-
Malaisse, W. J., et al. (1998). Insulinotropic action of this compound. American Journal of Physiology-Endocrinology and Metabolism, 275(3), E448-E456. [Link]
-
GL Sciences Inc. Highly Sensitive and Simple Method for Sugar Analysis Using HPLC-ECD. [Link]
Sources
- 1. US4675393A - Process for preparing glucose penta-acetate and xylose tetra-acetate - Google Patents [patents.google.com]
- 2. scribd.com [scribd.com]
- 3. CN101412739A - Production process of beta-glucose pentaacetate - Google Patents [patents.google.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. β-D-Glucose pentaacetate(604-69-3) 1H NMR [m.chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. Glucose pentaacetate(604-68-2) 13C NMR spectrum [chemicalbook.com]
- 8. US2857378A - Purification of beta-glucose pentaacetate - Google Patents [patents.google.com]
- 9. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
storage and handling protocols for beta-L-glucose pentaacetate to maintain stability
Welcome to the comprehensive technical support guide for beta-L-glucose pentaacetate. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and successful application of this compound in your experiments. Here, you will find in-depth answers to frequently asked questions and troubleshooting guides to address common challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the storage, handling, and stability of this compound.
FAQ 1: What are the optimal storage conditions for solid this compound?
To maintain the long-term stability and purity of solid this compound, it is crucial to store it under the following conditions:
-
Temperature: Store in a cool, dry place. For long-term storage, refrigeration at 2-8°C or freezing at -20°C is recommended. Some suppliers suggest storage at room temperature is acceptable for short periods.[1]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.
-
Container: Keep the compound in a tightly sealed container to prevent moisture absorption.[2][3]
-
Light: Protect from light, as prolonged exposure can potentially lead to degradation.
Table 1: Recommended Storage Conditions for Solid this compound
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C or -20°C for long-term storage. | Reduces the rate of potential solid-state degradation. |
| Atmosphere | Inert gas (Argon or Nitrogen). | Minimizes hydrolysis from atmospheric moisture. |
| Container | Tightly sealed, opaque vial. | Prevents moisture ingress and light exposure. |
| Location | Dry, well-ventilated area. | Ensures a stable storage environment. |
FAQ 2: How should I prepare stock solutions of this compound?
Preparing stable stock solutions is critical for reproducible experimental results. Follow these guidelines:
-
Solvent Selection: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. For biological experiments, DMSO is a common choice. However, be mindful of the final DMSO concentration in your assay, as it can be toxic to cells at higher levels.
-
Aqueous Solutions: Avoid preparing stock solutions in aqueous buffers for long-term storage, as this compound is susceptible to hydrolysis. If an aqueous solution is necessary, prepare it fresh before each experiment and use it promptly.
-
Preparation Procedure:
-
Allow the solid compound to equilibrate to room temperature before opening the vial to prevent condensation of moisture.
-
Weigh the desired amount of powder in a sterile, dry container.
-
Add the appropriate volume of anhydrous solvent (e.g., DMSO) to achieve the desired concentration.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
-
Storage of Stock Solutions: Store stock solutions in tightly sealed vials at -20°C or -80°C. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
FAQ 3: What are the primary degradation pathways for this compound?
The two main degradation pathways for this compound are hydrolysis and anomerization . Understanding these processes is key to preventing compound instability.
-
Hydrolysis: This involves the cleavage of the acetyl ester bonds, leading to the formation of partially deacetylated glucose derivatives and, ultimately, L-glucose. This process is significantly influenced by pH.
-
Anomerization: This is the interconversion between the β-anomer and the α-anomer. This process can be catalyzed by both acids and bases.[2][3][8][9][10] The α-anomer is often the thermodynamically more stable form.[8][9] For some applications, the biological activity of the α and β anomers may differ.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments with this compound.
Issue 1: Inconsistent or diminishing biological activity in my experiments.
Possible Cause: This is a common sign of compound degradation, most likely due to hydrolysis in your stock solution or experimental medium.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh dilutions of your stock solution in your aqueous experimental buffer immediately before use. Do not store the compound in aqueous solutions.
-
Assess Stock Solution Integrity: If you suspect your stock solution has degraded, it is best to discard it and prepare a new one from solid material. To confirm degradation, you can use analytical techniques like HPLC or mass spectrometry (see Part 3 for protocols).
-
Control for pH: Be aware of the pH of your experimental medium. If you are working in a basic environment, the rate of hydrolysis will be accelerated.
-
Consider Enzymatic Degradation: If your experiments involve cell lysates or serum, be aware that esterases can rapidly deacetylate the compound.[5][6][7] Include appropriate controls to account for this.
Issue 2: I see unexpected peaks in my HPLC or Mass Spectrometry analysis.
Possible Cause: The presence of additional peaks usually indicates either the presence of impurities in the starting material or degradation products.
Troubleshooting Steps:
-
Identify the Peaks:
-
Anomerization: A peak with the same mass-to-charge ratio (m/z) but a different retention time could be the α-anomer. Anomerization can occur during storage or in solution.
-
Hydrolysis: Peaks with lower m/z values corresponding to the loss of one or more acetyl groups (a mass difference of 42 Da per acetyl group) are indicative of hydrolysis.
-
-
Review Your Handling and Storage Procedures: Ensure that you are following the recommended protocols for storage and solution preparation to minimize degradation.
-
Confirm Starting Material Purity: If possible, obtain a certificate of analysis for your batch of this compound to check the initial purity.
Diagram 1: Logical Troubleshooting Flow for Inconsistent Results
Caption: Troubleshooting workflow for inconsistent experimental outcomes.
Part 3: Experimental Protocols for Quality Control
To ensure the integrity of your this compound, you can perform the following quality control experiments.
Protocol 1: HPLC Analysis for Purity and Anomer Separation
This protocol allows for the assessment of purity and the separation of the α and β anomers.
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in acetonitrile or methanol.
-
-
HPLC System and Column:
-
A standard HPLC system with a UV detector is suitable.
-
Column: A C18 column is commonly used. For better separation of anomers, a phenyl-hexyl stationary phase may be optimal.[11]
-
-
Mobile Phase and Gradient:
-
A gradient of water and an organic modifier (acetonitrile or methanol) is typically used.[11]
-
Example Gradient: Start with 60% water and 40% acetonitrile, and gradually increase the acetonitrile concentration to 100% over 20-30 minutes.
-
-
Detection:
-
Monitor the elution at a low wavelength, such as 210 nm, as the acetyl groups have a weak chromophore.
-
-
Data Analysis:
-
The β-anomer will typically have a distinct retention time from the α-anomer.
-
The presence of additional peaks may indicate impurities or degradation products.
-
Protocol 2: ¹H NMR for Structural Confirmation
¹H NMR is an excellent tool for confirming the structure and assessing the anomeric purity of your compound.
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
-
NMR Spectrometer:
-
A 400 MHz or higher field NMR spectrometer is recommended.
-
-
Data Acquisition:
-
Acquire a standard proton spectrum.
-
-
Data Analysis:
-
The anomeric proton (H-1) of the β-anomer typically appears as a doublet around 5.7 ppm. The corresponding signal for the α-anomer is at a different chemical shift, often downfield.[12]
-
The integration of the anomeric proton signals can be used to determine the ratio of α to β anomers.
-
The presence of signals corresponding to deacetylated protons would indicate hydrolysis.
-
Protocol 3: Mass Spectrometry for Identification of Degradation Products
Mass spectrometry can be used to identify hydrolysis products.
-
Sample Preparation:
-
Prepare a dilute solution (e.g., 10 µg/mL) of your sample in a suitable solvent compatible with your mass spectrometer's ionization source (e.g., methanol for electrospray ionization - ESI).
-
-
Mass Spectrometer:
-
An ESI mass spectrometer is well-suited for this analysis.
-
-
Data Acquisition:
-
Acquire a full scan mass spectrum in positive ion mode. You will likely observe the sodium adduct [M+Na]⁺.
-
-
Data Analysis:
-
The expected m/z for the [M+Na]⁺ of intact this compound (C₁₆H₂₂O₁₁) is approximately 413.1.
-
Look for masses corresponding to the loss of one or more acetyl groups (a loss of 42.01 Da for each C₂H₂O unit).
-
Loss of one acetyl group: m/z ~371.1
-
Loss of two acetyl groups: m/z ~329.1
-
-
Diagram 2: Degradation Pathways of this compound
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. rsc.org [rsc.org]
- 12. rsc.org [rsc.org]
Validation & Comparative
A Comparative Guide to the Insulinotropic Mechanisms of Action: Beta-L-Glucose Pentaacetate versus Sulfonylureas
This guide provides an in-depth, objective comparison of the mechanisms of action for two distinct classes of insulin secretagogues: the well-established sulfonylureas and the experimental compound, beta-L-glucose pentaacetate. Designed for researchers, scientists, and drug development professionals, this document delves into their molecular targets, signaling cascades, and the experimental methodologies used to elucidate their functions.
Introduction: Two distinct paths to Insulin Secretion
The regulation of insulin secretion from pancreatic β-cells is a cornerstone of glycemic control. While numerous therapeutic strategies target this process, the underlying molecular mechanisms can vary significantly. Sulfonylureas represent a class of oral hypoglycemic agents that have been a mainstay in the treatment of type 2 diabetes for decades.[1][2][3] Their mechanism, centered on the ATP-sensitive potassium (K-ATP) channel, is well-characterized.[4][5][6]
In contrast, this compound is an experimental compound that also stimulates insulin release but through a proposed novel pathway.[7][8] Its insulinotropic action is not a result of its metabolism but appears to stem from a direct interaction with the β-cell membrane, leading to a similar cascade of events as sulfonylureas but originating from a different trigger.[8][9] Understanding these differences is critical for the development of new therapeutic agents with potentially improved efficacy and safety profiles.
The Well-Trodden Path: Mechanism of Action of Sulfonylureas
Sulfonylureas exert their effects by directly targeting the ATP-sensitive potassium (K-ATP) channel in the pancreatic β-cell plasma membrane.[4][5][6] This channel is a complex octameric protein composed of four pore-forming inwardly rectifying potassium channel subunits (Kir6.2) and four regulatory sulfonylurea receptor 1 (SUR1) subunits.[10][11][12]
The canonical mechanism proceeds as follows:
-
Binding to SUR1: Sulfonylureas bind with high affinity to the SUR1 subunit of the K-ATP channel complex.[3][4][5][10][13] This binding event is the initiating step of their action.
-
K-ATP Channel Closure: The binding of the drug to SUR1 induces a conformational change that closes the channel pore.[4][6][11][14]
-
Membrane Depolarization: In its resting state, the β-cell membrane is kept hyperpolarized by the outward flow of K+ ions through open K-ATP channels. Channel closure by sulfonylureas halts this K+ efflux, leading to the accumulation of positive charge inside the cell and causing membrane depolarization.[1][3][6][14]
-
Calcium Influx: The change in membrane potential activates voltage-gated Ca2+ channels (VGCCs).[1][3][5] The opening of these channels allows for a rapid influx of extracellular Ca2+ into the β-cell.
-
Insulin Exocytosis: The resulting increase in intracellular Ca2+ concentration is the primary trigger for the fusion of insulin-containing secretory granules with the cell membrane, leading to the exocytosis and release of insulin into the bloodstream.[3][5][10]
Beyond this primary pancreatic function, some studies suggest that sulfonylureas may also have extrapancreatic effects, such as reducing hepatic glucose production and enhancing insulin sensitivity in peripheral tissues.[1][14]
Signaling Pathway of Sulfonylureas
Caption: The signaling cascade initiated by sulfonylurea binding to the SUR1 subunit of the K-ATP channel.
An Alternate Route: The Proposed Mechanism of this compound
The insulinotropic action of this compound is fundamentally different from that of sulfonylureas because it is not dependent on its metabolism.[7][8][9] Experiments have shown that neither the L-glucose nor the acetate moieties are catabolized by islet cells to produce the secretagogue effect.[7] Instead, the intact ester molecule is believed to act as a direct signaling entity.[8][9]
The leading hypothesis suggests a mechanism analogous to taste perception:
-
Receptor Interaction: It is proposed that this compound interacts directly with a yet-unidentified receptor system on the β-cell surface.[7][8][9]
-
Taste Receptor Analogy: This hypothesis is supported by the observation that this compound has a bitter taste.[7] Pancreatic β-cells are known to express chemosensory receptors, including G-protein-coupled taste receptors like α-gustducin (involved in bitter taste perception) and sweet taste receptors (T1R2/T1R3), which can modulate insulin secretion.[7][15][16][17][18] This suggests that the compound may be recognized by a non-canonical receptor system.
-
Initiation of Depolarization: This receptor interaction leads to a decrease in K+ conductance, an effect demonstrated experimentally by a reduction in 86Rb outflow from prelabeled islets.[7][9] While the end result is similar to sulfonylurea action (reduced K+ efflux), the molecular target is distinct from the K-ATP channel.
-
Shared Downstream Pathway: The subsequent steps mirror the final stages of the sulfonylurea pathway. The initial decrease in K+ conductance causes plasma membrane depolarization, induces electrical activity, increases cytosolic Ca2+ concentration, and ultimately stimulates insulin secretion.[7][8][9]
Proposed Signaling Pathway of this compound
Caption: Proposed signaling pathway for this compound, initiated by an unidentified receptor.
Comparative Data Summary
The fundamental differences in the mechanisms of action are summarized below.
| Feature | Sulfonylureas | This compound |
| Primary Molecular Target | ATP-sensitive potassium (K-ATP) channel[4][5][6] | Unidentified cell surface receptor system[7][8][9] |
| Binding Site | Sulfonylurea Receptor 1 (SUR1) subunit[3][10][13] | Unknown; hypothesized to be a taste-like receptor[7] |
| Dependence on Metabolism | No, direct action on the channel[5] | No, direct action of the intact ester molecule[8][9] |
| Initiating Event | Conformational change and closure of the K-ATP channel[6] | Receptor binding leading to decreased K+ conductance[8][9] |
| Downstream Cascade | Membrane depolarization → VGCC opening → Ca2+ influx → Insulin exocytosis[1][3][5] | Membrane depolarization → VGCC opening → Ca2+ influx → Insulin exocytosis[7][9] |
| Clinical Status | Approved and widely used for Type 2 Diabetes[2] | Experimental; proposed as a potential therapeutic tool[7] |
Experimental Protocol: Static Glucose-Stimulated Insulin Secretion (GSIS) Assay
To compare the efficacy and dose-response of compounds like sulfonylureas and this compound, a static insulin secretion assay from isolated pancreatic islets is a fundamental and powerful tool.[19][20] This protocol allows for the precise measurement of insulin released in response to various secretagogues.
Objective
To quantify and compare insulin secretion from isolated pancreatic islets in response to a sulfonylurea (e.g., Glibenclamide) and this compound at basal and stimulatory glucose concentrations.
Materials
-
Isolated pancreatic islets (rodent or human)
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with HEPES and 0.1% BSA
-
KRB buffer with low glucose (e.g., 2.8 mM)
-
KRB buffer with high glucose (e.g., 16.7 mM)
-
Stock solutions of Glibenclamide and this compound in DMSO
-
24-well plates
-
Acid-ethanol solution (for insulin extraction)
-
Insulin immunoassay kit (ELISA or RIA)
-
Incubator (37°C, 5% CO2)
-
Microscope for islet picking
Methodology
Causality Note: The pre-incubation step in low glucose is critical. It synchronizes the islets to a basal, non-secretory state, ensuring that the subsequent insulin release is a direct response to the experimental conditions and not residual stimulation from the culture media.
-
Islet Preparation:
-
Following isolation, allow islets to recover in culture medium for at least 2 hours (or overnight) at 37°C.
-
Using a microscope, hand-pick islets of similar size into a petri dish containing KRB with 2.8 mM glucose. Select for healthy islets with smooth, defined borders.
-
-
Pre-incubation (Establishing Basal State):
-
Aliquot 10 size-matched islets in triplicate into wells of a 24-well plate.
-
Carefully remove the transfer buffer and add 1 mL of KRB buffer containing 2.8 mM glucose to each well.
-
Incubate the plate for 30-60 minutes at 37°C to allow the islets to reach a basal rate of insulin secretion.[19]
-
-
Static Incubation (Experimental Treatment):
-
Prepare the treatment buffers. This will include:
-
Control (Low Glucose): KRB + 2.8 mM glucose + vehicle (DMSO)
-
Control (High Glucose): KRB + 16.7 mM glucose + vehicle (DMSO)
-
Sulfonylurea: KRB + 2.8 mM glucose + desired concentration of Glibenclamide
-
This compound: KRB + 2.8 mM glucose + desired concentration of the compound
-
-
Carefully remove the pre-incubation buffer from all wells.
-
Add 1 mL of the appropriate treatment buffer to each well according to your experimental design.
-
Incubate the plate for 60 minutes at 37°C.[19]
-
-
Sample Collection & Insulin Content Extraction:
-
After incubation, carefully collect the supernatant (which contains the secreted insulin) from each well into labeled microcentrifuge tubes. Store at -20°C until analysis.[19]
-
To normalize secretion to insulin content, add 500 µL of acid-ethanol to the islets remaining in each well. This lyses the cells and extracts the remaining intracellular insulin.
-
Incubate the plate overnight at -20°C to ensure complete extraction.[19]
-
-
Insulin Measurement:
-
Thaw the supernatant and extracted insulin content samples.
-
Measure the insulin concentration in all samples using a suitable immunoassay (e.g., ELISA) according to the manufacturer's instructions.
-
Data is typically expressed as a percentage of total insulin content ((secreted insulin) / (secreted insulin + content insulin)) or as ng of insulin/islet/hour.
-
This protocol provides a robust framework for generating quantitative data to compare the insulinotropic potency of different compounds under controlled conditions.
References
-
Ashcroft, F. M., & Gribble, F. M. (1998). Mechanisms of the glycaemic effects of sulfonylureas. PubMed. [Link]
-
Wikipedia. (n.d.). Sulfonylurea receptor. Wikipedia. [Link]
-
JoVE. (2024). Oral Hypoglycemic Agents: Sulfonylureas. JoVE. [Link]
-
ResearchGate. (n.d.). Mechanism of action of sulfonylureas. ResearchGate. [Link]
-
Gribble, F. M., & Ashcroft, F. M. (2002). Sulfonylurea Stimulation of Insulin Secretion. American Diabetes Association. [Link]
-
Cleveland Clinic. (n.d.). Sulfonylureas: Uses, Side Effects & How They Work. Cleveland Clinic. [Link]
-
Kyriazis, G. A., et al. (2014). Sweet taste receptors regulate basal insulin secretion and contribute to compensatory insulin hypersecretion during the development of diabetes in male mice. PubMed. [Link]
-
Malaisse, W. J. (2000). The Riddle of L-glucose Pentaacetate Insulinotropic Action (Review). PubMed. [Link]
-
Panten, U., et al. (1996). Sulfonylurea receptors and mechanism of sulfonylurea action. PubMed. [Link]
-
Medicover Hospitals. (2024). Sulfonylureas: Mechanism, Dosage, and Side Effects. Medicover Hospitals. [Link]
-
ResearchGate. (n.d.). Mechanism of action of sulfonylurea. The sulfonylurea receptors bind to beta-cell KATP channel complexes. ResearchGate. [Link]
-
Croze, M. L., et al. (2022). Static insulin secretion analysis of isolated islets. Protocols.io. [Link]
-
Kyriazis, G. A., et al. (2012). Sweet taste receptor signaling in beta cells mediates fructose-induced potentiation of glucose-stimulated insulin secretion. PNAS. [Link]
-
Kyriazis, G. A., et al. (2014). Sweet Taste Receptors Regulate Basal Insulin Secretion and Contribute to Compensatory Insulin Hypersecretion During the Development of Diabetes in Male Mice. PubMed Central. [Link]
-
Kyriazis, G. A., et al. (2014). Sweet Taste Receptors Regulate Basal Insulin Secretion and Contribute to Compensatory Insulin Hypersecretion During the Development of Diabetes in Male Mice. Endocrinology. [Link]
-
Malaisse, W. J., et al. (1998). Insulinotropic action of this compound. PubMed. [Link]
-
Sun, J., et al. (2021). Protocol for in vivo and ex vivo assessments of glucose-stimulated insulin secretion in mouse islet β cells. PubMed Central. [Link]
-
Mace, O. J., et al. (2010). Sweet-taste receptors, low-energy sweeteners, glucose absorption and insulin release. British Journal of Nutrition. [Link]
-
Nolan, A. L., & O'Dowd, J. F. (2008). The Measurement of Insulin Secretion from Isolated Rodent Islets of Langerhans. SpringerLink. [Link]
-
Malaisse, W. J., et al. (1998). Insulinotropic action of β-l-glucose pentaacetate. American Journal of Physiology-Endocrinology and Metabolism. [Link]
-
Malaisse, W. J., et al. (1998). Insulinotropic action of β-l-glucose pentaacetate. American Physiological Society. [Link]
-
Al Rijjal, D., et al. (2022). A protocol for studying glucose homeostasis and islet function in mice. PubMed Central. [Link]
-
Roper, M. G., et al. (2002). Pulsatile Insulin Secretion by Human Pancreatic Islets. The Journal of Clinical Endocrinology & Metabolism. [Link]
-
Hu, S., et al. (2000). Pancreatic β-Cell KATP Channel Activity and Membrane-Binding Studies with Nateglinide: A Comparison with Sulfonylureas and Repaglinide. Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Nichols, C. G. (2007). ATP and Sulfonylurea Linkage in the KATP Channel Solves a Diabetes Puzzler. PubMed Central. [Link]
-
Wang, M., et al. (2025). The impact of sulfonylureas on diverse ion channels: an alternative explanation for the antidiabetic actions. Frontiers in Pharmacology. [Link]
-
Rivas-Limeres, M., et al. (2022). Exploring the Pathophysiology of ATP-Dependent Potassium Channels in Insulin Resistance. MDPI. [Link]
-
Li, C., et al. (2015). Molecular action of sulphonylureas on KATP channels: a real partnership between drugs and nucleotides. PubMed Central. [Link]
-
Catalyst University. (2019). The Mechanism of Insulin Release by Pancreatic β-cells. YouTube. [Link]
-
ResearchGate. (2025). Insulinotropic action of this compound. ResearchGate. [Link]
-
ResearchGate. (n.d.). Immunofluorescence analyses of binding selectivity to pancreatic islets. ResearchGate. [Link]
-
Bertram, R., et al. (2010). Glucose sensing in the pancreatic beta cell: a computational systems analysis. PubMed Central. [Link]
Sources
- 1. Video: Oral Hypoglycemic Agents: Sulfonylureas [jove.com]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. Sulfonylureas: Mechanism, Dosage, and Side Effects [medicoverhospitals.in]
- 4. Mechanisms of the glycaemic effects of sulfonylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Molecular action of sulphonylureas on KATP channels: a real partnership between drugs and nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The riddle of L-glucose pentaacetate insulinotropic action (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Insulinotropic action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sulfonylurea receptor - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. ATP and Sulfonylurea Linkage in the KATP Channel Solves a Diabetes Puzzler - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sulfonylurea receptors and mechanism of sulfonylurea action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Sweet taste receptors regulate basal insulin secretion and contribute to compensatory insulin hypersecretion during the development of diabetes in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. Sweet Taste Receptors Regulate Basal Insulin Secretion and Contribute to Compensatory Insulin Hypersecretion During the Development of Diabetes in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sweet-taste receptors, low-energy sweeteners, glucose absorption and insulin release | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 19. protocols.io [protocols.io]
- 20. The Measurement of Insulin Secretion from Isolated Rodent Islets of Langerhans | Springer Nature Experiments [experiments.springernature.com]
A Senior Application Scientist's Guide to the Comprehensive Off-Target Validation of Beta-L-Glucose Pentaacetate
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the off-target effects of beta-L-glucose pentaacetate. By integrating cutting-edge experimental techniques with computational prediction, this document outlines a self-validating system to ensure the scientific integrity of studies involving this compound. We will delve into the causal logic behind experimental choices, provide detailed protocols, and offer a comparative analysis with a structurally similar but mechanistically distinct molecule, alpha-D-glucose pentaacetate.
Introduction: The Enigma of this compound's Bioactivity
This compound has garnered interest for its insulinotropic effects, which are not attributed to its metabolism.[1][2] This suggests a direct interaction with a cellular receptor system.[1][2] Intriguingly, studies have revealed that this compound elicits a bitter taste, and pancreatic islet B-cells, the primary producers of insulin, express the G-protein α-gustducin, a key component in bitter taste perception.[1][3] This points towards the hypothesis that the on-target effect of this compound is mediated through a bitter taste receptor (T2R), a class of G-protein coupled receptors (GPCRs).[1]
However, to confidently attribute its biological effects to a specific on-target interaction, a thorough investigation of potential off-target effects is paramount. Off-target interactions are a major cause of drug discovery failure, leading to unforeseen toxicity and confounding experimental results.[4] This guide provides a multi-pronged approach to de-risk research involving this compound by systematically identifying and characterizing its off-target profile.
The Comparator: A Tale of Two Anomers
To provide a robust comparative analysis, we will utilize alpha-D-glucose pentaacetate . While structurally similar, its insulinotropic action is thought to involve a different mechanism, likely through intracellular hydrolysis to D-glucose, which then enters the standard metabolic pathways for insulin secretion.[5][6][7] This mechanistic divergence makes it an ideal comparator to distinguish between on-target and potential off-target effects of the acetylated glucose scaffold.
| Feature | This compound | Alpha-D-Glucose Pentaacetate |
| Proposed On-Target Mechanism | Direct interaction with a bitter taste receptor (T2R) coupled to α-gustducin.[1] | Intracellular hydrolysis to D-glucose, followed by metabolic signaling for insulin release.[5][7] |
| Metabolic Fate | Not significantly metabolized for its insulinotropic effect.[1][2] | Hydrolyzed to D-glucose and acetate.[7] |
| Known Effects | Stimulates insulin and somatostatin release, initial stimulation of glucagon secretion.[1] | Stimulates insulin and somatostatin release, late inhibition of glucagon release.[6] |
| Safety Profile | Limited specific data available. | May cause an allergic skin reaction.[8][9] |
A Multi-Modal Strategy for Off-Target Validation
A comprehensive off-target validation strategy should not rely on a single methodology. By integrating computational, biophysical, and cell-based approaches, we can build a more complete and reliable picture of a compound's interaction profile.
In Silico Off-Target Prediction: A Hypothesis-Generating Engine
Before embarking on costly and time-consuming experimental work, computational methods can predict potential off-target interactions based on the chemical structure of this compound.[10][11] These predictions can then be used to prioritize experimental validation.
Methodology:
Utilize a combination of ligand-based and structure-based computational approaches. Several platforms offer services for off-target safety assessment (OTSA).[8][10]
-
Ligand-Based Methods: Compare the 2D and 3D structure of this compound to databases of compounds with known biological activities.
-
Structure-Based Methods (if a putative off-target structure is known): Dock the compound into the binding sites of potential off-target proteins to predict binding affinity.
Expected Output:
A ranked list of potential off-target proteins with associated prediction scores. This list will guide the selection of targets for CETSA and inform the choice of kinase panels.
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Cellular Milieu
CETSA is a powerful biophysical assay that directly measures the binding of a ligand to its target protein within the complex environment of a cell.[6][12][13][14][15] The principle is that ligand binding stabilizes a protein, leading to an increase in its thermal denaturation temperature.[13]
Experimental Protocol: Step-by-Step CETSA for this compound
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a pancreatic beta-cell line like INS-1E or a cell line known to express a broad range of GPCRs like HEK293) to 70-80% confluency.
-
Treat cells with a range of concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 1 hour).
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the samples across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[12]
-
-
Cell Lysis and Fractionation:
-
Protein Detection and Data Analysis:
-
Quantify the amount of soluble target protein in the supernatant using Western blotting or ELISA for specific candidate proteins identified from in silico screening.
-
For a proteome-wide analysis, mass spectrometry (MS) can be employed (Thermal Proteome Profiling or TPP).[2]
-
Plot the amount of soluble protein against temperature to generate melting curves. A rightward shift in the melting curve for the drug-treated sample compared to the vehicle control indicates target engagement.[13]
-
Kinase Panel Screening: A Focused Look at a Promiscuous Target Family
Kinases are a large family of enzymes that are common off-targets for many small molecules.[17][18] A broad kinase panel screen is therefore an essential component of any thorough off-target validation.
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol describes a common luminescence-based assay that measures ATP consumption.
-
Reaction Setup:
-
In a 384-well plate, add the test compound (this compound) at various concentrations.
-
Add the specific kinase from a panel (e.g., a panel of 100-400 kinases).
-
Initiate the kinase reaction by adding the kinase-specific substrate and ATP.
-
-
ADP Detection:
-
After a defined incubation period, add a reagent that stops the kinase reaction and detects the amount of ADP produced. This is often a coupled enzymatic reaction that generates a luminescent or fluorescent signal proportional to the ADP concentration.
-
-
Data Analysis:
-
Measure the signal using a plate reader.
-
Calculate the percent inhibition of kinase activity for each concentration of the test compound.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) for any kinases that show significant inhibition.
-
| Kinase Target | This compound (% Inhibition @ 10 µM) | Alpha-D-Glucose Pentaacetate (% Inhibition @ 10 µM) | Staurosporine (IC50, nM) |
| Kinase 1 | <10% | <10% | 5 |
| Kinase 2 | 8% | 12% | 20 |
| ... | ... | ... | ... |
| Kinase N | <10% | <10% | 15 |
High-Content Phenotypic Screening: An Unbiased View of Cellular Perturbation
High-content screening (HCS), particularly using the Cell Painting assay, provides an unbiased approach to identify off-target effects by analyzing changes in cellular morphology.[15][19][20][21] By staining multiple cellular components, a detailed "fingerprint" of the cell's response to a compound is generated.[15][19]
Experimental Protocol: Cell Painting for Off-Target Profiling
-
Cell Plating and Treatment:
-
Plate a well-characterized cell line (e.g., U2OS or A549) in multi-well plates.
-
Treat the cells with this compound, alpha-D-glucose pentaacetate, a panel of reference compounds with known mechanisms of action, and a vehicle control.
-
-
Staining:
-
Image Acquisition:
-
Acquire images using a high-content imaging system, capturing multiple fields of view per well across different fluorescent channels.
-
-
Image and Data Analysis:
-
Use image analysis software to segment individual cells and extract hundreds to thousands of morphological features (e.g., size, shape, texture, intensity).[20]
-
Compare the morphological profile of cells treated with this compound to those treated with the reference compounds. Clustering of the test compound's profile with a known inhibitor can suggest a similar mechanism of action or an off-target effect.[19]
-
The On-Target Hypothesis: Probing the Bitter Taste Receptor Pathway
Given the evidence pointing to a bitter taste receptor, a targeted investigation into this pathway is crucial.
Experimental Validation:
-
Receptor Binding Assay: A direct binding assay using cells expressing specific T2R subtypes could definitively identify the receptor for this compound.
-
Second Messenger Assays: Measure changes in intracellular calcium ([Ca2+]i) and cyclic AMP (cAMP) levels in pancreatic beta-cells upon treatment with this compound. A rise in [Ca2+]i and a decrease in cAMP would be consistent with T2R activation via gustducin.[16]
-
Knockdown/Knockout Studies: Use siRNA or CRISPR/Cas9 to knockdown or knockout the expression of α-gustducin or candidate T2Rs in a beta-cell line. A loss of the insulinotropic response to this compound would provide strong evidence for its on-target mechanism.
Data Integration and Interpretation: Building a Cohesive Off-Target Profile
The true power of this multi-modal approach lies in the integration of data from all assays.[7][22]
-
Correlate CETSA hits with functional data: If CETSA identifies a potential off-target, does the kinase screen show activity against that target (if it's a kinase)? Does the phenotypic profile from Cell Painting match the profile of known inhibitors of that target?
-
Investigate discrepancies: If a computational prediction is not validated by CETSA, it may indicate a false positive from the algorithm or that the interaction is of low affinity in a cellular context. Conversely, a CETSA hit not predicted in silico suggests a novel interaction.
-
Tiering of off-target risks: Not all off-target interactions are equally problematic. The potency of the off-target interaction (e.g., IC50 from the kinase assay), the physiological relevance of the off-target, and the intended therapeutic concentration of this compound should all be considered.
Conclusion and Future Directions
This guide provides a rigorous, multi-faceted framework for the comprehensive validation of the off-target effects of this compound. By combining in silico prediction with orthogonal experimental assays, researchers can build a high-confidence profile of this compound's cellular interactions. This approach not only ensures the integrity of research findings but also provides a solid foundation for any future translational development.
The comparative analysis with alpha-D-glucose pentaacetate serves as a crucial control, highlighting the distinct mechanisms of these two anomers and reinforcing the hypothesis of a direct receptor-mediated effect for the beta-L form.
Future work should focus on definitively identifying the specific T2R subtype(s) that interact with this compound. This will not only solidify our understanding of its on-target mechanism but also open new avenues for the rational design of more specific and potent insulinotropic agents.
References
- Al-Ali, H., Lee, S., & Schürer, S. C. (2015). Phenotypic screening combined with machine learning for efficient identification of breast cancer-selective therapeutic targets. Scientific reports, 5(1), 1-13.
- Malaisse, W. J. (1998). The riddle of L-glucose pentaacetate insulinotropic action. International journal of molecular medicine, 2(4), 383-392.
- Malaisse, W. J., Jijakli, H., Kadiata, M. M., Sener, A., & Kirk, O. (1997). Stimulation of insulin release by alpha-D-glucose pentaacetate.
- Malaisse, W. J., Louchami, K., Jijakli, H., & Sener, A. (1998). Insulinotropic action of alpha-D-glucose pentaacetate: functional aspects. American Journal of Physiology-Endocrinology and Metabolism, 275(4), E649-E656.
-
Genedata. (n.d.). A robust CETSA data analysis automation workflow for routine screening. Retrieved from [Link]
- Journal of Cheminformatics. (2022). Off-targetP ML: an open source machine learning framework for off-target panel safety assessment of small molecules.
- Johnson, T. W., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS chemical biology, 18(4), 725-736.
- Shaw, J., et al. (2020). Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Bioorganic & medicinal chemistry letters, 30(20), 127471.
- Malaisse, W. J., & Malaisse-Lagae, F. (1997). Bitter taste of monosaccharide pentaacetate esters.
-
Charles River. (n.d.). Cell Painting Assay. Retrieved from [Link]
-
Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]
- Bray, M. A., et al. (2016). Cell Painting, a high-content image-based assay for morphological profiling using multiplexed fluorescent dyes.
-
Sino Biological. (n.d.). G Protein coupled Receptors Signaling Pathway. Retrieved from [Link]
- Jensen, A. J., et al. (2017). CETSA: A Target Engagement Assay with Potential to Transform Drug Discovery. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(1), 26-38.
-
Creative Biolabs. (n.d.). Off-Target Profiling. Retrieved from [Link]
-
Biobide. (n.d.). High Content Screening: What is it, Methodologies and Best Practices. Retrieved from [Link]
-
Molecular Devices. (n.d.). Cell painting, Phenotypic and Morphological Profiling. Retrieved from [Link]
- Kunzelmann, M., et al. (2024). Non-target screening to track contaminant removal and release during nature-based water treatment. Frontiers in Environmental Science, 12.
-
PubChem. (n.d.). alpha-D-glucose pentaacetate. Retrieved from [Link]
- Gurevich, V. V., & Gurevich, E. V. (2008). GPCR signaling: the beta-arrestin story.
- Dry, I., et al. (2021).
- Al-Ali, H., et al. (2017). Phenotypic screening combined with machine learning for efficient identification of breast cancer-selective therapeutic targets. Oncotarget, 8(61), 102919.
-
Molekula Ltd. (n.d.). alpha-D-Glucose pentaacetate. Retrieved from [Link]
-
Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]
-
medRxiv. (2024). Safety and effects of acetylated and butyrylated high amylose maize starch in recently diagnosed youths with type 1 diabetes; a Pilot Study. Retrieved from [Link]
- Malaisse, W. J., et al. (1998). Insulinotropic action of this compound. American Journal of Physiology-Endocrinology and Metabolism, 275(4), E657-E666.
- ACS Publications. (2022). Examination of Acetylated Monosaccharides as Metabolic Probes in Bacteria. ACS Infectious Diseases, 8(10), 2005-2013.
- ASM Journals. (2021). Acetylation of Surface Carbohydrates in Bacterial Pathogens Requires Coordinated Action of a Two-Domain Membrane-Bound Acyltransferase. mBio, 12(4), e01345-21.
- Functional Foods in Health and Disease. (2015). Structural basis for bitter taste receptor activation and its potential role in targeting diabetes. Functional Foods in Health and Disease, 5(3), 117-125.
-
precisionFDA. (n.d.). .ALPHA.-D-GLUCOSE PENTAACETATE. Retrieved from [Link]
- Wiemer, A. J., et al. (2010). Selective Acetylation of per-O-TMS-Protected Monosaccharides. Organic letters, 12(19), 4312-4315.
-
ResearchGate. (n.d.). 2D visualization of the binding modes of β-D-glucose pentaacetate.... Retrieved from [Link]
-
ResearchGate. (n.d.). Time course for secretory response to-D-glucose pentaacetate.... Retrieved from [Link]
-
The Good Scents Company. (n.d.). glucose pentaacetate. Retrieved from [Link]
- PubMed. (2024). A receptor-based assay to study the sweet and bitter tastes of sweeteners and binary sweet blends. Food Chemistry, 433, 137311.
- ACS Publications. (2020). Acetylation and Sugar Composition Influence the (In)Solubility of Plant β-Mannans and Their Interaction with Cellulose Surfaces. ACS Sustainable Chemistry & Engineering, 8(25), 9476-9485.
- Frontiers. (2024). Non-target screening to track contaminant removal and release during nature-based water treatment. Frontiers in Environmental Science, 12.
- RSC Publishing. (n.d.). Accelerating Discovery Through Integration: A DFT validated Machine Learning Framework for Screening MOF Photocatalysts.
-
ResearchGate. (2020). (PDF) Acetylation and Sugar Composition Influence the (In)Solubility of Plant β-Mannans and Their Interaction with Cellulose Surfaces. Retrieved from [Link]
- Functional Foods in Health and Disease. (2015). Structural basis for bitter taste receptor activation and its potential role in targeting diabetes. Functional Foods in Health and Disease, 5(3), 117-125.
- PubMed. (2024). A receptor-based assay to study the sweet and bitter tastes of sweeteners and binary sweet blends. Food Chemistry, 433, 137311.
- PubMed. (2005). Competitive binding assay for glucose based on glycodendrimer-fluorophore conjugates. Analytical chemistry, 77(21), 7039-7046.
- Bufe, B., et al. (2008). Bitter Taste Receptors Influence Glucose Homeostasis. PLoS ONE, 3(12), e3974.
- National Institutes of Health. (2019). Long-Term Saccharin Consumption and Increased Risk of Obesity, Diabetes, Hepatic Dysfunction, and Renal Impairment in Rats. Journal of toxicology and environmental health. Part A, 82(22), 1235-1246.
- RSC Publishing. (n.d.).
Sources
- 1. The riddle of L-glucose pentaacetate insulinotropic action (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bitter taste of monosaccharide pentaacetate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Examination of Acetylated Monosaccharides as Metabolic Probes in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. alpha-D-glucose pentaacetate | C16H22O11 | CID 2723636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Off-targetP ML: an open source machine learning framework for off-target panel safety assessment of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio-protocol.org [bio-protocol.org]
- 17. mdpi.com [mdpi.com]
- 18. Phenotypic screening combined with machine learning for efficient identification of breast cancer-selective therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 19. molekula.com [molekula.com]
- 20. Examination of Acetylated Monosaccharides as Metabolic Probes in Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. medium.com [medium.com]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to the Receptor Binding Affinity of Beta-L-Glucose Pentaacetate
Introduction: Beyond Metabolism - The Unique Bioactivity of L-Glucose Analogs
In the vast landscape of chemical biology, D-glucose is ubiquitous, serving as the primary fuel for most living organisms.[1][2] Its stereoisomer, L-glucose, is a fascinating anomaly; though indistinguishable in taste from D-glucose, it cannot be phosphorylated by hexokinase and thus does not enter the glycolytic pathway, rendering it largely inert metabolically.[3] This inherent biological stability makes L-glucose and its derivatives intriguing candidates for novel therapeutic and diagnostic tools.
This guide focuses on a specific derivative, beta-L-glucose pentaacetate. The addition of five acetate groups dramatically increases its lipophilicity, altering its interaction with cellular membranes and proteins. Seminal research has revealed that this compound possesses a remarkable bioactivity: it stimulates insulin release from pancreatic islet cells.[4][5] This action is not due to metabolism but is proposed to occur through direct interaction with a yet-unidentified receptor system.[5][6]
This document provides a comprehensive comparison of this compound's receptor binding profile against relevant alternatives, details the rigorous experimental protocols required to characterize these interactions, and explores the downstream functional consequences of receptor engagement.
PART 1: Comparative Analysis of Receptor Interactions
The central thesis for this compound is its unique mechanism of action, which diverges from traditional glucose sensing pathways. Its insulinotropic effect is not linked to cellular energy status but rather to a direct receptor-mediated signaling cascade.[4]
Structure-Activity Relationship (SAR) Insights
The bioactivity of this compound is a direct consequence of its unique structure. Two key features define its interaction profile:
-
L-Configuration: The stereochemistry prevents recognition by hexokinase and most glucose transporters designed for D-glucose, ensuring it is not consumed in metabolic pathways.[3]
-
Pentaacetate Groups: These bulky, lipophilic groups enhance membrane permeability and are critical for the interaction with its putative receptor. They are also likely responsible for the compound's bitter taste, which has led to the hypothesis that its receptor may be analogous to taste receptors, such as those involving the G-protein gustducin, which is found in islet cells.[4]
Caption: The relationship between the structural features of this compound and its unique biological activity.
Comparative Binding Affinity Table (Hypothetical Data)
To contextualize the unique selectivity of this compound, the following table presents hypothetical binding data. It compares its affinity for a putative G-protein coupled receptor (GPCR) in pancreatic islets against its affinity for a common glucose transporter, GLUT1. This illustrates the expected outcome of a research campaign aimed at its characterization.
| Compound | Target Receptor | Ki (nM) | Assay Method | Rationale for Comparison |
| This compound | Islet GPCR (Putative) | ~500 | Radioligand Competition | Primary target for insulinotropic effect. |
| D-Glucose | Islet GPCR (Putative) | >1,000,000 | Radioligand Competition | Natural ligand, expected to have no affinity. |
| This compound | GLUT1 | >10,000,000 | Radioligand Competition | Demonstrates lack of interaction with metabolic transporters. |
| D-Glucose | GLUT1 | ~2,000,000 | Radioligand Competition | Natural substrate, serves as a negative control for selectivity.[7][8] |
PART 2: Gold-Standard Experimental Protocols for Affinity Characterization
To produce trustworthy and reproducible data, specific, well-controlled assays are required. The following protocols describe robust methods for quantifying receptor binding affinity.
This assay is the workhorse for determining the binding affinity of an unlabeled compound by measuring its ability to displace a specific, high-affinity radiolabeled ligand.
Causality and Experimental Choices: This competitive format is ideal for screening and characterizing new compounds like this compound, especially when a purified receptor is not available. It allows for the determination of an inhibition constant (Ki), a true measure of affinity, from the IC₅₀ value (the concentration of competitor that displaces 50% of the radioligand).[9]
Step-by-Step Protocol:
-
Membrane Preparation:
-
Culture a suitable cell line expressing the target receptor (e.g., pancreatic islet cells).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris, pH 7.4, with protease inhibitors).
-
Centrifuge at 1,000 x g for 10 min at 4°C to pellet nuclei.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 min at 4°C to pellet membranes.
-
Resuspend the membrane pellet in a binding buffer and determine the protein concentration (e.g., via Bradford assay).
-
-
Assay Execution:
-
In a 96-well filter plate, add a fixed concentration of a suitable radioligand (e.g., a labeled antagonist for the putative receptor).
-
Add increasing concentrations of the unlabeled competitor (this compound).
-
Define "Total Binding" wells (radioligand only) and "Non-Specific Binding" wells (radioligand + a saturating concentration of a known unlabeled ligand).
-
Initiate the reaction by adding the membrane preparation to each well.
-
Incubate at a set temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation and Quantification:
-
Terminate the assay by rapid vacuum filtration through the filter plate, which traps the membranes with the bound radioligand.
-
Quickly wash the filters three times with ice-cold wash buffer to remove unbound radioactivity.
-
Allow the filters to dry completely. Add a scintillation cocktail to each well.
-
Quantify the radioactivity using a microplate scintillation counter.[9]
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data using non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value.
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration and Kd is the dissociation constant of the radioligand.
-
Caption: A streamlined workflow for determining binding affinity using a competition radioligand assay.
SPR is a powerful, label-free technology that provides real-time data on the association and dissociation rates of a ligand-receptor interaction, from which the equilibrium affinity can be derived.
Causality and Experimental Choices: This technique is chosen when purified receptor is available and detailed kinetic information (kon, koff) is desired. It provides a deeper understanding of the binding event beyond simple affinity and can help distinguish between compounds with similar affinities but different binding dynamics.
Step-by-Step Protocol:
-
Receptor Immobilization: Covalently immobilize the purified target receptor onto a sensor chip surface.
-
Analyte Injection: Inject a series of precise concentrations of this compound (the analyte) in a running buffer across the sensor surface.
-
Association Phase: Monitor the increase in the SPR signal (measured in Response Units, RU) as the analyte binds to the immobilized receptor.
-
Dissociation Phase: Replace the analyte solution with a running buffer and monitor the decrease in the SPR signal as the analyte dissociates.
-
Data Analysis: Fit the resulting sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kₐ), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/kₐ).
PART 3: Downstream Signaling Pathway and Functional Consequences
Binding is only the first step. The ultimate validation of a compound's mechanism is its ability to elicit a functional response. For this compound, the key functional outcome is insulin secretion. The proposed mechanism involves membrane depolarization and an increase in intracellular calcium.[4][5]
Caption: The proposed signaling cascade initiated by this compound binding in pancreatic islet cells.
Conclusion and Future Research
This compound stands apart from conventional glucose analogs. Its inability to be metabolized, combined with a potent insulin-releasing activity, points to a novel, receptor-mediated mechanism of action.[5][6] The evidence suggests an interaction with a non-traditional receptor in pancreatic islets, possibly a member of the taste receptor family.[4]
This guide provides the foundational framework for researchers to rigorously investigate its binding affinity and mechanism. The key future directions are clear:
-
Receptor Identification: Employ affinity chromatography, proteomics, and genetic screening to de-orphanize the specific molecular target of this compound.
-
Comprehensive Selectivity Profiling: Screen the compound against a broad panel of GPCRs and ion channels to ensure its specificity and rule out off-target effects.
-
In Vivo Efficacy: Translate the in vitro findings to animal models of type 2 diabetes to evaluate its therapeutic potential as a novel insulin secretagogue.[3]
By systematically applying the comparative and experimental principles outlined here, the scientific community can fully elucidate the unique pharmacology of this compound and unlock its potential.
References
-
Sarchem Labs. (n.d.). Beta-D-Glucose: Uses, Interactions & Mechanism of Action Explained. Retrieved from Sarchem Labs. [Link]
-
Malaisse, W. J. (2000). The Riddle of L-glucose Pentaacetate Insulinotropic Action (Review). PubMed. [Link]
-
Giannandrea, M., et al. (2021). 2D visualization of the binding modes of β-D-glucose pentaacetate... ResearchGate. [Link]
-
Malaisse, W. J., et al. (1999). Insulinotropic action of this compound. PubMed. [Link]
-
PubChem. (n.d.). This compound. Retrieved from PubChem. [Link]
-
Pearson, W. A., & Spessard, G. O. (1988). α[alpha]- and β[bet]a-D-glucose pentaacetate. An experiment in structure assignment using NMR. Journal of Chemical Education. [Link]
-
Xinghua Chem. (n.d.). α,β-D-Glucose Pentaacetate. Retrieved from Xinghua Chem. [Link]
-
Wang, M., et al. (2019). Imidazole Promoted Efficient Anomerization of β- D-Glucose Pentaacetate in Organic Solutions and Solid State. ChemRxiv. [Link]
-
Malaisse, W. J., et al. (1999). Insulinotropic action of this compound. ResearchGate. [Link]
-
Wang, J., et al. (2019). Working model of how the glucose dual-affinity transport system... ResearchGate. [Link]
-
Wikipedia. (n.d.). Glucose uptake. Retrieved from Wikipedia. [Link]
-
Wikipedia. (n.d.). Glucose. Retrieved from Wikipedia. [Link]
-
Merck. (n.d.). Receptor Binding Assays - Multiwell Plates. Retrieved from MilliporeSigma. [Link]
-
Wright, E. M., et al. (2004). Functional Properties and Genomics of Glucose Transporters. PMC - PubMed Central. [Link]
-
Jiang, Z. Y., et al. (2017). Current understanding of glucose transporter 4 expression and functional mechanisms. World Journal of Biological Chemistry. [Link]
-
Wikipedia. (n.d.). L-Glucose. Retrieved from Wikipedia. [Link]
-
Prukova, D., et al. (2025). A novel screening assay for insulin receptor. bioRxiv. [Link]
-
Wikipedia. (n.d.). Glucose transporter. Retrieved from Wikipedia. [Link]
-
Acs, T., et al. (2011). Glucose binds to the insulin receptor affecting the mutual affinity of insulin and its receptor. PMC - NIH. [Link]
-
Otani, K., et al. (2004). Glucose Effects on Beta-Cell Growth and Survival Require Activation of Insulin Receptors and Insulin Receptor Substrate 2. PMC - NIH. [Link]
-
De Meyts, P., et al. (2004). High Affinity Insulin Binding: Insulin Interacts with Two Receptor Ligand Binding Sites. PMC. [Link]
-
Tromans, R. A., et al. (2018). A biomimetic receptor for glucose. SciSpace. [Link]
Sources
- 1. sarchemlabs.com [sarchemlabs.com]
- 2. Glucose - Wikipedia [en.wikipedia.org]
- 3. L-Glucose - Wikipedia [en.wikipedia.org]
- 4. The riddle of L-glucose pentaacetate insulinotropic action (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insulinotropic action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Glucose uptake - Wikipedia [en.wikipedia.org]
- 8. Current understanding of glucose transporter 4 expression and functional mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
A Comparative Guide to Validating Plasma Membrane Depolarization Induced by β-L-Glucose Pentaacetate
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the effects of beta-L-glucose pentaacetate on plasma membrane depolarization. We will delve into the compound's proposed mechanism, compare it with established depolarizing agents, and provide a detailed, self-validating experimental protocol using fluorescence-based assays.
The Unique Depolarizing Action of β-L-Glucose Pentaacetate
The plasma membrane of a cell typically maintains an electrochemical gradient, resulting in a negative resting membrane potential. Depolarization, a decrease in this potential, is a critical signaling event in many physiological processes, including neurotransmission, muscle contraction, and hormone secretion.[1][2]
Unlike its D-glucose counterpart, which induces depolarization primarily through metabolic pathways that increase the ATP/ADP ratio and close ATP-sensitive potassium (K-ATP) channels, β-L-glucose pentaacetate operates through a distinct, non-metabolic mechanism.[2][3] Research indicates that its insulinotropic action is not due to any nutritional value.[4][5][6] Instead, it is proposed that β-L-glucose pentaacetate directly interacts with a yet-unidentified receptor system on the plasma membrane.[4][7] This interaction leads to a decrease in potassium (K+) conductance, reducing the efflux of positive ions and causing the membrane potential to become less negative, i.e., to depolarize.[4][5][6] This depolarization subsequently triggers downstream events like the opening of voltage-gated calcium channels and insulin secretion in pancreatic β-cells.[7]
Caption: Proposed signaling pathway for β-L-glucose pentaacetate-induced depolarization.
A Comparative Analysis of Depolarizing Agents
To rigorously validate the effects of β-L-glucose pentaacetate, its performance must be benchmarked against well-characterized compounds. The choice of comparators is critical for establishing context and ensuring the reliability of the experimental system.
| Compound/Stimulus | Primary Mechanism of Action | Typical Onset | Key Experimental Use |
| β-L-Glucose Pentaacetate | Putative receptor-mediated inhibition of K+ channels.[4][5] | Seconds to minutes | Test Compound: Investigating non-metabolic depolarization pathways. |
| D-Glucose | Metabolized to increase ATP/ADP ratio, closing K-ATP channels.[3][8] | Minutes | Physiological Control: Compares against a natural, metabolism-dependent stimulus. |
| Potassium Chloride (KCl) | High extracellular K+ directly reduces the K+ equilibrium potential, causing rapid depolarization.[9] | Milliseconds to seconds | Positive Control: Provides a maximal, receptor-independent depolarization signal for assay validation and data normalization. |
| Veratridine / Aconitine | Binds to and forces voltage-gated sodium channels to remain open, causing a persistent Na+ influx.[10] | Seconds | Pharmacological Positive Control: Validates depolarization via a distinct ion channel (Na+) pathway. |
| Vehicle (e.g., DMSO) | The solvent used to dissolve the test compounds. | N/A | Negative Control: Establishes the baseline response and controls for any effects of the solvent itself. |
Experimental Validation: A Fluorescence-Based Membrane Potential Assay
A robust and high-throughput method for validating depolarization is through the use of voltage-sensitive dyes (VSDs).[11][12] For screening and initial validation, slow-response dyes such as the bis-oxonol family (e.g., DiBAC₄(3)) are ideal.[13][14] These anionic dyes are lipophilic and potentiometric; they enter depolarized cells where their fluorescence dramatically increases upon binding to intracellular proteins and lipids.[14][15] This provides a strong, easily detectable signal directly proportional to the degree of depolarization.
Causality Behind Experimental Choices
-
Why a Plate-Based Assay? This format allows for simultaneous testing of multiple concentrations and compounds, making it efficient for generating dose-response curves and comparing EC₅₀ values.
-
Why a Slow-Response Dye? While fast-response dyes can detect millisecond-scale action potentials, slow-response dyes provide a larger and more stable signal window, which is advantageous for quantifying sustained depolarization events typical of compound screening.[13][14]
-
Why a Self-Validating Protocol? The inclusion of a vehicle control (baseline), a maximal depolarization control (high KCl), and a physiological comparator (D-Glucose) within the same experiment ensures that the assay is performing as expected and that the results for β-L-glucose pentaacetate can be reliably interpreted.
Experimental Workflow Diagram
Sources
- 1. Membrane potential modulates plasma membrane phospholipid dynamics and K-Ras signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucose-induced electrical activity in rat pancreatic β-cells: dependence on intracellular chloride concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucose sensing in the pancreatic beta cell: a computational systems analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insulinotropic action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. researchgate.net [researchgate.net]
- 7. The riddle of L-glucose pentaacetate insulinotropic action (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glucose decreases Na+,K+-ATPase activity in pancreatic beta-cells. An effect mediated via Ca2+-independent phospholipase A2 and protein kinase C-dependent phosphorylation of the alpha-subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. FLIPR Membrane Potential Assay Kits | Molecular Devices [moleculardevices.com]
- 11. Voltage-sensitive dye - Wikipedia [en.wikipedia.org]
- 12. A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biotium.com [biotium.com]
- 14. Membrane Potential Indicators | Thermo Fisher Scientific - DE [thermofisher.com]
- 15. Measuring Membrane Potential using the FLIPR® Membrane Potential Assay Kit on Fluorometric Imaging Plate Reader (FLIPR® ) Systems [moleculardevices.com]
A Senior Application Scientist's Guide to Assessing the Cross-Reactivity of Beta-L-Glucose Pentaacetate with Glucose Transporters
Introduction: The Question of Selectivity for a Novel Glucose Analog
Glucose is a primary energy substrate for most cells, and its transport across the plasma membrane is a critical, highly regulated process. This transport is mediated by two major families of proteins: the facilitative glucose transporters (GLUTs) and the sodium-dependent glucose cotransporters (SGLTs)[1]. While GLUTs move glucose down its concentration gradient, SGLTs utilize the sodium gradient to transport glucose against its concentration gradient[2]. Given the stereospecificity of these transporters for D-glucose, synthetic analogs are often developed to probe transporter function or to act as therapeutic agents[3][4].
Beta-L-glucose pentaacetate is a synthetic esterified analog of L-glucose. Unlike the naturally abundant D-glucose, L-glucose is not typically metabolized by cells and shows minimal interaction with glucose transporters[2][5]. However, the addition of five acetate groups makes the molecule more lipophilic, potentially altering its interaction with membrane-bound proteins. Previous studies have unexpectedly shown that this compound can stimulate insulin release, not due to its metabolism, but through a direct interaction with a yet-unidentified receptor system in pancreatic islet cells[6][7][8][9]. This raises a critical question for researchers and drug developers: Does this compound exhibit cross-reactivity with the primary glucose transporters, GLUTs and SGLTs?
This guide provides a comprehensive framework and detailed experimental protocols to objectively characterize the interaction profile of this compound against key glucose transporters. We will explore the methodologies required to determine if this compound acts as a substrate, an inhibitor, or has no significant interaction, thereby defining its selectivity and potential off-target effects.
Pillar 1: Differentiating Transporter Mechanisms
To design valid cross-reactivity experiments, one must first understand the fundamental differences between the two major glucose transporter families.
-
Facilitative Glucose Transporters (GLUTs): These are uniporters that facilitate the movement of glucose across the cell membrane down its concentration gradient. This process is energy-independent. The family includes several isoforms with varying tissue distribution and kinetics, such as GLUT1 (ubiquitous, high-affinity) and GLUT4 (insulin-responsive in muscle and adipose tissue)[1][10].
-
Sodium-Dependent Glucose Cotransporters (SGLTs): These are symporters that couple the transport of glucose to the transport of sodium ions (Na⁺) down their electrochemical gradient. This allows for the accumulation of glucose inside the cell against its concentration gradient. SGLT1 (high-affinity, primarily in the small intestine) and SGLT2 (lower-affinity, primarily in the kidney) are key members of this family[1][4][11].
This mechanistic divergence necessitates distinct experimental strategies. Assays for GLUTs typically measure the inhibition of glucose uptake, while assays for SGLTs can also leverage their electrogenic nature—the movement of Na⁺ creates a measurable electrical current.
Pillar 2: Designing Self-Validating Experimental Protocols
To ensure trustworthy and reproducible data, each experiment must be designed as a self-validating system with appropriate controls. The primary method to assess cross-reactivity is a competitive uptake assay, which measures the ability of a test compound (this compound) to inhibit the transport of a known, labeled substrate.
Core Component: Cell Models
The choice of cell model is critical. We recommend using a cell line with low endogenous glucose transporter expression, such as HEK293T cells, which can be transiently transfected to overexpress a single, specific transporter isoform (e.g., GLUT1, GLUT4, SGLT1, SGLT2)[11]. This creates a clean system to study the interaction with one transporter at a time, minimizing confounding variables.
Protocol 1: Competitive Glucose Uptake Assay (for GLUTs and SGLTs)
This protocol is adapted for a 96-well plate format and utilizes a fluorescent glucose analog, 2-NBDG, for ease of detection[12][13][14]. A radiolabeled analog like ³H-2-deoxy-D-glucose can also be used for higher sensitivity[15].
Objective: To determine if this compound inhibits the uptake of a known glucose transporter substrate.
Materials:
-
HEK293T cells transiently expressing a single transporter isoform (e.g., GLUT1).
-
Culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), Phosphate-Buffered Saline (PBS).
-
Glucose-free Krebs-Ringer-HEPES (KRH) buffer.
-
Test Compound: this compound.
-
Labeled Substrate: 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG).
-
Positive Control Inhibitor: Phloretin (for GLUTs) or Phlorizin (for SGLTs).
-
Positive Control Competitor: Unlabeled D-glucose.
-
Vehicle Control: DMSO or appropriate solvent for the test compound.
-
96-well black, clear-bottom tissue culture plates.
-
Fluorescence microplate reader (Excitation/Emission ≈ 465/540 nm).
Step-by-Step Methodology:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 1-5 x 10⁴ cells per well. Allow cells to attach overnight[12].
-
Transfection: Transfect cells with a plasmid encoding the human glucose transporter of interest (e.g., hGLUT1 or hSGLT2) using a suitable transfection reagent. Include a mock-transfected control (cells receiving reagent but no DNA) to measure background uptake.
-
Cell Starvation (Day of Assay): Approximately 24-48 hours post-transfection, gently aspirate the culture medium. Wash cells twice with warm PBS. Then, incubate the cells in glucose-free KRH buffer for 1-2 hours at 37°C. Causality: This step depletes intracellular glucose stores and maximizes the signal from subsequent uptake.
-
Pre-incubation with Compounds: Remove the starvation buffer. Add KRH buffer containing the desired concentrations of this compound, vehicle, D-glucose (e.g., 100 mM), or a known inhibitor (e.g., 200 µM Phloretin). Incubate for 10-30 minutes at 37°C.
-
Initiate Uptake: Add 2-NBDG to each well to a final concentration of 100 µM. Causality: 2-NBDG is transported by GLUTs and SGLTs and becomes trapped intracellularly after phosphorylation, allowing its accumulation to be measured[12][13].
-
Incubation: Incubate the plate for 15-60 minutes at 37°C. The optimal time should be determined empirically to ensure uptake is in the linear range[13].
-
Stop Uptake: To terminate the transport, rapidly aspirate the 2-NBDG solution and immediately wash the cells three times with ice-cold PBS. Causality: The cold temperature and removal of extracellular substrate halt the transport process, locking in the accumulated signal.
-
Quantification: Add fresh PBS or a cell lysis buffer to each well. Measure the intracellular fluorescence using a microplate reader (Ex/Em ≈ 465/540 nm)[12][14].
-
Data Analysis: Subtract the fluorescence from mock-transfected cells (background). Normalize the data to the vehicle control (defined as 100% uptake or 0% inhibition). Calculate the percent inhibition for each concentration of this compound and plot a dose-response curve to determine the IC₅₀ value.
Protocol 2: Electrophysiological Assay (for SGLTs)
This method directly measures the function of electrogenic transporters like SGLT1 and SGLT2.
Objective: To determine if this compound induces or inhibits the Na⁺/glucose cotransport current.
Methodology: This advanced technique uses whole-cell patch-clamp electrophysiology on HEK293T cells expressing hSGLT1 or hSGLT2[11][16].
-
Cells are clamped at a holding potential (e.g., -60 mV).
-
The external solution is rapidly switched from a Na⁺-containing buffer to one containing both Na⁺ and a known SGLT substrate (e.g., D-glucose or α-methyl-D-glucopyranoside), which induces an inward current[11].
-
To test for inhibition, the assay is run in the presence of the substrate plus varying concentrations of this compound. A reduction in the substrate-induced current indicates inhibition.
-
To test if it's a substrate, the external solution is switched from a Na⁺-only buffer to one containing Na⁺ and this compound. The induction of an inward current would suggest it is being transported.
Causality: This method provides direct, real-time evidence of transporter activity and can distinguish between transported substrates (which generate a current) and non-transported inhibitors (which block the substrate-induced current)[17][18].
Pillar 3: Data Interpretation & Comparative Analysis
The results from these assays will allow for a comprehensive cross-reactivity profile of this compound. The data should be summarized in a clear, comparative table.
Table 1: Hypothetical Cross-Reactivity Profile of this compound
| Transporter Isoform | Assay Type | Measured Parameter | Result | Interpretation |
| GLUT1 | 2-NBDG Uptake | IC₅₀ (µM) | > 1000 | No significant inhibition of GLUT1-mediated transport. |
| GLUT4 | 2-NBDG Uptake | IC₅₀ (µM) | > 1000 | No significant inhibition of GLUT4-mediated transport. |
| SGLT1 | 2-NBDG Uptake | IC₅₀ (µM) | 750 | Weak inhibition of SGLT1-mediated transport. |
| SGLT1 | Electrophysiology | Current Inhibition | Minimal inhibition of glucose-induced current. | Not a potent SGLT1 blocker. |
| SGLT1 | Electrophysiology | Current Induction | No current induced. | Not a transported substrate for SGLT1. |
| SGLT2 | 2-NBDG Uptake | IC₅₀ (µM) | > 1000 | No significant inhibition of SGLT2-mediated transport. |
| SGLT2 | Electrophysiology | Current Inhibition | No inhibition of glucose-induced current. | Not an SGLT2 blocker. |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Conclusion and Forward Outlook
This guide outlines a robust, multi-faceted approach to definitively characterize the cross-reactivity of this compound with key glucose transporters. Based on the known high stereoselectivity of GLUT and SGLT transporters for D-glucose, it is hypothesized that the L-enantiomer, even when acetylated, will exhibit minimal to no direct interaction as either a substrate or a high-affinity inhibitor.
However, rigorous experimental validation as described herein is paramount. The finding that this compound stimulates insulin release through a non-metabolic pathway underscores the importance of ruling out off-target interactions with primary glucose transporters[7][19]. By following these self-validating protocols, researchers can generate high-confidence data to clarify the compound's mechanism of action, define its selectivity profile, and confidently assess its therapeutic potential and safety.
References
- Benchchem. Application Notes and Protocols for 2-NBDG Glucose Uptake Assay in Cultured Cells. Benchchem Technical Resources. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFy_nclmbIDRvh7Inv14MrQbxPerAirLIitmhc40ZeZ3VsDs4CSkGvvngSuKOMDTd4O0p5YjP-X2tjEJwMeez1PYmBSk5BwNnQ5tRPsZVvTP7H-L5k-1oNsh0Yw2VA6AjCEvlk44R-jpk7O3qnmvy2UqwyjqIQqLPymL8liZ4ME_AKTkq9DsjeUp560hDQL_QteWlGybKzPbJ8V-6vy8GsHY932GWjeDsv9binEgSw=]
- Revvity. Glucose Uptake Assays. Revvity Application Notes. [URL: https://www.revvity.com/learn/glucose-uptake-assays]
- Bazzone, A., et al. (2023). Functional characterization of SGLT1 using SSM-based electrophysiology: Kinetics of sugar binding and translocation. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7867655/]
- Carruthers, A., et al. (2009). Will the original glucose transporter isoform please stand up! PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2681387/]
- Pofahl, T. R., et al. (2011). A Fluorescence Method for Measurement of Glucose Transport in Kidney Cells. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3191696/]
- Abcam. (2023). Glucose Uptake Assay Kit (Cell-based). Abcam Product Datasheet. [URL: https://www.abcam.com/products/assay-kits/glucose-uptake-assay-kit-cell-based-ab204702.html]
- Cayman Chemical. (2025). Glucose Uptake Cell-Based Assay Kit. Cayman Chemical Product Manual. [URL: https://www.caymanchem.com/product/600470/glucose-uptake-cell-based-assay-kit]
- Pfeiffer, T., et al. (2021). A label-free real-time method for measuring glucose uptake kinetics in yeast. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8570659/]
- BioAssay Systems. EnzyFluo™ Glucose Uptake Assay Kit. BioAssay Systems Product Information. [URL: https://www.bioassaysys.com/EnzyFluo-Glucose-Uptake-Assay-Kit.html]
- Hummel, C. S., et al. (2011). Glucose transport by human renal Na+/d-glucose cotransporters SGLT1 and SGLT2. American Journal of Physiology-Cell Physiology. [URL: https://journals.physiology.org/doi/full/10.1152/ajpcell.00388.2010]
- Gifford Bioscience. Cellular Uptake and Release Assays Protocol. Gifford Bioscience Technical Document. [URL: https://www.giffordbioscience.
- Promega Corporation. Glucose Uptake-Glo™ Assay. Promega Technical Manual. [URL: https://www.promega.com/products/cell-health-assays/metabolism-assays/glucose-uptake-glo-assay/]
- Wright, E. M., et al. (2011). Glucose transport by human renal Na+/D-glucose cotransporters SGLT1 and SGLT2. ResearchGate. [URL: https://www.researchgate.net/publication/47794828_Glucose_transport_by_human_renal_NaD-glucose_cotransporters_SGLT1_and_SGLT2]
- Abcam. (2023). Protocol for ab136956 Glucose Uptake Assay Kit (Fluorometric) for 3D hydrogel cell culture? Abcam Support. [URL: https://www.abcam.com/technical-support/protocol-for-ab136956-glucose-uptake-assay-kit-fluorometric-for-3d-hydrogel-cell-culture]
- Malaisse, W. J. (1998). The Riddle of L-glucose Pentaacetate Insulinotropic Action (Review). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/10100067/]
- Loo, D. D. F., et al. (2005). Electrophysiology of the Na+/glucose cotransporter. ResearchGate. [URL: https://www.researchgate.net/publication/288005391_Electrophysiology_of_the_Naglucose_cotransporter]
- Sener, A., et al. (1996). Insulinotropic action of β-l-glucose pentaacetate. American Journal of Physiology-Endocrinology and Metabolism. [URL: https://journals.physiology.org/doi/full/10.1152/ajpendo.1996.271.1.e96]
- Wikipedia. Glucose. Wikipedia. [URL: https://en.wikipedia.org/wiki/Glucose]
- Sener, A., et al. (1996). Insulinotropic action of this compound. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8760124/]
- Frombach, J., et al. (2024). Electrophysiological Effects of the Sodium-Glucose Co-Transporter-2 (SGLT2) Inhibitor Dapagliflozin on Human Cardiac Potassium Channels. MDPI. [URL: https://www.mdpi.com/1422-0067/25/11/5772]
- Sener, A., et al. (1995). Insulinotropic Action of alpha-D-glucose Pentaacetate: Functional Aspects. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/7583623/]
- Kishida, K., et al. (2019). L-Glucose: Another Path to Cancer Cells. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6479532/]
- Wikipedia. L-Glucose. Wikipedia. [URL: https://en.wikipedia.org/wiki/L-Glucose]
- Sener, A., et al. (1996). Insulinotropic action of this compound. ResearchGate. [URL: https://www.researchgate.
- IUPHAR/BPS Guide to PHARMACOLOGY. Class I transporters. IUPHAR/BPS. [URL: https://www.guidetopharmacology.org/GRAC/FamilyDisplayForward?familyId=141]
- Dr. Matt & Dr. Mike. (2019). Glucose Transport | Metabolism. YouTube. [URL: https://www.youtube.
- Navale, A. M. & Paranjape, A. N. (2016). Glucose transporters: physiological and pathological roles. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5425736/]
- Hapfelmeier, A., et al. (2024). Correlating sugar transporter expression and activities to identify transporters for an orphan sugar substrate. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10774393/]
- Bar-El, S., et al. (2024). Transcriptomic Insights into Metabolic Reprogramming and Exopolysaccharide Synthesis in Porphyridium purpureum Under Gradual Nitrogen Deprivation. MDPI. [URL: https://www.mdpi.com/2073-4409/13/10/834]
Sources
- 1. Glucose transporters: physiological and pathological roles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-Glucose: Another Path to Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Will the original glucose transporter isoform please stand up! - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucose - Wikipedia [en.wikipedia.org]
- 5. L-Glucose - Wikipedia [en.wikipedia.org]
- 6. The riddle of L-glucose pentaacetate insulinotropic action (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Insulinotropic action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Class I transporters | Transporters | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. journals.physiology.org [journals.physiology.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. A Fluorescence Method for Measurement of Glucose Transport in Kidney Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. revvity.co.jp [revvity.co.jp]
- 16. researchgate.net [researchgate.net]
- 17. Functional characterization of SGLT1 using SSM-based electrophysiology: Kinetics of sugar binding and translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Insulinotropic action of alpha-D-glucose pentaacetate: functional aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anomeric Specificity of the Insulinotropic Action of Glucose Esters
For researchers in metabolic disease and drug development, understanding the precise mechanisms of glucose-stimulated insulin secretion (GSIS) is paramount. A long-standing question in this field revolves around the concept of anomeric specificity: does the pancreatic β-cell differentiate between the α- and β-anomers of D-glucose when initiating insulin release? This guide provides an in-depth comparison of the insulinotropic actions of α- and β-glucose esters, which have emerged as critical chemical probes to dissect this phenomenon. We will explore the experimental data, detail the essential protocols, and explain the causal relationships that underpin these investigations.
The Principle of Anomeric Specificity in Glucose Sensing
D-glucose in an aqueous solution exists as an equilibrium mixture of two cyclical isomers, or anomers: α-D-glucose and β-D-glucose. This spontaneous interconversion is known as mutarotation. The core of the scientific inquiry is whether the β-cell's glucose-sensing machinery exhibits a preference for one anomer over the other. Early studies on perfused rat pancreata provided compelling evidence that the α-anomer of D-glucose is a more potent secretagogue than the β-anomer, stimulating a greater release of insulin.[1][2] This observation was also confirmed in human subjects, particularly at lower glucose concentrations, suggesting the existence of a stereospecific glucose receptor site on the β-cell.[3][4]
Investigating this preference is complicated by mutarotation. To overcome this, researchers utilize glucose esters (e.g., glucose pentaacetate). These molecules are advantageous because:
-
Anomerically "Locked": The ester group at the anomeric carbon (C1) prevents interconversion, allowing for the study of a pure α or β configuration.
-
Cell Permeability: The ester groups increase the molecule's lipophilicity, facilitating its entry into the β-cell.
-
Intracellular Metabolism: Once inside the cell, endogenous esterases cleave the acetate groups, releasing the pure glucose anomer for metabolism.[5]
Comparative Analysis of Insulinotropic Potency: α- vs. β-Anomers
Experimental evidence robustly supports the superior insulinotropic effect of the α-anomer. This has been demonstrated across various experimental models, from isolated pancreatic islets to in vivo animal studies.
In Vitro Evidence: Dynamic Insulin Secretion from Perifused Islets
Perifusion of isolated pancreatic islets is the gold standard for studying the dynamics of insulin secretion in vitro. This technique allows for real-time measurement of insulin release in response to precisely controlled changes in secretagogue concentration. Studies using this method have consistently shown that α-D-glucose pentaacetate elicits a more significant and rapid insulin response compared to its β-anomer counterpart.[6][7]
Table 1: Comparison of Insulin Secretion in Response to Glucose Ester Anomers (In Vitro Data)
| Parameter | α-D-Glucose Pentaacetate | β-D-Glucose Pentaacetate | Key Insight |
| First-Phase Insulin Release | Robust and rapid peak | Blunted and delayed peak | The α-anomer is more effective at triggering the initial, rapid phase of insulin exocytosis. |
| Second-Phase Insulin Release | Sustained and elevated plateau | Lower sustained release | Demonstrates the α-anomer's superior ability to maintain prolonged insulin secretion. |
| Potency (EC50) | Lower EC50 | Higher EC50 | Less α-anomer is required to achieve half-maximal stimulation, indicating higher potency. |
Data synthesized from representative studies in the field.
In Vivo Evidence: Glucose and Insulin Tolerance Tests
To validate these in vitro findings in a physiological context, researchers perform glucose tolerance tests (GTT) in animal models using specific glucose ester anomers. In these experiments, animals are administered a bolus of either the α- or β-ester, and blood glucose and plasma insulin levels are monitored over time.
Table 2: Comparison of In Vivo Metabolic Responses to Glucose Ester Anomers
| Parameter | α-D-Glucose Anomer Challenge | β-D-Glucose Anomer Challenge | Physiological Implication |
| Peak Plasma Insulin | Significantly higher | Lower | The α-anomer stimulates a greater insulin surge in a whole-organism context. |
| Area Under the Curve (AUC) - Insulin | Larger AUC | Smaller AUC | Reflects a greater overall insulin secretory response to the α-anomer over time. |
| Glucose Clearance Rate | Faster | Slower | The higher insulin response to the α-anomer leads to more efficient clearance of glucose from the bloodstream. |
Data synthesized from representative studies in the field.
The Mechanistic Basis: Glucokinase as the Anomeric Sensor
The primary mechanism for GSIS in the β-cell is the metabolic pathway. Glucose enters the cell via GLUT transporters and is phosphorylated by glucokinase (GCK), the rate-limiting step. This increases the ATP/ADP ratio, leading to the closure of ATP-sensitive potassium (K-ATP) channels, membrane depolarization, calcium influx, and ultimately, insulin vesicle exocytosis.
The anomeric specificity of GSIS is believed to originate at the level of glucokinase.[8] Multiple studies have demonstrated that GCK preferentially phosphorylates α-D-glucose over β-D-glucose, particularly at physiological glucose concentrations.[9][10] This enzymatic preference directly explains why the α-anomer leads to a more robust metabolic flux and a stronger insulin secretory response.
Caption: Signaling pathway of glucose-stimulated insulin secretion, highlighting the preferential phosphorylation of α-D-glucose by glucokinase (GCK) as the key step for anomeric specificity.
Experimental Protocols: A Self-Validating Approach
To ensure the trustworthiness and reproducibility of findings, rigorous and well-controlled experimental protocols are essential.
Protocol 1: Dynamic Insulin Secretion from Perifused Pancreatic Islets
This protocol allows for the high-resolution assessment of β-cell function in response to anomeric esters.
Objective: To quantify and compare the biphasic insulin secretion profile stimulated by α- vs. β-glucose esters.
Methodology:
-
Islet Isolation: Isolate pancreatic islets from a rodent model (e.g., Wistar rat) using collagenase digestion followed by density gradient purification.
-
Islet Culture: Culture islets overnight in RPMI-1640 medium to allow for recovery.
-
Perifusion System Setup:
-
Prepare perifusion chambers by placing a small number of size-matched islets (e.g., 100-200 IEQ) between layers of biocompatible beads (e.g., Bio-Gel).[11]
-
Maintain the system at 37°C and perfuse with a Krebs-Ringer Bicarbonate (KRB) buffer.
-
-
Experimental Procedure:
-
Equilibration (60 min): Perifuse all chambers with basal KRB (e.g., 2.8 mM glucose) to establish a stable baseline.[12]
-
Baseline Collection (10 min): Collect fractions every 1-2 minutes to measure basal insulin secretion.
-
Stimulation (30 min): Switch the perifusion medium to KRB containing the test compound (e.g., 10 mM α-D-glucose pentaacetate, 10 mM β-D-glucose pentaacetate, or a positive control like 16.7 mM glucose).
-
Return to Basal (20 min): Switch back to basal KRB to observe the return to baseline secretion.
-
-
Sample Analysis: Quantify insulin concentration in each collected fraction using an ELISA or Radioimmunoassay (RIA).
-
Data Validation: The protocol is self-validating by including a positive control (unesterified glucose) and a negative control (basal glucose) to ensure islets are healthy and responsive. The biphasic response to the positive control confirms the viability of the preparation.[13]
Protocol 2: Anomer-Specific Intraperitoneal Glucose Tolerance Test (IPGTT)
This in vivo protocol assesses the overall metabolic impact of a specific glucose anomer.
Objective: To compare the in vivo insulin response and glucose clearance rates following a challenge with α- vs. β-glucose esters.
Methodology:
-
Animal Preparation: Fast mice or rats overnight (12-16 hours) to ensure a stable, low baseline for blood glucose and insulin.[14] Record baseline body weight.
-
Baseline Sampling (t=0 min): Obtain a small blood sample from the tail vein to measure fasting glucose and insulin levels.
-
Substance Administration: Administer a precisely calculated dose of the glucose ester (e.g., 2 g/kg body weight) via intraperitoneal (IP) injection.[15] Use separate cohorts for the α-ester, β-ester, and a vehicle control.
-
Timed Blood Sampling: Collect blood samples at specific time points post-injection (e.g., 15, 30, 60, 90, and 120 minutes).[14]
-
Sample Analysis:
-
Measure blood glucose immediately using a calibrated glucometer.
-
Process the remaining blood to plasma and store at -80°C for later insulin quantification by ELISA.
-
-
Data Validation: The vehicle control group ensures that the injection procedure itself does not cause significant stress-induced changes in glucose or insulin. Comparing results to a standard D-glucose GTT provides a benchmark for the potency of the esterified compounds.
Caption: Comparative experimental workflows for investigating the anomeric specificity of glucose esters in vitro and in vivo.
Conclusion and Future Directions
The use of anomerically-locked glucose esters has provided definitive evidence that the pancreatic β-cell exhibits a clear preference for the α-anomer of D-glucose. This specificity is primarily attributed to the enzymatic properties of glucokinase, which acts as the primary glucose sensor. The experimental protocols detailed herein provide a robust framework for researchers to investigate these mechanisms further.
Future research may focus on whether this anomeric preference is altered in pathological states, such as in different forms of diabetes mellitus.[3] Additionally, exploring the anomeric specificity of other glucose-sensing cells, like neurons or enteroendocrine cells, could reveal broader physiological implications. These continued investigations are crucial for developing novel therapeutic strategies that target the precise molecular events of glucose homeostasis.
References
-
Niki, A., Niki, H., Miwa, I., & Okuda, J. (1974). Anomeric specificity of glucose-stimulated insulin release: evidence for a glucoreceptor? Science, 186(4163), 536-8. [Link]
-
Malaisse, W. J., Sener, A., & Levy, J. (1987). Anomeric Specificity of the Insulin and Glucagon Secretory Responses to D-glucose in Lean and Obese Zucker Rats. Pancreas, 2(6), 645-52. [Link]
-
Miwa, I., Murata, T., & Okuda, J. (1991). Alpha- and beta-anomeric preference of glucose-induced insulin secretion at physiological and higher glucose concentrations, respectively. Biochemical and Biophysical Research Communications, 180(2), 709-15. [Link]
-
Kowluru, A., & Johnston, J. (2014). Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function. Islets, 6(1), e28221. [Link]
-
Rovira, A., Garrote, F. J., Valverde, I., & Malaisse, W. J. (1987). Anomeric specificity of glucose-induced insulin release in normal and diabetic subjects. Diabetes Research, 5(3), 119-24. [Link]
-
Rossini, A. A., & Soeldner, J. S. (1976). Insulin release is glucose anomeric specific in the human. The Journal of Clinical Investigation, 57(4), 1083-8. [Link]
-
Miwa, I., Inagaki, K., & Okuda, J. (1983). Preference of glucokinase for the alpha anomer of hexose: relation to alpha-anomer preference in hexose-induced insulin release by pancreatic islets. Biochemical International, 7(4), 449-54. [Link]
-
Malaisse, W. J., Sener, A., & Welsh, M. (1998). Insulinotropic Action of alpha-D-glucose Pentaacetate: Functional Aspects. Biochemical Pharmacology, 55(1), 95-101. [Link]
-
Molina, J., et al. (2011). Measuring dynamic hormone release from pancreatic islets using perifusion assay. Protocol Exchange. [Link]
-
Malaisse, W. J., et al. (1998). Insulinotropic action of the polyacetate esters of metabolized and non-metabolized monosaccharides in pancreatic islets from normal and diabetic rats. Pharmacological Research, 37(4), 315-20. [Link]
-
Kowluru, A., & Johnston, J. (2014). Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function. ResearchGate. [Link]
-
Sener, A., Giroix, M. H., Dufrane, S. P., & Malaisse, W. J. (1985). Anomeric specificity of hexokinase and glucokinase activities in liver and insulin-producing cells. Biochimica et Biophysica Acta, 839(3), 345-51. [Link]
-
Mohammed, J. S., et al. (2020). A Microfluidic Hanging-Drop-Based Islet Perifusion System for Studying Glucose-Stimulated Insulin Secretion From Multiple Individual Pancreatic Islets. Frontiers in Bioengineering and Biotechnology, 8, 579. [Link]
-
Adewola, A. F., et al. (2011). A Multi-Parametric Islet Perifusion System within a Microfluidic Perifusion Device. JoVE (Journal of Visualized Experiments), (52), e2725. [Link]
-
Matschinsky, F. M. (1996). A lesson in metabolic regulation inspired by the glucokinase glucose sensor paradigm. Diabetes, 45(2), 223-41. [Link]
-
Sener, A., Giroix, M. H., Dufrane, S. P., & Malaisse, W. J. (1985). Anomeric specificity of hexokinase and glucokinase activities in liver and insulin-producing cells. PubMed. [Link]
-
Malaisse, W. J., Sener, A., & Welsh, M. (1998). Insulinotropic action of alpha-D-glucose pentaacetate: metabolic aspects. Biochemical Pharmacology, 55(1), 85-93. [Link]
-
Papanikolaou, S., et al. (2022). Enzymatic Synthesis of Glucose Fatty Acid Esters Using SCOs as Acyl Group-Donors and Their Biological Activities. Molecules, 27(19), 6549. [Link]
-
protocols.io. (2024). Glucose Tolerance Test V.2. [Link]
-
Lexington Medical Center. (n.d.). GLUCOSE TOLERANCE PROTOCOL (ORAL). [Link]
-
Matschinsky, F. M., & Wilson, D. F. (2019). The Central Role of Glucokinase in Glucose Homeostasis: A Perspective 50 Years After Demonstrating the Presence of the Enzyme in Islets of Langerhans. Frontiers in Physiology, 10, 148. [Link]
-
Labcorp. (n.d.). Glucose Tolerance Test (GTT), Two-hour (Oral WHO Protocol). [Link]
-
Gounden, V., & Jialal, I. (2023). Glucose Tolerance Test. In StatPearls. StatPearls Publishing. [Link]
-
Papanikolaou, S., et al. (2022). Enzyme-catalyzed synthesis of glucose esters (GEs) using free fatty acids (FFAs) or fatty acid methyl esters (FAMEs) as substrates. ResearchGate. [Link]
-
Speakman, J. R., et al. (2017). METABOLIC PHENOTYPING GUIDELINES: Assessing glucose homeostasis in rodent models. Journal of Endocrinology, 235(2), G1-G11. [Link]
-
Sun, Y., et al. (2018). Enzymatic Synthesis of Glucose-Based Fatty Acid Esters in Bisolvent Systems Containing Ionic Liquids or Deep Eutectic Solvents. Molecules, 23(10), 2496. [Link]
-
Gumel, S. M., et al. (2018). D-Glucose-fatty Acid Ester Synthesis with or without a Biocatalyst in the Same Organic Media. Molecules, 23(10), 2631. [Link]
-
Wang, Y. (2009). Synthesis of some glucose-fatty acid esters by lipase from Candida antarctica, and their functionality as emulsifiers in oil-in-water emulsions (Master's thesis, Iowa State University). [Link]
-
Maida, A. (2009). Differential Importance of Glucose-Dependent Insulinotropic... YouTube. [Link]
-
Chemistry For Everyone. (2024). What Is The Difference Between Alpha And Beta Glucose? YouTube. [Link]
Sources
- 1. Anomeric specificity of glucose-stimulated insulin release: evidence for a glucoreceptor? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anomeric specificity of the insulin and glucagon secretory responses to D-glucose in lean and obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anomeric specificity of glucose-induced insulin release in normal and diabetic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insulin release is glucose anomeric specific in the human - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insulinotropic action of alpha-D-glucose pentaacetate: metabolic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insulinotropic action of alpha-D-glucose pentaacetate: functional aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Insulinotropic action of the polyacetate esters of metabolized and non-metabolized monosaccharides in pancreatic islets from normal and diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | The Central Role of Glucokinase in Glucose Homeostasis: A Perspective 50 Years After Demonstrating the Presence of the Enzyme in Islets of Langerhans [frontiersin.org]
- 9. Alpha- and beta-anomeric preference of glucose-induced insulin secretion at physiological and higher glucose concentrations, respectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preference of glucokinase for the alpha anomer of hexose: relation to alpha-anomer preference in hexose-induced insulin release by pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measuring dynamic hormone release from pancreatic islets using perifusion assay [protocols.io]
- 12. Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. joe.bioscientifica.com [joe.bioscientifica.com]
- 15. Glucose Tolerance Test [protocols.io]
Safety Operating Guide
Navigating the Final Step: A Guide to the Proper Disposal of β-L-Glucose Pentaacetate
For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail extends beyond the benchtop; it is a foundational principle for laboratory safety and environmental stewardship. While β-L-glucose pentaacetate is a valuable compound in carbohydrate chemistry, its journey from synthesis or use to final disposal requires a clear and compliant methodology. This guide provides essential, step-by-step guidance on the proper disposal procedures for β-L-glucose pentaacetate, ensuring the safety of laboratory personnel and adherence to regulatory standards.
The cornerstone of any chemical disposal protocol is a thorough understanding of the compound's inherent hazards. As we will explore, this initial assessment dictates the entire disposal pathway.
Part 1: Hazard Assessment - The Critical First Step
Before any disposal action is taken, a formal hazard assessment must be conducted. This is not merely a suggestion but a requirement under most laboratory safety protocols.
Consulting the Safety Data Sheet (SDS)
The primary source for hazard information is the manufacturer's Safety Data Sheet (SDS). For the chemically similar anomer, beta-D-glucose pentaacetate, SDSs from major suppliers like Thermo Fisher Scientific and Fisher Scientific indicate that the product is not considered hazardous by the US OSHA Hazard Communication Standard (29 CFR 1910.1200).[1][2][3] This is a critical piece of information, as it suggests the compound does not meet the criteria for ignitability, corrosivity, reactivity, or toxicity that would classify it as hazardous waste.[4] The National Institutes of Health (NIH) PubChem database corroborates this, stating that beta-D-glucose pentaacetate does not meet GHS (Globally Harmonized System of Classification and Labelling of Chemicals) hazard criteria.[5]
Institutional and Local Regulations
It is imperative to understand that while a chemical may not be classified as hazardous by federal standards, state or local regulations may have stricter definitions.[6] Therefore, the second step is to consult your institution's Environmental Health and Safety (EHS) office, sometimes known as the Office of Clinical and Research Safety (OCRS).[7] They will provide the definitive classification based on local regulations and determine the appropriate disposal stream. Laboratory personnel should treat all chemical waste as hazardous until a specific determination is made by the responsible office.[7]
Table 1: Hazard Profile of β-D-Glucose Pentaacetate (Anomer)
| Hazard Classification | Status | Source |
| OSHA Hazard Communication | Not Considered Hazardous | [1][3] |
| GHS Hazard Criteria | Does Not Meet Criteria | [5] |
| Primary Physical State | White Powder / Solid | [2][5] |
| Stability | Stable under normal conditions | [1] |
| Incompatible Materials | Strong oxidizing agents | [1] |
Part 2: Procedural Guide to Disposal
Based on the non-hazardous classification of its anomer, β-L-glucose pentaacetate can typically be disposed of as non-hazardous solid chemical waste. The following protocol outlines the necessary steps. This process ensures segregation and proper handling from the point of generation to final collection.
Segregation: The Cardinal Rule of Waste Management
The most critical principle in laboratory waste management is segregation.[8][9] Never mix non-hazardous waste with hazardous waste streams (e.g., halogenated solvents, heavy metals, or reactive chemicals).[9][10] Doing so contaminates the entire container, forcing the entire volume to be managed and disposed of as hazardous waste, which is significantly more complex and costly.
Step-by-Step Disposal Protocol for Solid β-L-Glucose Pentaacetate
-
Container Selection:
-
Designate a specific container for non-hazardous solid chemical waste. This should be a durable, leak-proof container with a secure lid, such as a screw-cap plastic pail or a sturdy, lined cardboard box specifically designed for lab waste.[4][10] The container must be compatible with the waste type; in this case, a standard polyethylene or polypropylene container is appropriate.[9]
-
-
Labeling:
-
Properly label the container before adding any waste.[8] The label should clearly state:
-
"Non-Hazardous Solid Waste"
-
The full chemical name: "beta-L-Glucose Pentaacetate"
-
Avoid all chemical formulas, abbreviations, or shorthand.
-
The date the first waste was added.
-
The name of the principal investigator and the laboratory location (room number).
-
-
-
Waste Accumulation:
-
Place the solid β-L-glucose pentaacetate directly into the designated, labeled container.
-
Keep the container closed at all times except when adding waste.[4][7][10] This is a standard good practice to prevent spills and contamination.
-
Store the waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory, which must be at or near the point of generation.[4][10]
-
-
Disposal of Contaminated Labware:
-
Grossly Contaminated Items: Labware such as weigh boats, gloves, or paper towels with significant amounts of visible solid β-L-glucose pentaacetate should be placed in the same non-hazardous solid waste container.
-
Empty Containers: An empty container that held the chemical can typically be disposed of as regular trash. To be considered "empty," all waste must have been removed, leaving as little residue as possible.[7] Before discarding, deface or remove all chemical labels to prevent confusion.[7][9]
-
-
Requesting Pickup:
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of β-L-glucose pentaacetate.
Caption: Decision workflow for β-L-glucose pentaacetate disposal.
Part 3: Building Trust Through Best Practices
Adherence to these procedures does more than ensure compliance; it builds a culture of safety and responsibility within the laboratory. By treating every chemical, regardless of its hazard level, with a systematic and cautious approach, we protect ourselves, our colleagues, and the environment.
Waste Minimization
A core principle of modern laboratory management is waste minimization.[4] This can be achieved by:
-
Ordering only the quantity of chemical required for your experiments.[4][9]
-
Maintaining a chemical inventory to avoid ordering duplicates.[4][9]
-
Designing experiments to use smaller quantities of materials where possible.[4]
By implementing these disposal and waste management strategies, your laboratory can operate not only effectively but also with the highest commitment to safety and environmental integrity. This approach reinforces the trustworthiness of your operations and aligns with the best practices of the scientific community.
References
-
Good Laboratory Practices: Waste Disposal. SCION Instruments. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania, EHRS. [Link]
-
Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]
-
SAFETY DATA SHEET - beta-D-Glucose pentaacetate. Thermo Fisher Scientific. [Link]
-
beta-D-Glucose pentaacetate | C16H22O11 | CID 2724702. PubChem, National Institutes of Health. [Link]
-
How To Dispose Non-Hazardous Waste. IDR Environmental Services. [Link]
-
Sustainable Materials Management: Non-Hazardous Materials and Waste Management Hierarchy. U.S. Environmental Protection Agency. [Link]
-
Non-Hazardous Waste Disposal. U.S. Waste Industries Inc. [Link]
-
Non Hazardous Waste. Illinois Environmental Protection Agency. [Link]
-
Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. beta-D-Glucose pentaacetate | C16H22O11 | CID 2724702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 7. vumc.org [vumc.org]
- 8. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 9. acewaste.com.au [acewaste.com.au]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Navigating the Nuances of Safety: A Guide to Handling beta-L-Glucose Pentaacetate
In the landscape of pharmaceutical research and development, the meticulous handling of chemical reagents is a cornerstone of both safety and scientific integrity. While beta-L-glucose pentaacetate is not classified as a hazardous substance under the OSHA Hazard Communication Standard, a culture of safety necessitates a proactive and informed approach to personal protective equipment (PPE).[1][2] This guide, designed for researchers, scientists, and drug development professionals, moves beyond mere compliance to foster a deeper understanding of safe laboratory practices when working with this compound. Here, we dissect the "why" behind procedural choices, offering a framework for risk mitigation that is both robust and rooted in scientific principles.
The Rationale for Proactive Protection
While official classifications provide a baseline for safety, the experienced scientist understands that the absence of a formal hazard designation does not equate to an absence of potential risk. This compound is a fine, white powder, and like many fine powders, it can be easily aerosolized.[3][4] Inhalation of any airborne particulate can pose a respiratory irritation risk. Furthermore, the long-term toxicological properties of many research chemicals have not been exhaustively studied.[2] Therefore, a comprehensive PPE strategy is not merely a reaction to a known threat but a proactive measure to control the experimental environment and safeguard the well-being of laboratory personnel.
Core Personal Protective Equipment (PPE) Protocol
A foundational aspect of laboratory safety is the consistent and correct use of PPE. The following details the essential equipment and procedures for handling this compound.
Essential PPE Arsenal
| PPE Component | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or safety goggles. | Protects against accidental splashes of solvents used with the compound and airborne powder particles.[5][6] |
| Hand Protection | Nitrile gloves. | Provides a barrier against skin contact with the powder and any residual solvents. Nitrile offers good chemical resistance to a variety of common laboratory solvents.[5][7] |
| Body Protection | A full-length, long-sleeved laboratory coat. | Prevents contamination of personal clothing and protects the skin from spills.[5] |
| Respiratory Protection | A disposable N95 respirator. | Recommended when handling larger quantities or when there is a potential for significant dust generation. This protects against the inhalation of fine airborne particles.[8][9] |
Step-by-Step Donning and Doffing Procedure
Correctly putting on and taking off PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Put on the lab coat and fasten all buttons.
-
Respirator (if required): Place the N95 respirator over your nose and mouth, ensuring a tight seal.
-
Eye Protection: Put on safety glasses or goggles.
-
Gloves: Don nitrile gloves, ensuring the cuffs of the gloves go over the cuffs of the lab coat sleeves.
Doffing Sequence:
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate waste container.
-
Lab Coat: Remove the lab coat by folding it in on itself, avoiding contact with the outer, potentially contaminated surface.
-
Eye Protection: Remove safety glasses or goggles.
-
Respirator (if used): Remove the respirator without touching the front.
-
Hand Hygiene: Thoroughly wash your hands with soap and water.[5][10]
Operational and Disposal Plans: A Framework for Safety
Beyond personal protection, a comprehensive safety plan includes clear protocols for handling spills and disposing of waste.
Spill Management
In the event of a spill of this compound powder:
-
Alert Colleagues: Inform others in the immediate area.
-
Don Appropriate PPE: If not already wearing it, don a lab coat, gloves, eye protection, and an N95 respirator.
-
Contain the Spill: Use absorbent pads to gently cover the powder and prevent further aerosolization.
-
Clean the Area: Carefully sweep or vacuum the material into a designated waste container.[11] Avoid dry sweeping which can generate dust. If a vacuum is used, it must be equipped with a HEPA filter.
-
Decontaminate: Wipe the spill area with a damp cloth.
-
Dispose of Waste: All contaminated materials (absorbent pads, gloves, etc.) should be placed in a sealed bag and disposed of according to your institution's chemical waste procedures.
Waste Disposal Protocol
Chemical waste generators are responsible for the correct classification and disposal of waste.[1][2]
-
Solid Waste: Unused this compound and any materials contaminated with it should be collected in a clearly labeled, sealed container.
-
Consult Local Regulations: Always adhere to your institution's and local hazardous waste regulations for final disposal.[1][2]
Visualizing the PPE Selection Workflow
The decision to use specific PPE should be a logical, risk-based process. The following diagram illustrates this workflow.
Caption: PPE Selection Workflow for this compound.
By adhering to these guidelines, researchers can create a safer laboratory environment and ensure the integrity of their work. This proactive approach to safety is not just about following rules, but about fostering a culture of responsibility and scientific excellence.
References
-
Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). [Link]
-
OSHA Laboratory Standard | OSHA Lab Safety Standard . Compliancy Group. [Link]
-
The Laboratory Standard | Office of Clinical and Research Safety . Vanderbilt University. [Link]
-
OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog . Spill Containment, LLC. [Link]
-
School Chemistry Laboratory Safety Guide . Centers for Disease Control and Prevention (CDC). [Link]
-
OSHA Standards for Biological Laboratories . U.S. Department of Health & Human Services. [Link]
-
beta-D-Glucose pentaacetate | C16H22O11 | CID 2724702 - PubChem . National Institutes of Health (NIH). [Link]
-
RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY . Utah State University. [Link]
-
List of preventive measures to be applied in the sugar industry | Palamatic Process . Palamatic Process. [Link]
-
CDC Strengthens Laboratory Safety . Centers for Disease Control and Prevention (CDC). [Link]
-
APPENDIX B - CDC . Centers for Disease Control and Prevention (CDC). [Link]
-
Protective Equipment . American Chemistry Council. [Link]
-
Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals . The University of North Carolina at Chapel Hill. [Link]
-
PPE and Safety for Chemical Handling . ACS Material. [Link]
-
Protective Gear for Chemical Handling Must-Have Equipment . SAMS Solutions. [Link]
-
Discover the Various Types of PPE for Optimal Chemical Safety . Quad City Safety. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. beta-D-Glucose pentaacetate | C16H22O11 | CID 2724702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdc.gov [cdc.gov]
- 6. sams-solutions.com [sams-solutions.com]
- 7. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 8. β- D -グルコースペンタアセタート 285943 [sigmaaldrich.com]
- 9. List of preventive measures to be applied in the sugar industry | Palamatic Process [palamaticprocess.com]
- 10. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 11. beta-D-Glucose pentaacetate(604-69-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
